molecular formula C12H10N4 B583203 4-(quinolin-4-yl)-1H-pyrazol-5-amine CAS No. 1062368-21-1

4-(quinolin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B583203
CAS No.: 1062368-21-1
M. Wt: 210.24
InChI Key: CEQBFPXGFSEYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Quinolin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This hybrid scaffold combines a quinoline moiety, a privileged structure in pharmacology, with a 5-aminopyrazole ring, which is recognized as a versatile and advantageous framework in the design of bioactive molecules . The 4-aminoquinoline chemotype is a foundational element in several clinical agents and is extensively investigated for its broad biological potential, including in anticancer, antibacterial, and antiviral therapeutic areas . Concurrently, aminopyrazole derivatives are studied for their capacity to interact with various enzyme targets, such as kinases, and have demonstrated a wide spectrum of pharmacological activities in research settings . The integration of these two systems into a single molecular architecture positions this compound as a promising precursor or intermediate for developing new chemical entities. Researchers can leverage this compound to generate novel analogs for screening against a range of biological targets. Its structure is particularly amenable for exploration in programs aimed at discovering protein kinase inhibitors, given the established utility of both quinoline and aminopyrazole components in this field . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-quinolin-4-yl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-12-10(7-15-16-12)8-5-6-14-11-4-2-1-3-9(8)11/h1-7H,(H3,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQBFPXGFSEYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Quinolin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of the novel heterocyclic compound, 4-(quinolin-4-yl)-1H-pyrazol-5-amine. This molecule, which incorporates both the quinoline and 5-aminopyrazole scaffolds, is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with these parent ring systems.[1][2][3][4] This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the proposed synthetic and analytical methodologies.

Introduction: The Rationale for Quinolinyl-Pyrazoles

The fusion of quinoline and pyrazole moieties into a single molecular entity is a strategic approach in modern medicinal chemistry. Quinolines are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[5] Similarly, the 5-aminopyrazole core is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][3][6][7] The synthesis of hybrid molecules such as this compound is therefore a promising avenue for the discovery of new therapeutic agents with potentially novel mechanisms of action or improved pharmacological profiles.

This guide details a proposed synthetic route for this compound, based on established methodologies for the synthesis of 5-aminopyrazoles.[1][3][8] Furthermore, a comprehensive characterization plan is outlined to ensure the unambiguous identification and purity assessment of the final compound.

Part 1: Proposed Synthesis of this compound

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[1][3] This approach is favored due to its reliability and the general availability of the starting materials. The proposed synthesis of this compound therefore hinges on the successful preparation of the key intermediate, 2-(quinolin-4-yl)-3-oxopropanenitrile.

The overall synthetic strategy is depicted in the workflow diagram below:

Synthesis_Workflow cluster_0 Step 1: Synthesis of Quinolin-4-ylacetonitrile cluster_1 Step 2: Synthesis of the β-Ketonitrile Intermediate cluster_2 Step 3: Cyclization to the Final Product A Quinoline B Quinoline N-oxide A->B Oxidation (e.g., m-CPBA) C 4-Chloroquinoline B->C Chlorination (e.g., POCl3) D Quinolin-4-ylacetonitrile C->D Cyanation (e.g., NaCN in DMSO) E Quinolin-4-ylacetonitrile G 2-(Quinolin-4-yl)-3-oxopropanenitrile E->G Claisen Condensation (e.g., NaOEt in Ethanol) F Ethyl formate F->G H 2-(Quinolin-4-yl)-3-oxopropanenitrile J This compound H->J Cyclization (e.g., Ethanol, reflux) I Hydrazine hydrate I->J

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Quinolin-4-ylacetonitrile (Intermediate 1)

The synthesis of the crucial precursor, quinolin-4-ylacetonitrile, can be achieved from quinoline in a three-step process.

  • Step 1a: Oxidation of Quinoline to Quinoline N-oxide: Quinoline is oxidized to its N-oxide using a suitable oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM). The N-oxide is a key intermediate that activates the 4-position of the quinoline ring for subsequent nucleophilic substitution.

  • Step 1b: Chlorination of Quinoline N-oxide to 4-Chloroquinoline: The quinoline N-oxide is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield 4-chloroquinoline. This reaction proceeds via a rearrangement mechanism.

  • Step 1c: Cyanation of 4-Chloroquinoline to Quinolin-4-ylacetonitrile: The final step in the preparation of Intermediate 1 is a nucleophilic substitution of the chloride in 4-chloroquinoline with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Step 2: Synthesis of 2-(Quinolin-4-yl)-3-oxopropanenitrile (Intermediate 2)

This step involves a Claisen condensation reaction between quinolin-4-ylacetonitrile and an acylating agent, typically an ester like ethyl formate.[1][3]

  • Protocol: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) is added quinolin-4-ylacetonitrile (Intermediate 1) at room temperature. Ethyl formate is then added dropwise, and the reaction mixture is stirred for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a weak acid, and the product is extracted with an organic solvent.

Step 3: Synthesis of this compound (Final Product)

The final step is the cyclization of the β-ketonitrile (Intermediate 2) with hydrazine hydrate.[1][3][8]

  • Protocol: A solution of 2-(quinolin-4-yl)-3-oxopropanenitrile (Intermediate 2) in a suitable solvent such as ethanol or acetic acid is treated with hydrazine hydrate. The reaction mixture is then heated to reflux for a period of time, with progress monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by removal of the solvent followed by purification.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol).

Part 2: Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, structure, and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

NMR_Structure cluster_0 This compound Structure node1 Quinoline Ring (Ar-H: ~7.5-9.0 ppm) (Ar-C: ~120-150 ppm) node2 Pyrazole Ring (C3-H: ~7.5-8.0 ppm) (C3, C4, C5: ~95-155 ppm) node1->node2 C4-C4' bond node3 Amine Group (NH2: broad singlet, ~4.0-6.0 ppm) (NH: broad singlet, ~10.0-12.0 ppm) node2->node3 C5-NH2 bond

Caption: Key structural features and expected NMR chemical shift regions.

Expected ¹H NMR Spectral Data:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
Quinoline Ar-H7.5 - 9.0MultipletsThe exact chemical shifts and coupling constants will be characteristic of a 4-substituted quinoline.
Pyrazole C3-H7.5 - 8.0SingletA singlet is expected as there are no adjacent protons.
Pyrazole NH10.0 - 12.0Broad SingletThe chemical shift can be concentration-dependent and may exchange with D₂O.
Amine NH₂4.0 - 6.0Broad SingletThe chemical shift can be concentration-dependent and will exchange with D₂O.

Expected ¹³C NMR Spectral Data:

CarbonsExpected Chemical Shift (δ, ppm)Notes
Quinoline Ar-C120 - 150The number of signals will depend on the symmetry of the molecule.
Pyrazole C3~135 - 145
Pyrazole C4~95 - 105This carbon is attached to the quinoline ring.
Pyrazole C5~150 - 155This carbon is attached to the amine group.

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), should be performed to unambiguously assign all proton and carbon signals.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, which will confirm its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) are suitable techniques. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed.

Expected Mass Spectrometry Data:

ParameterExpected Value
Molecular FormulaC₁₂H₁₀N₄
Exact Mass210.0905
[M+H]⁺211.0983
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amine and pyrazole)3200 - 3400Medium to Strong, Broad
C=N and C=C stretch (aromatic rings)1500 - 1650Medium to Strong
C-N stretch1250 - 1350Medium
Aromatic C-H stretch3000 - 3100Medium
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined values should be within ±0.4% of the calculated values for the molecular formula C₁₂H₁₀N₄.

Calculated Elemental Composition:

ElementPercentage
Carbon (C)68.56%
Hydrogen (H)4.79%
Nitrogen (N)26.65%

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. The proposed synthetic route, based on the well-established chemistry of 5-aminopyrazoles, offers a logical and feasible pathway to this novel heterocyclic compound. The comprehensive characterization plan ensures that the identity, structure, and purity of the final product can be rigorously established. This information will be invaluable to researchers and scientists working in the field of medicinal chemistry and drug discovery, enabling them to synthesize and evaluate this promising new molecule for its potential therapeutic applications.

References

  • Structural Analysis of Pyrazole Derivatives: Spectroscopy and Mass Data. (n.d.). SlideServe. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Retrieved from [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Ravi, M., Chauhan, P., Kant, R., Shukla, S. K., & Yadav, P. P. (2015). Transition-Metal-Free C-3 Arylation of Quinolin-4-ones with Arylhydrazines. The Journal of Organic Chemistry, 80(10), 5369–5376. [Link]

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Popa, A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5029. [Link]

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). ARKIVOC, 2018(1), 1-25. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules, 30(1), 1. [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved from [Link]

  • Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-Pyrazole. (n.d.). NIST WebBook. Retrieved from [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025). The Journal of Physical Chemistry A, 129(44), 8888–8898. [Link]

  • Hydrazine synthesis. (1993). U.S.
  • Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. (2022). RSC Advances, 12(43), 28169–28182. [Link]

  • Burbulienė, M. M., Mažeikaitė, R., Rekovič, L., & Vainilavičius, P. (2015). Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. Chemija, 26(3), 164-171. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). Molecules, 26(16), 4991. [Link]

  • Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. (2011). Molecules, 17(1), 137–149. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Reactivity of 2-ethoxyquinazolin-4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity. (2011). Molecules, 17(1), 137-149. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSi Journals. Retrieved from [Link]

  • Martins, D. R., Pazini, F., Alves, V. M., & Rocha, M. L. (2018). Synthetic Route for the Preparation of 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM 021). Revista Virtual de Química, 10(5), 1545-1551. [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry, 15(1), 35. [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]

  • Pyrazolo[4,5-c]quinolines. 3. Synthesis, receptor binding, and 13C NMR study. (1986). Journal of Pharmaceutical Sciences, 75(12), 1175-1179. [Link]

Sources

crystal structure of 4-(quinolin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prospective Crystal Structure of 4-(Quinolin-4-yl)-1H-pyrazol-5-amine

Abstract: The convergence of quinoline and pyrazole moieties into a single molecular framework presents a compelling scaffold for drug discovery, with demonstrated potential across oncology, infectious diseases, and inflammatory conditions.[1][2][3][4] The compound this compound is a strategic exemplar of this class, yet its three-dimensional atomic arrangement and the supramolecular architecture governed by its intermolecular interactions remain undetermined. This technical guide provides a comprehensive, prospective framework for the synthesis, crystallization, and definitive structural elucidation of this compound. We delineate a robust experimental workflow, from a proposed synthetic strategy to advanced single-crystal X-ray diffraction (SCXRD) analysis. Furthermore, this guide details the application of computational methods, principally Hirshfeld surface analysis, to deconstruct and quantify the critical intermolecular forces that would dictate the crystal packing. This document is intended as an authoritative roadmap for researchers, medicinal chemists, and material scientists aiming to unlock the structural and functional properties of this promising heterocyclic compound.

Introduction: The Scientific Imperative

The quinoline ring system is a cornerstone of medicinal chemistry, while pyrazole derivatives are recognized for their wide spectrum of biological activities.[3][5][6] The hybrid molecule, this compound, synergistically combines these pharmacophores, making it a high-priority target for structural investigation. A definitive crystal structure is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: An unambiguous atomic-resolution model is the foundation for rational drug design, enabling precise modifications to enhance potency and selectivity.

  • Pharmacophore Modeling: The three-dimensional arrangement and electrostatic potential provide critical inputs for computational models that predict biological targets and binding affinities.

  • Polymorph Screening: Understanding the primary crystal form is essential for pharmaceutical development to ensure batch-to-batch consistency in solubility, bioavailability, and stability.

  • Material Science: The crystal packing and intermolecular interactions inform the material properties of the solid state, such as melting point, hardness, and dissolution rate.

This guide provides the scientific and technical blueprint for achieving these objectives.

Proposed Synthesis of this compound

The synthesis of 5-aminopyrazoles is well-established, with the most versatile method involving the condensation of a hydrazine with a β-ketonitrile.[7][8] We propose a synthetic route predicated on this robust reaction, starting from a quinoline-derived precursor.

Retrosynthetic Analysis

A plausible retrosynthesis of the target molecule identifies 2-(quinolin-4-yl)acetonitrile and a suitable hydrazine equivalent as key precursors. A more direct and established route involves the reaction of a quinoline-substituted β-ketonitrile with hydrazine.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 3-Oxo-3-(quinolin-4-yl)propanenitrile

This key β-ketonitrile intermediate can be synthesized via the condensation of a quinoline ester, such as ethyl quinoline-4-carboxylate, with acetonitrile in the presence of a strong base like sodium ethoxide or sodium amide.

Protocol:

  • To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous diethyl ether, add acetonitrile (1.5 eq) dropwise at 0 °C.

  • After stirring for 30 minutes, add a solution of ethyl quinoline-4-carboxylate (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 3-oxo-3-(quinolin-4-yl)propanenitrile.

Step 2: Cyclization to this compound

The final cyclization step involves the reaction of the β-ketonitrile with hydrazine hydrate.[7][8]

Protocol:

  • Dissolve 3-oxo-3-(quinolin-4-yl)propanenitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Diagram: Proposed Synthetic Workflow

G cluster_final Final Product Synthesis A Ethyl Quinoline-4-carboxylate C 3-Oxo-3-(quinolin-4-yl)propanenitrile A->C NaOEt, Ether Claisen Condensation B Acetonitrile B->C D This compound C->D EtOH, Reflux Cyclization E Hydrazine Hydrate E->D G A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray Beam C Data Reduction & Integration B->C Diffraction Pattern D Structure Solution (Phase Problem) C->D Reflection Intensities E Structure Refinement D->E Initial Atomic Model F Validation & Analysis (CIF File) E->F Refined Structure G cluster_input Input Data cluster_process Computational Process cluster_output Analysis & Visualization A CIF File (Refined Crystal Structure) B Calculate Crystal Electron Density A->B C Partition Space into Molecular Volumes B->C D Generate Hirshfeld Surface C->D E d_norm Surface Map (Visualize Contacts) D->E F 2D Fingerprint Plots (Quantify Interactions) D->F G Interaction Energy Calculations D->G

Sources

Whitepaper: A Multi-Faceted In Silico Workflow for Target Prediction of 4-(quinolin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The identification of a bioactive molecule's biological target is a cornerstone of modern drug discovery, directly influencing its therapeutic potential and safety profile. For novel chemical entities (NCEs) such as 4-(quinolin-4-yl)-1H-pyrazol-5-amine, where no prior biological data exists, in silico target prediction offers a rapid, cost-effective, and data-driven strategy to generate high-quality hypotheses for experimental validation. This guide details a robust, multi-pronged computational workflow designed for researchers and drug development professionals. By integrating orthogonal methodologies—spanning ligand-based similarity, pharmacophore mapping, and structure-based approaches—this framework moves beyond a single prediction algorithm. It establishes a self-validating system for cross-referencing results to identify, rank, and prioritize putative targets with a higher degree of confidence, thereby accelerating the transition from a novel compound to a viable lead candidate.

The Imperative for Early Target Identification

The journey of a drug from concept to clinic is fraught with high attrition rates, often due to unforeseen off-target effects or a lack of efficacy. A primary determinant of success is the early and accurate identification of the molecular target(s) through which a compound exerts its effects.[1] For an NCE like this compound, a molecule possessing medicinally relevant quinoline and pyrazole scaffolds, understanding its polypharmacology—the capacity to interact with multiple targets—is critical. Computational methodologies provide an indispensable toolkit to navigate this complex landscape, offering predictive insights that guide experimental design and resource allocation.[2] This document outlines a comprehensive strategy that leverages a confluence of computational techniques to build a robust target profile for this NCE.

Foundational Step: Compound Preparation and Profiling

The principle of 'garbage in, garbage out' is particularly resonant in computational chemistry. The accuracy of any prediction is contingent upon a high-fidelity representation of the query molecule. This initial preparation phase is non-negotiable for ensuring the trustworthiness of downstream results.

Protocol: Molecular Structure Preparation
  • Obtain a Valid 2D Representation: The starting point is the chemical structure. For this compound, this is translated into a machine-readable format, with the Simplified Molecular Input Line Entry System (SMILES) being the most common: n1c(c(cn1)N)c2cnc3ccccc3c2.

  • Energy Minimization and 3D Conformation Generation: The 2D structure is converted into a plausible three-dimensional conformation. This is achieved through energy minimization using a suitable force field (e.g., MMFF94). This step is critical for methods that rely on 3D shape, such as pharmacophore mapping and reverse docking.

  • Protonation State and Tautomer Generation: The physiological pH (typically 7.4) can significantly influence a molecule's protonation state, which in turn affects its interaction with protein targets. It is crucial to enumerate the most likely protonation states and tautomers to ensure the biologically relevant form is screened.

A Tripartite Strategy for Target Prediction

No single in silico method is infallible. A robust prediction framework relies on the convergence of evidence from multiple, mechanistically distinct approaches.[3] Our strategy is built on three pillars: chemical similarity, pharmacophore mapping, and machine learning-driven analysis.

Pillar 1: Ligand-Based Similarity Searching

This approach is predicated on the Similar Property Principle: structurally similar molecules are likely to have similar biological activities.[4] By comparing our NCE to vast databases of known bioactive compounds, we can infer its targets.

Causality: This method is computationally inexpensive and highly effective when structurally close analogs with known targets exist. It provides a powerful baseline of the most probable targets.

Recommended Tool: SwissTargetPrediction is a freely accessible web server that excels in this area. It predicts targets by combining 2D and 3D similarity measures against a database of known ligands.[5][6]

Experimental Protocol: Target Prediction with SwissTargetPrediction
  • Navigate to the Web Server: Access the SwissTargetPrediction homepage.[6]

  • Input the Molecule: Paste the SMILES string (n1c(c(cn1)N)c2cnc3ccccc3c2) for this compound into the query box. The server will automatically render the 2D structure.[7]

  • Select Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human proteins.

  • Execute Prediction: Click the "Predict targets" button.

  • Interpret Results: The output is a ranked list of potential targets. Key metrics include "Probability" (a score reflecting confidence) and a list of known ligands similar to the query molecule that support the prediction. Targets with higher probabilities, supported by multiple known actives, are considered stronger candidates.[8]

Pillar 2: Reverse Pharmacophore Mapping

This technique moves beyond simple structural similarity to consider the three-dimensional arrangement of essential chemical features (pharmacophores) required for target binding.[9][10] A reverse mapping approach screens the query molecule against a database of pre-computed pharmacophore models derived from known protein-ligand binding sites.[11]

Causality: This method can identify targets for which no structurally similar ligands are known, provided the NCE shares the necessary spatial and electronic features for binding. It is excellent for discovering novel scaffolds for known targets.

Recommended Tool: PharmMapper is a web server designed for identifying potential targets by fitting a query molecule to a large database of pharmacophore models.[12][13][14]

Experimental Protocol: Target Identification with PharmMapper
  • Navigate to the Web Server: Access the PharmMapper homepage.[14]

  • Prepare and Upload Molecule: Upload the energy-minimized 3D structure of this compound in .mol2 format.

  • Set Parameters: Select the appropriate pharmacophore database (e.g., Human Protein Targets). The server allows customization of the number of results to return.

  • Submit Job: Initiate the screening process.

  • Analyze Results: PharmMapper provides a list of potential targets ranked by a "Fit Score," which indicates how well the query molecule's conformation maps onto the target's pharmacophore model. Higher fit scores suggest a more plausible interaction.[15]

Pillar 3: Machine Learning & AI-Based Methods

Modern target prediction increasingly leverages machine learning and deep learning models trained on vast datasets of drug-target interactions, such as the ChEMBL database.[16][17][18][19] These models learn complex relationships between chemical structures and biological activities that are not captured by simple similarity metrics.[20]

Causality: Machine learning can uncover non-obvious relationships and patterns, providing predictive power that complements both similarity and pharmacophore-based methods. These models excel at integrating diverse data types to generate robust predictions.[21]

Recommended Tool: SuperPred is a web server that uses machine learning models (logistic regression) based on molecular fingerprints to predict both therapeutic class (ATC code) and specific protein targets.[4][22]

Experimental Protocol: Target Prediction with SuperPred
  • Navigate to the Web Server: Access the SuperPred target prediction page.

  • Input Molecule: Provide the SMILES string for the query molecule.

  • Initiate Prediction: Start the analysis.

  • Review Predictions: The server returns a list of predicted targets with an associated probability score. The underlying model compares the molecular fingerprint of the query compound to those of thousands of drugs with known targets.[23]

The Synthesis Engine: Data Integration and Target Prioritization

Generating lists of potential targets is only the first step. The true scientific value lies in synthesizing this data into a prioritized list of high-confidence hypotheses. This is achieved by cross-validating the outputs from our orthogonal methods.

Trustworthiness: A target that is independently predicted by a ligand-based method (like SwissTargetPrediction) and a pharmacophore-based method (like PharmMapper) is a significantly more credible candidate than one appearing on a single list. This convergence of evidence forms a self-validating system.

Workflow for Target Prioritization

Caption: Workflow for integrating and prioritizing in silico target predictions.

Data Summary and Biological Plausibility

The convergent hits should be summarized in a table for clear comparison. Each high-confidence target must then be subjected to a biological plausibility check.

Protocol: Biological Plausibility Assessment

  • Protein Information Review: For each prioritized target, consult the UniProt database to understand its function, tissue distribution, and role in disease.[24]

  • Pathway Analysis: Determine if the targets converge on specific signaling pathways. A compound affecting multiple nodes in a single cancer-related pathway, for example, is a compelling candidate for oncology research.

  • Literature Review: Search for existing literature that may link the quinoline or pyrazole scaffolds to the predicted target families, providing further chemical or biological precedent.

Table 1: Hypothetical Prioritized Target List for this compound
Target NameUniProt IDPrediction Method 1 (SwissTarget)Prediction Method 2 (PharmMapper)Prediction Method 3 (SuperPred)Biological RationalePriority Rank
SRC Tyrosine Kinase P12931Probability: 0.85Fit Score: 4.72Probability: 0.91Known oncogene; quinoline is a common kinase inhibitor scaffold.1
VEGF Receptor 2 P35968Probability: 0.79Fit Score: 4.55Not PredictedKey mediator of angiogenesis; relevant in cancer and ophthalmology.2
Dopamine Receptor D2 P14416Probability: 0.72Not PredictedProbability: 0.88GPCR involved in CNS disorders; potential for CNS applications or side effects.3
p38 MAPK Q16539Probability: 0.65Fit Score: 4.10Not PredictedInvolved in inflammatory signaling pathways.4

Conclusion and Path Forward

This in-depth technical guide outlines a structured, multi-faceted workflow for the in silico target prediction of the novel chemical entity this compound. By mandating the convergence of evidence from orthogonal computational methods, this strategy enhances the confidence and reliability of the predictions. The process culminates in a manageable, prioritized list of biologically plausible targets, as illustrated in the hypothetical data table. This list does not represent a final answer but rather a set of high-quality, data-driven hypotheses. The essential next step is the empirical validation of these predictions through targeted in vitro binding assays and functional screens, thereby bridging the gap between computational prediction and experimental drug discovery.

References

  • ChEMBL - Wikipedia.
  • ChEMBL - EMBL-EBI.
  • A review of machine learning-based methods for predicting drug-target interactions - Health Inf Sci Syst.
  • In Silico Target Prediction for Small Molecules - PubMed.
  • SuperPred.
  • SuperPred - bio.tools.
  • Drug Target Interaction Prediction Using Machine Learning Techniques – A Review - UNIR.
  • PharmMapper - bio.tools.
  • SuperPred -- target-prediction server | HSLS - Health Sciences Library System.
  • SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics - YouTube. Available at: [Link]

  • SuperPred: update on drug classification and target prediction - PMC - NIH. Available at: [Link]

  • PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach - East China Normal University. Available at: [Link]

  • SuperPred: update on drug classification and target prediction - Semantic Scholar. Available at: [Link]

  • PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC - NIH. Available at: [Link]

  • ChEMBL - Database Commons. Available at: [Link]

  • PharmMapper - ecust. Available at: [Link]

  • Pharmacophore modeling in drug design - PubMed. Available at: [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols - ResearchGate. Available at: [Link]

  • What is pharmacophore modeling and its applications? - Patsnap Synapse. Available at: [Link]

  • Application of Machine Learning for Drug–Target Interaction Prediction - Frontiers. Available at: [Link]

  • Machine learning approaches and databases for prediction of drug–target interaction: a survey paper | Briefings in Bioinformatics | Oxford Academic. Available at: [Link]

  • Pharmacophore modeling | PDF - Slideshare. Available at: [Link]

  • PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database | Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • In Silico Target Prediction - Creative Biolabs. Available at: [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI. Available at: [Link]

  • Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces - MDPI. Available at: [Link]

  • Machine Learning approach for Drug-Target affinity prediction in Computer Aided Drug Design - ResearchGate. Available at: [Link]

  • Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. Available at: [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Available at: [Link]

  • ChEMBL EBI Small Molecules Database - Kaggle. Available at: [Link]

  • ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods | Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • BioGRID | Database of Protein, Chemical, and Genetic Interactions. Available at: [Link]

  • MultiDock Screening Tool - Reverse docking demonstration - YouTube. Available at: [Link]

  • Guide to Top Proteomics Databases and How to Access Them - BigOmics Analytics. Available at: [Link]

  • Overview of SWISS Target Prediction | Bioinformatics Projects Idea - YouTube. Available at: [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC. Available at: [Link]

  • SwissTargetPrediction · bio.tools. Available at: [Link]

  • Epilogue 5 | Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction - YouTube. Available at: [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Available at: [Link]

  • UniProt. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(quinolin-4-yl)-1H-pyrazol-5-amine: Synthesis, Physicochemical Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The fusion of quinoline and pyrazole ring systems has yielded a plethora of molecules with significant pharmacological relevance. This guide focuses on a specific, yet underexplored member of this family: 4-(quinolin-4-yl)-1H-pyrazol-5-amine. While direct experimental data for this compound is scarce in publicly accessible literature, this document serves as a comprehensive technical guide by providing a proposed synthetic pathway, estimated physicochemical properties based on analogous structures, and a discussion of its potential as a scaffold in medicinal chemistry. The methodologies and theoretical data presented herein are grounded in established chemical principles and analysis of closely related compounds, offering a robust starting point for researchers venturing into the synthesis and evaluation of this novel molecule.

Introduction: The Quinolinyl-Pyrazole Scaffold

The quinoline moiety is a well-established pharmacophore present in numerous approved drugs, known for its diverse biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1]. Similarly, the pyrazole ring is a privileged scaffold in medicinal chemistry, featured in drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil[2][3]. The combination of these two heterocyclic systems into a single molecular entity, the quinolinyl-pyrazole, presents a compelling strategy for the development of new therapeutic agents with potentially unique pharmacological profiles.

This compound, the subject of this guide, is a fascinating yet under-investigated molecule. Its structure suggests potential as a versatile intermediate for further chemical elaboration and as a candidate for biological screening. The presence of a primary amine group on the pyrazole ring offers a convenient handle for derivatization, allowing for the exploration of a wide chemical space and the fine-tuning of its biological activity. This guide aims to provide a foundational understanding of this compound, from its synthesis to its potential applications, to stimulate further research and development.

Proposed Synthesis of this compound

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Preparation of 2-(quinolin-4-yl)acetonitrile cluster_1 Step 2: Cyclization to form this compound A 4-Chloroquinoline C 2-(quinolin-4-yl)malononitrile A->C Base (e.g., NaH) Solvent (e.g., DMF) B Malononitrile B->C D 2-(quinolin-4-yl)acetonitrile C->D Hydrolysis & Decarboxylation (e.g., H2SO4, H2O, heat) D_ref 2-(quinolin-4-yl)acetonitrile F This compound D_ref->F Solvent (e.g., Ethanol) Reflux E Hydrazine hydrate E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 2-(quinolin-4-yl)acetonitrile (Intermediate)

This initial step is crucial for introducing the acetonitrile group at the 4-position of the quinoline ring, which will subsequently be used to construct the pyrazole ring.

  • Rationale for Experimental Choices:

    • Starting Materials: 4-Chloroquinoline is a commercially available and reactive starting material. Malononitrile serves as the source for the acetonitrile group.

    • Reaction Type: A nucleophilic aromatic substitution followed by hydrolysis and decarboxylation is a standard and effective method for this transformation.

    • Reagents: A strong base like sodium hydride (NaH) is used to deprotonate malononitrile, creating a potent nucleophile. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction. Sulfuric acid and water are used for the subsequent hydrolysis and decarboxylation.

  • Step-by-Step Protocol:

    • To a stirred solution of malononitrile (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the reaction mixture to stir at room temperature for 30 minutes.

    • Add a solution of 4-chloroquinoline (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(quinolin-4-yl)malononitrile.

    • To the crude intermediate, add a mixture of sulfuric acid and water (e.g., 50% v/v) and heat to reflux.

    • Monitor the decarboxylation by TLC or by observing the cessation of gas evolution.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the crude 2-(quinolin-4-yl)acetonitrile by column chromatography on silica gel.

PART 2: Synthesis of this compound

This final step involves the cyclization of the acetonitrile intermediate with hydrazine to form the desired 5-aminopyrazole ring.

  • Rationale for Experimental Choices:

    • Reaction Type: This is a classic and widely used condensation reaction for the synthesis of 5-aminopyrazoles from β-ketonitriles or their equivalents[3][4].

    • Reagents: Hydrazine hydrate is the source of the two adjacent nitrogen atoms in the pyrazole ring.

    • Solvent: Ethanol is a common and effective solvent for this type of cyclization, and the reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate.

  • Step-by-Step Protocol:

    • Dissolve 2-(quinolin-4-yl)acetonitrile (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.5-2.0 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

Estimated Physicochemical Properties

Due to the absence of experimental data for this compound, the following properties are estimated based on the analysis of its constituent moieties and data from structurally similar compounds found in the literature.

PropertyEstimated Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C₁₂H₉N₅Based on the chemical structure.
Molecular Weight 223.24 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureMost substituted quinolines and pyrazoles are solids.
Melting Point Estimated >200 °CStructurally related compounds, such as 5-amino-3-aryl-1H-pyrazoles and substituted quinolines, often have high melting points[5][6][7].
Solubility Poorly soluble in water. Soluble in polar organic solvents like DMSO and DMF. Moderately soluble in methanol and ethanol.The quinoline and pyrazole rings are largely nonpolar, suggesting low aqueous solubility. The presence of the amine and pyrazole N-H groups may allow for some solubility in polar protic solvents. Good solubility in polar aprotic solvents is expected for similar heterocyclic compounds.
pKa Estimated acidic pKa (pyrazole N-H) ~10-12; Estimated basic pKa (quinolinyl N) ~4-5; Estimated basic pKa (amino group) ~3-4The pyrazole N-H is weakly acidic. The quinoline nitrogen is a weak base, with its pKa influenced by the electron-withdrawing pyrazole substituent. The amino group on the electron-rich pyrazole ring is expected to be a weak base.

Proposed Physicochemical Characterization

To validate the synthesis and determine the actual physicochemical properties of this compound, the following characterization methods are recommended.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons from the quinoline ring, a singlet for the pyrazole C-3 proton, and a broad singlet for the NH₂ protons. The chemical shifts of the quinoline protons would be influenced by the pyrazole substituent at the 4-position.

    • ¹³C NMR: The spectrum should show distinct signals for all 12 carbon atoms in the molecule, including the quaternary carbons of the quinoline-pyrazole junction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for N-H stretching of the amine and pyrazole groups (around 3200-3400 cm⁻¹), C=N and C=C stretching of the aromatic rings (around 1500-1650 cm⁻¹), and C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹).

Purity and Thermal Analysis
  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound. A reverse-phase column with a mobile phase of acetonitrile/water or methanol/water with a suitable modifier (e.g., formic acid or trifluoroacetic acid) would be a good starting point for method development.

  • Melting Point Determination: A sharp melting point range obtained from a calibrated apparatus would indicate a high degree of purity.

  • Differential Scanning Calorimetry (DSC): To provide more accurate thermal data, including the melting point and to check for any polymorphic transitions.

Potential Applications in Drug Discovery

The this compound scaffold holds significant promise as a building block for the discovery of new drugs. The quinoline and pyrazole moieties are known to interact with a variety of biological targets.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors incorporate a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase active site. The pyrazole and quinoline nitrogens, as well as the 5-amino group of the title compound, could potentially serve as hydrogen bond donors and acceptors. Derivatization of the 5-amino group could lead to the discovery of potent and selective kinase inhibitors for targets implicated in cancer and inflammatory diseases.

Antimicrobial and Antiparasitic Potential

Quinoline-based compounds are well-known for their antimalarial activity (e.g., chloroquine), and both quinoline and pyrazole derivatives have demonstrated broad-spectrum antibacterial and antifungal properties[1]. Therefore, this compound and its derivatives are worthy of investigation as potential new anti-infective agents.

CNS Activity

The modulation of central nervous system (CNS) targets by pyrazole derivatives has been reported. While the quinoline moiety can sometimes limit blood-brain barrier penetration, appropriate structural modifications could lead to CNS-active compounds for treating neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) Exploration Workflow

SAR_Workflow A This compound (Core Scaffold) B Derivatization at the 5-amino position (e.g., amidation, alkylation) A->B C Substitution on the quinoline ring A->C D Alkylation/Arylation of the pyrazole N-H A->D E Biological Screening (e.g., kinase assays, antimicrobial assays) B->E C->E D->E F SAR Analysis and Lead Optimization E->F Identify active compounds F->B Iterative design F->C F->D

Caption: Workflow for exploring the structure-activity relationship of the core scaffold.

Conclusion

This compound represents a promising, yet largely unexplored, molecular scaffold for drug discovery. This technical guide has provided a plausible synthetic route, estimated physicochemical properties, and a roadmap for its characterization and potential applications. By leveraging the established pharmacological importance of both the quinoline and pyrazole moieties, researchers are well-equipped to synthesize, characterize, and evaluate this compound and its derivatives for a wide range of therapeutic targets. It is our hope that this guide will serve as a catalyst for further investigation into this intriguing class of molecules.

References

  • Scirp.org. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • National Institutes of Health. (2020). A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Conversion of 4-Aminoquinolines to New Tricyclic (R,S)-3-Methylazeto[3,2-c] Quinolin-2(2aH). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

  • PubMed. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, Synthesis, Anti-Tubercular Evaluation and Teratogenicity Studies of Furanyl Pyrazolo[3,4-b] Quinoline-5-Ones. Retrieved from [Link]

  • ResearchGate. (n.d.). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds.
  • ResearchGate. (n.d.). Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. Retrieved from [Link]

  • Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Microwave-assisted expeditious and efficient synthesis of novel quinolin-4-yl methoxychromen-2-and-4-ones catalyzed by YbCl3 und. Retrieved from [Link]

  • PubMed. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. Retrieved from [Link]

  • MDPI. (n.d.). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 5. Synthesis, Physicochemical, and Biological Properties of New Pyrazole Derivatives. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1H-Pyrazole-4-carboxamide, N-(aminoiminomethyl)-5-cyclopropyl-1-(5-quinolinyl)-, methanesulfonate (1:1). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Retrieved from [Link]

  • ResearchGate. (n.d.). Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). Retrieved from [Link]

  • National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Exploration of Novel Derivatives of 4-(Quinolin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Hybrid Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategy of molecular hybridization—the deliberate fusion of two or more pharmacophores—has emerged as a powerful engine for the discovery of novel therapeutic agents.[1] This approach is not merely an academic exercise in molecular architecture; it is a field-proven strategy to design multi-target ligands, enhance biological efficacy, and overcome drug resistance. The 4-(quinolin-4-yl)-1H-pyrazol-5-amine core represents a quintessential example of such a hybrid scaffold, marrying the rich medicinal heritage of the quinoline ring with the versatile and potent pyrazole moiety.

Quinoline and its derivatives are foundational scaffolds in drug discovery, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[2][3] Similarly, the pyrazole nucleus is a privileged structure, integral to a multitude of FDA-approved drugs and a cornerstone in the design of kinase inhibitors and other targeted therapies.[4][5] The convergence of these two pharmacophores into a single molecular entity creates a unique chemical space ripe for the exploration of novel biological activities, particularly in the realm of oncology and kinase inhibition.

This technical guide is structured to provide a comprehensive exploration of the this compound core and its derivatives. We will delve into the synthetic strategies for accessing this scaffold, analyze the critical structure-activity relationships (SAR) that govern its biological effects, and present detailed protocols for the synthesis and evaluation of these promising compounds. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this exciting area of medicinal chemistry.

I. Synthetic Strategies: Constructing the Quinoline-Pyrazole Hybrid Core

The synthesis of this compound derivatives typically proceeds through a multi-step sequence, often commencing with the formation of a chalcone precursor. The Claisen-Schmidt condensation is a frequently employed and robust method for the synthesis of these α,β-unsaturated ketones, which serve as key intermediates.[6]

A. General Synthetic Pathway: From Chalcones to Pyrazolines

A common and effective route to the target scaffold involves the cyclocondensation of a quinoline-containing chalcone with hydrazine hydrate or its derivatives.[7] This reaction proceeds readily and provides a versatile entry point to a wide array of substituted pyrazolines.

G cluster_0 Chalcone Synthesis cluster_1 Pyrazoline Formation Substituted Acetophenone Substituted Acetophenone Chalcone Intermediate Chalcone Intermediate Substituted Acetophenone->Chalcone Intermediate Claisen-Schmidt Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone Intermediate Pyrazoline Derivative Pyrazoline Derivative Chalcone Intermediate->Pyrazoline Derivative Cyclocondensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Pyrazoline Derivative Final Derivatives Final Derivatives Pyrazoline Derivative->Final Derivatives Further Functionalization

Caption: General synthetic workflow for quinoline-pyrazole derivatives.

B. Detailed Experimental Protocol: Synthesis of a Representative N-Substituted 2-Pyrazoline Derivative

The following protocol is a representative example of the synthesis of a quinoline-based 2-pyrazoline, adapted from established methodologies.[7][8]

Step 1: Synthesis of [(7-chloroquinolin-4-yl)amino]chalcones

  • To a solution of the appropriate (7-chloroquinolin-4-yl)amino]acetophenone (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.2 eq).

  • Slowly add an aqueous solution of potassium hydroxide (40%) dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure chalcone.

Step 2: Cyclocondensation to form the 2-Pyrazoline Ring

  • In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (or a substituted hydrazine) (1.5 eq) to the solution.

  • Reflux the reaction mixture for 8-10 hours.

  • After cooling to room temperature, pour the mixture into ice-cold water.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

II. Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, with a pronounced emphasis on anticancer and kinase inhibitory effects.[4][9]

A. Anticancer Activity

A significant body of research highlights the potent antiproliferative activity of these compounds against a variety of human cancer cell lines.[7][10][11] The National Cancer Institute (NCI) has screened several quinoline-based pyrazolines, with some exhibiting GI50 values in the sub-micromolar range.[7]

Compound ClassCancer Cell LineActivity (GI50/IC50)Reference
Quinoline-Pyrazoline HybridLeukemia (MOLT-4)0.28 µM[7]
Quinoline-Pyrazoline HybridNon-Small Cell Lung0.35 µM[7]
Quinoline-Pyrazoline HybridColon Cancer (HCT-116)8.21 µM[4]
Quinoline-Pyrazoline HybridBreast Cancer (MCF-7)6.71 µM[4]
B. Kinase Inhibition: A Privileged Scaffold for Targeting Oncogenic Signaling

The structural architecture of the this compound core makes it an excellent scaffold for the design of kinase inhibitors. The quinoline moiety can effectively occupy the adenine-binding region of the ATP pocket, while the pyrazole ring and its substituents can form crucial hydrogen bonds and van der Waals interactions with the hinge region and surrounding residues.[12]

Key kinase targets that have been successfully modulated by derivatives of this scaffold include:

  • Epidermal Growth Factor Receptor (EGFR): Several quinoline-pyrazole hybrids have shown potent inhibitory activity against EGFR, a key driver in many solid tumors.[4][11]

  • Cyclin-Dependent Kinases (CDKs): The development of selective CDK inhibitors is a major focus in cancer research. Pyrazolo[4,3-h]quinazoline derivatives have been reported as potent and selective CDK4/6 inhibitors.[12]

  • Other Kinases: The versatility of this scaffold allows for its adaptation to target a range of other kinases, including VEGFR-2 and Src kinase.[4][13]

G cluster_0 Key Interactions Quinoline-Pyrazole Scaffold Quinoline-Pyrazole Scaffold Kinase ATP Binding Pocket Kinase ATP Binding Pocket Quinoline-Pyrazole Scaffold->Kinase ATP Binding Pocket Binding Hinge Region Hinge Region Adenine Region Adenine Region Hydrophobic Pocket Hydrophobic Pocket Quinoline Moiety Quinoline Moiety Quinoline Moiety->Adenine Region π-π stacking Pyrazole Amine Pyrazole Amine Pyrazole Amine->Hinge Region H-bonding Substituents Substituents Substituents->Hydrophobic Pocket van der Waals

Caption: Key interactions of the quinoline-pyrazole scaffold in a kinase ATP binding pocket.

III. Structure-Activity Relationship (SAR) and Lead Optimization

Systematic exploration of the structure-activity relationships of the this compound scaffold is crucial for the rational design of more potent and selective derivatives.

A. Key Structural Modifications and Their Impact
  • Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline moiety significantly influence biological activity. Halogen substitutions, particularly at the 7-position, have been shown to enhance anticancer potency.[2]

  • N-Substitution on the Pyrazole Ring: The amine group on the pyrazole ring provides a key point for diversification. Acylation or alkylation of this nitrogen can modulate the compound's physicochemical properties and target engagement.[14]

  • Aryl Substituents on the Pyrazole Ring: The introduction of various aryl groups at other positions of the pyrazole ring allows for the probing of different pockets within the target enzyme's active site. Electron-donating or -withdrawing groups on these aryl rings can fine-tune the electronic properties and binding affinity of the molecule.[4]

B. Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy for lead optimization, involving the substitution of a functional group with another that has similar steric and electronic properties but may alter other characteristics like metabolism or toxicity.[15][16] For the this compound scaffold, potential bioisosteric replacements include:

  • Quinoline Ring: Replacement with other bicyclic heteroaromatics such as quinazoline or quinoxaline can lead to novel derivatives with altered target selectivity.[12]

  • Pyrazole Ring: Bioisosteric replacement of the pyrazole with other five-membered heterocycles like isoxazole or triazole can modulate the hydrogen bonding capacity and overall geometry of the molecule.[6]

  • Amine Linker: Modification of the amine linker, for instance, by incorporating an amide or sulfonamide, can impact the compound's flexibility and interaction with the target protein.

IV. Future Perspectives and Uncharted Territories

The exploration of novel derivatives of this compound is a field with considerable untapped potential. Future research directions should focus on:

  • Multi-Target Kinase Inhibitors: The inherent hybrid nature of the scaffold makes it an ideal starting point for the design of dual or multi-target kinase inhibitors, which can be more effective in overcoming drug resistance.

  • Exploration of Other Therapeutic Areas: While the primary focus has been on oncology, the broad biological activity profile of quinolines and pyrazoles suggests that derivatives of this scaffold may have potential in other areas, such as infectious diseases and inflammatory disorders.[7][17]

  • In-depth ADMET Profiling: A critical next step for promising lead compounds is the comprehensive evaluation of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness and potential for clinical development.[3][13]

V. Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents, particularly in the domain of oncology. Its synthetic accessibility, coupled with the rich possibilities for structural diversification, provides a fertile ground for medicinal chemists. A thorough understanding of the synthetic methodologies, a data-driven approach to SAR analysis, and the strategic application of bioisosteric replacement will be paramount in unlocking the full therapeutic potential of this remarkable hybrid molecule. This guide has aimed to provide a solid foundation for these endeavors, encouraging further innovation in this exciting and impactful area of drug discovery.

References

  • Kumar, A., Kumar, P., & Shetty, H. C. (2021). Synthesis, Antidiabetic Evaluation and Bioisosteric Modification of Quinoline Incorporated 2-pyrazoline Derivatives. Indian Journal of Pharmaceutical Sciences, 83(3), 444-453.
  • Request PDF. (n.d.). Synthesis of novel quinoline–based 4,5–dihydro–1 H –pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents.
  • ResearchGate. (n.d.). Prediction of ADMET properties of compounds 19a-d.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central.
  • Analog design-Bioisosteric replacement str
  • Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. (2000, June 1). PubMed.
  • Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. (2017, May 5). PubMed.
  • (PDF) Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src) Inhibitors. (2021, August 6).
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). (2021, February 15). Biointerface Research in Applied Chemistry.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). SciSpace.
  • ResearchGate. (n.d.). Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines.
  • Discovery of N,4-Di(1 H-pyrazol-4-yl)
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). MDPI.
  • ResearchGate. (n.d.). Reported examples of pyrazoles as anticancer agents with different....
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][4][6]triazino[2,3-c]quinazolines. (2024, October 7). PubMed Central.

  • Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline Derivatives as Potent and Selective CDK4/6 Inhibitors. (n.d.). PubMed.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][4][6]triazino[2,3-c]quinazolines. (2024, October 28). PubMed.

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).
  • Enamine 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Leadoriented scaffold with three diversity points. (n.d.).
  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-D
  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023, March 15).
  • Design and synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one bearing quinoline scaffold as potent dual PDE5 inhibitors and apoptotic inducers for cancer therapy. (n.d.). PubMed.
  • 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. (2014, June). PubMed.

Sources

Whitepaper: Unveiling the Pharmacological Potential of 4-(quinolin-4-yl)-1H-pyrazol-5-amine: A Kinase-Centric Therapeutic Hypothesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide provides an in-depth analysis of 4-(quinolin-4-yl)-1H-pyrazol-5-amine, a hybrid molecule integrating the biologically versatile quinoline core with the pharmacologically significant 5-aminopyrazole moiety. Drawing upon extensive data from structurally related compounds, we posit that the primary pharmacological value of this agent lies in its potential as a potent protein kinase inhibitor. This document outlines the scientific rationale for this hypothesis, details a comprehensive experimental workflow for its validation, and discusses potential therapeutic applications, primarily in oncology. We provide detailed protocols for key assays, from broad panel screening to specific mechanism-of-action studies, designed to rigorously evaluate this compound's profile for drug development professionals.

Introduction: The Rationale for a Hybrid Scaffold

In the landscape of modern drug discovery, the strategy of molecular hybridization—combining two or more pharmacophores—has proven to be a powerful tool for developing novel therapeutic agents with enhanced affinity, selectivity, or improved pharmacokinetic profiles. The subject of this guide, this compound, is a quintessential example of this approach. It is comprised of two well-established heterocyclic systems:

  • The Quinoline Moiety: Quinolines are a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Their rigid, planar structure and ability to intercalate with DNA have led to their development as potent antibacterial, antifungal, antimalarial, and anticancer agents.[2][3][4] Specifically, 4-substituted quinolines are critical intermediates in the synthesis of various bioactive compounds.[5]

  • The 5-Aminopyrazole Moiety: Pyrazole derivatives are recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7][8] The 5-aminopyrazole substructure is particularly noteworthy. It acts as a versatile "hinge-binding" motif in many small-molecule kinase inhibitors, using its amino group and adjacent pyrazole nitrogen to form critical hydrogen bonds within the ATP-binding pocket of kinases.[9][10]

The strategic fusion of these two scaffolds into a single molecule suggests a compelling therapeutic hypothesis. The quinoline portion can occupy hydrophobic regions of a target binding site, while the 5-aminopyrazole provides the key interactions necessary for high-affinity binding, particularly to protein kinases. This guide will explore the predicted pharmacological profile stemming from this unique architecture.

Predicted Primary Pharmacological Profile: Protein Kinase Inhibition

Based on the constituent pharmacophores, the most probable and potent activity of this compound is the inhibition of protein kinases. Protein kinases are a large family of enzymes that regulate the majority of cellular pathways and are frequently dysregulated in diseases like cancer, making them high-value drug targets.[11][12]

Mechanistic Rationale for Kinase Targeting

The 5-aminopyrazole core is a bioisostere of the adenine base in ATP, enabling it to compete for the enzyme's active site. We hypothesize a Type I or Type II binding mode, where the molecule occupies the ATP-binding pocket. The key predicted interactions are:

  • Hinge-Binding: The N-H of the 5-amino group and the adjacent ring nitrogen (N1) are perfectly positioned to act as a hydrogen bond donor and acceptor, respectively. This allows for the formation of two or three canonical hydrogen bonds with the "hinge" region of the kinase domain, an interaction that anchors most ATP-competitive inhibitors.

  • Hydrophobic Interactions: The fused aromatic system of the quinoline ring is well-suited to interact with hydrophobic pockets within the active site, often referred to as the "back pocket," which can confer both potency and selectivity.

Numerous studies on related pyrazole-based scaffolds have demonstrated potent inhibition of various kinases implicated in cancer and neurodegenerative diseases, such as EGFR, Casein Kinase 1δ/ε (CK1δ/ε), CDKs, and Aurora kinases.[13][14][15]

cluster_0 Generic Kinase ATP-Binding Pocket cluster_1 Hydrophobic Pocket hinge Hinge Region (e.g., Alanine, Glutamate) gatekeeper Gatekeeper Residue compound 4-(quinolin-4-yl) -1H-pyrazol-5-amine compound->hinge H-Bond Donor (NH2) H-Bond Acceptor (N1) compound->gatekeeper Quinoline moiety occupies hydrophobic region

Caption: Predicted binding mode of the compound in a kinase ATP pocket.

Potential Secondary Pharmacological Activities

While kinase inhibition is the primary hypothesis, the structural motifs also suggest other potential activities that warrant investigation:

  • Antimicrobial Activity: Quinoline-pyrazole hybrids have demonstrated significant antibacterial and antifungal properties.[2][16] The mechanism could involve inhibition of bacterial DNA gyrase (a known target of quinolone antibiotics) or other essential microbial enzymes.

  • Antiprotozoal Activity: Novel quinoline-based pyrazoles have shown activity against parasites such as Plasmodium falciparum and Trypanosoma cruzi.[3]

  • Anti-inflammatory Activity: Related quinolinone-pyrazoline structures have been shown to inhibit enzymes like lipoxygenase (LOX), suggesting a potential role in treating inflammatory conditions.[17]

Proposed Experimental Validation Workflow

To systematically evaluate the pharmacological profile of this compound, a tiered approach is recommended. This workflow is designed to first broadly assess activity and then progressively narrow the focus to elucidate the specific mechanism of action.

G cluster_screening Tier 1: Broad Profile Screening cluster_validation Tier 2: Hit Validation & MOA cluster_conclusion Tier 3: Lead Optimization start Compound Synthesis & QC kinase_panel Protocol 3.1.1: Broad Kinase Panel Screen (e.g., 400+ kinases) start->kinase_panel cell_panel Protocol 3.1.2: Antiproliferative Screen (NCI-60 or similar panel) start->cell_panel mic_panel Protocol 3.3.1: Antimicrobial MIC Screen (Bacteria & Fungi Panel) start->mic_panel ic50 Protocol 3.2.1: Kinase IC50 Determination (for top hits) kinase_panel->ic50 Identify Potent Hits (<1 µM inhibition) cell_panel->ic50 Correlate with Kinase Hits western_blot Protocol 3.2.2: Cellular Target Engagement (Western Blot for p-Substrate) ic50->western_blot Confirm Cellular Activity sar Structure-Activity Relationship (SAR) Studies western_blot->sar admet ADMET Profiling western_blot->admet

Caption: A tiered experimental workflow for pharmacological profiling.

Tier 1: Initial In Vitro Profiling

The initial goal is to cast a wide net to identify the most promising biological activities.

Protocol 3.1.1: Broad Kinase Panel Screening

  • Objective: To identify which kinase or kinase families are inhibited by the compound and to assess its selectivity.

  • Methodology:

    • Compound Preparation: Solubilize the test compound in 100% DMSO to create a 10 mM stock solution.

    • Assay: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™, Promega ADP-Glo™). Request a primary screen at a single high concentration (typically 1 µM or 10 µM) against a panel of >400 kinases.

    • Data Readout: The output is typically "% Inhibition" at the tested concentration.

  • Causality & Rationale: A broad panel is essential. It not only identifies on-target activity but also reveals potential off-target liabilities early, which is critical for predicting potential toxicities. A highly promiscuous compound that inhibits dozens of kinases may be less desirable than a selective one.

Protocol 3.1.2: Cellular Antiproliferative Assay

  • Objective: To determine if the compound has cytotoxic or cytostatic effects on cancer cells.

  • Methodology (MTT/MTS Assay):

    • Cell Lines: Select a diverse panel of human cancer cell lines. Based on literature for related compounds, a starting panel could include A549 (lung), MCF-7 (breast), HCT116 (colon), and U937 (leukemia).[13][15]

    • Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treatment: Prepare a 10-point, 3-fold serial dilution of the test compound in culture medium. Add the dilutions to the cells and incubate for 72 hours.

    • Detection: Add MTT or MTS reagent to each well and incubate for 2-4 hours. The reagent is converted by viable cells into a colored formazan product.

    • Quantification: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

    • Analysis: Plot the absorbance against the log of the compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

  • Self-Validation: Each plate must include negative controls (vehicle only, e.g., 0.1% DMSO) and positive controls (a known cytotoxic drug like Doxorubicin or Staurosporine).

Tier 2: Mechanism of Action (MOA) Elucidation

If the Tier 1 screens reveal potent kinase inhibition and cellular activity, the next step is to confirm the link between them.

Protocol 3.2.1: Target-Specific Kinase Inhibition Assay (IC50 Determination)

  • Objective: To quantify the potency of the compound against the top kinase "hits" from the primary screen.

  • Methodology:

    • Assay Platform: Use a technology like ADP-Glo™ (Promega) or a fluorescence-based assay specific to the kinase of interest.

    • Reaction: Set up kinase reactions containing the purified kinase enzyme, its specific substrate, and ATP.

    • Inhibition Curve: Add the test compound in a 10-point serial dilution (e.g., from 10 µM down to 1 nM).

    • Detection: After incubation, add the detection reagent that measures the amount of ADP produced (inversely proportional to kinase inhibition).

    • Analysis: Plot kinase activity against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

  • Rationale: The IC50 value is the standard metric for inhibitor potency and is essential for comparing compounds and guiding structure-activity relationship (SAR) studies.

Protocol 3.2.2: Western Blot Analysis for Cellular Target Engagement

  • Objective: To verify that the compound inhibits the target kinase inside the cell.

  • Methodology:

    • Cell Selection: Choose a cell line that expresses the target kinase and where the downstream signaling pathway is well-characterized (e.g., A549 cells for EGFR, where a downstream marker is phosphorylated ERK, p-ERK).

    • Treatment: Treat the cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the GI50 value) for a short period (e.g., 1-4 hours).

    • Lysis: Lyse the cells to extract total protein.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • Electrophoresis & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-p-ERK) and another for the total amount of that substrate (e.g., anti-total-ERK).

    • Detection: Use a chemiluminescent or fluorescent secondary antibody and image the blot.

  • Trustworthiness: A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate, provides strong evidence that the compound is engaging and inhibiting its intended target in a cellular context.

Tier 3: Antimicrobial Activity Screening

Protocol 3.3.1: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Methodology:

    • Organisms: Test against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans, Aspergillus fumigatus).[16]

    • Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of the compound in appropriate growth broth.

    • Inoculation: Add a standardized inoculum of the microorganism to each well.

    • Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • Analysis: The MIC is the lowest concentration in which no turbidity (visible growth) is observed.

  • Controls: Include a positive control (a known antibiotic like Ciprofloxacin or antifungal like Fluconazole) and a negative growth control (broth only).[16]

Data Interpretation & Summary

The data generated from this workflow should be compiled to build a comprehensive pharmacological profile.

Table 1: Hypothetical Pharmacological Data Summary for this compound

Assay TypeTarget/Cell LineEndpointResult
Kinase Inhibition Aurora Kinase AIC500.05 µM
Aurora Kinase BIC500.08 µM
EGFR (wild-type)IC50> 10 µM
CDK2IC501.2 µM
Antiproliferative HCT116 (Colon)GI500.15 µM
A549 (Lung)GI502.5 µM
MCF-7 (Breast)GI501.8 µM
Antimicrobial S. aureusMIC> 64 µg/mL
E. coliMIC> 64 µg/mL

This is example data for illustrative purposes.

Interpretation of Hypothetical Data: The example data above would suggest that this compound is a potent and relatively selective inhibitor of Aurora kinases. The potent antiproliferative activity in HCT116 cells, which are sensitive to Aurora kinase inhibition, correlates well with the enzymatic data. The lack of potent antimicrobial activity would suggest prioritizing the oncology therapeutic avenue. The next steps would involve initiating a lead optimization campaign to improve potency and selectivity for Aurora kinases and to characterize the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

Conclusion

The hybrid molecule this compound represents a promising chemical scaffold with a high probability of acting as a protein kinase inhibitor. Its design leverages the strengths of both the quinoline and 5-aminopyrazole pharmacophores to create a molecule predisposed to binding within the ATP pocket of these critical enzymes. The experimental workflow detailed in this guide provides a rigorous, logical, and self-validating pathway to systematically test this hypothesis, quantify the compound's potency and selectivity, and confirm its mechanism of action in a cellular environment. Successful validation of this profile would position this compound as a strong candidate for further preclinical development, particularly as an anticancer agent.

References

  • Al-Ostath, A., et al. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. PubMed. Available at: [Link]

  • Pontiki, E., et al. (2021). Novel quinolinone-pyrazoline hybrids: synthesis and evaluation of antioxidant and lipoxygenase inhibitory activity. PubMed. Available at: [Link]

  • Papathanasiou, M., et al. (2021). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. MDPI. Available at: [Link]

  • Kumar, R., & Pathak, D. (2023). Synthesis and biological evaluation of some novel quinoline derivatives bearing pyrazole moiety. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Quinolinyl-pyrazoles: synthesis and pharmacological evolution in the recent decennial | Request PDF. Available at: [Link]

  • Sridhar, G., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. NIH. Available at: [Link]

  • Burbano, J., et al. (2017). Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. Available at: [Link]

  • Ferla, S., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Available at: [Link]

  • Integrated Publications. (n.d.). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of novel quinoline–based 4,5–dihydro–1 H –pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents | Request PDF. Available at: [Link]

  • Gomaa, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Kucharek, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • Gomaa, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH. Available at: [Link]

  • El-Gamal, M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. NIH. Available at: [Link]

  • Singh, P., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed. Available at: [Link]

  • Szeliga, M., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Integrated Publications. (n.d.). The Potent Pharmacological Profile of Pyrazoline Derivatives. Available at: [Link]

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Available at: [Link]

  • MDPI. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Available at: [Link]

  • El-Sayed, N., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available at: [Link]

  • Jevtic, M., et al. (2024). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Al-Shakliah, N., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Kucharek, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. NIH. Available at: [Link]

  • Al-Tel, T. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available at: [Link]

  • Ghorab, M., et al. (2010). Synthesis and Antimicrobial Activity of Novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one Derivatives. PubMed. Available at: [Link]

Sources

CAS number and supplier for 4-(quinolin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(quinolin-4-yl)-1H-pyrazol-5-amine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound featuring a molecular scaffold that merges the quinoline and pyrazole nuclei. This hybrid structure is of significant interest to researchers in medicinal chemistry and drug development due to the well-documented and diverse biological activities of its constituent moieties. This guide covers the compound's identification, plausible synthetic routes, potential therapeutic applications based on structure-activity relationships of related compounds, and commercial sourcing. It is intended for an audience of researchers, synthetic chemists, and pharmacologists engaged in the discovery of novel therapeutic agents.

Compound Identification

Precise identification is critical for procurement, synthesis, and regulatory compliance. It should be noted that there appears to be a discrepancy in the publicly available CAS numbers for this compound, with different suppliers listing unique identifiers. Researchers are advised to confirm the identity of the material with the supplier through analytical data such as NMR or Mass Spectrometry.

IdentifierDataSource
IUPAC Name This compoundN/A
CAS Number 226258-78-2Parchem[1]
CAS Number 1062368-21-1AK Scientific, Inc.[2]
Molecular Formula C₁₂H₁₀N₄N/A
Molecular Weight 210.24 g/mol N/A
Canonical SMILES C1=CC=C2C(=C1)C=C(N=C2)C3=C(NN=C3)NN/A

The Quinoline-Pyrazole Scaffold: A Privileged Combination

The therapeutic potential of this compound is derived from the molecular hybridization of two pharmacologically significant heterocycles: quinoline and pyrazole.[3][4]

  • Quinoline: This bicyclic aromatic heterocycle is the core scaffold for a wide array of pharmaceuticals. Its derivatives are known to exhibit a vast range of biological activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) properties.[3][5] The quinoline ring system, particularly when substituted at the 4-position, can intercalate with DNA or interact with key enzymatic targets.

  • Pyrazole: This five-membered aromatic heterocycle containing two adjacent nitrogen atoms is another cornerstone of medicinal chemistry.[6][7] The pyrazole nucleus is found in drugs such as the anti-inflammatory agent Celecoxib and various compounds investigated for anticancer, antimicrobial, and neuroprotective effects.[4][7]

The fusion of these two scaffolds into a single molecule creates a novel chemical entity with the potential for synergistic or unique pharmacological profiles, making it a compelling target for discovery research.[8][9]

Synthesis and Characterization

A potential synthetic pathway is outlined below:

  • Claisen Condensation: The synthesis would likely commence with the Claisen condensation of 4-acetylquinoline with a suitable reagent like diethyl oxalate to form a β-ketoester intermediate.

  • Formation of β-Ketonitrile: The resulting intermediate can be converted to the corresponding β-ketonitrile, 3-oxo-3-(quinolin-4-yl)propanenitrile. This is a crucial precursor for pyrazole formation.

  • Cyclization with Hydrazine: The final step involves the regioselective cyclocondensation of the β-ketonitrile with hydrazine hydrate. This reaction typically proceeds in a solvent like ethanol under reflux and yields the target 5-aminopyrazole derivative.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Ketonitrile Formation cluster_2 Step 3: Pyrazole Cyclization A 4-Acetylquinoline C Ethyl 2,4-dioxo-4-(quinolin-4-yl)butanoate (β-ketoester intermediate) A->C NaOEt, Ethanol B Diethyl Oxalate B->C NaOEt, Ethanol D 3-Oxo-3-(quinolin-4-yl)propanenitrile (β-ketonitrile) C->D 1. NH4OH 2. Tosyl Chloride, Pyridine F This compound (Final Product) D->F Ethanol, Reflux E Hydrazine Hydrate E->F Ethanol, Reflux

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery

The molecular architecture of this compound suggests its potential utility across several therapeutic areas, primarily based on the extensive research into related quinoline-pyrazole hybrids.[8][9][10] The primary areas for investigation include oncology, infectious diseases, and inflammatory disorders.

  • Anticancer Activity: Many quinoline and pyrazole derivatives function as kinase inhibitors, disrupt DNA replication, or induce apoptosis.[11][12] Hybrid molecules often exhibit enhanced potency. This compound is a candidate for screening against various cancer cell lines and kinase panels (e.g., EGFR, VEGFR).[11]

  • Antimicrobial & Antifungal Activity: The quinoline core is central to many antibacterial agents that target DNA gyrase.[5] Pyrazoles also contribute to antimicrobial efficacy.[4][8] Therefore, this compound warrants evaluation against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9]

  • Anti-inflammatory Effects: Pyrazole-containing compounds are well-known for their anti-inflammatory properties, most notably through the inhibition of COX enzymes. This scaffold could be explored for its potential to modulate inflammatory pathways.

  • Antiprotozoal Activity: Given the historic success of quinolines as antimalarial drugs, this hybrid should be considered for screening against parasites like Plasmodium falciparum and other protozoa such as Trypanosoma cruzi and Leishmania.[13]

G cluster_apps Potential Therapeutic Applications cluster_targets Potential Molecular Targets compound This compound Quinoline Moiety Pyrazole Moiety app1 Anticancer compound:f1->app1 compound:f2->app1 app2 Antimicrobial compound:f1->app2 compound:f2->app2 app3 Anti-inflammatory compound:f2->app3 app4 Antiprotozoal compound:f1->app4 target1 Protein Kinases (e.g., EGFR, VEGFR) app1->target1 target2 DNA Gyrase / Topoisomerase app2->target2 target3 COX Enzymes app3->target3 target4 Parasitic Enzymes app4->target4

Caption: Structure-Activity Relationship (SAR) and potential research avenues.

Representative Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

To evaluate the potential of this compound as an antimicrobial agent, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be employed. This protocol is a generalized procedure.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mg/mL.

  • Bacterial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Standard antibiotics (e.g., Ciprofloxacin) as positive controls.

  • DMSO as a vehicle control.

Methodology:

  • Prepare Bacterial Inoculum: Culture bacteria overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compound: In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the test compound stock solution (appropriately diluted from the DMSO stock) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 (inoculum, no compound) and 12 (media only) will serve as controls.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Commercial Availability

This compound is available as a research chemical from specialized suppliers. It is intended for laboratory research use only.

SupplierCAS Number ListedNotes
Parchem 226258-78-2Specialty chemical supplier.[1]
AK Scientific, Inc. (AKSci) 1062368-21-1Supplier of fine chemicals for research.[2]

Safety and Handling

As with any research chemical with unknown toxicological properties, this compound should be handled with care by qualified professionals in a well-ventilated laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Consult the supplier's Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound represents a promising chemical scaffold for drug discovery. By combining the well-established pharmacophores of quinoline and pyrazole, this molecule offers multiple avenues for investigation, particularly in the fields of oncology and infectious diseases. While its specific biological profile is yet to be fully elucidated in the public domain, the wealth of data on related hybrid compounds provides a strong rationale for its inclusion in screening libraries and further medicinal chemistry development.

References

  • ResearchGate. (n.d.). Pyrazole-quinoline hybrids as an anticancer agent. Retrieved from [Link]
  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL PYRAZOLE DERIVED QUINOLINES. Retrieved from [Link]
  • ResearchGate. (n.d.). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. Retrieved from [Link]
  • PubMed. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. Retrieved from [Link]
  • National Center for Biotechnology Information. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]
  • MDPI. (n.d.). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Retrieved from [Link]
  • ResearchGate. (2014). Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents. Retrieved from [Link]
  • National Center for Biotechnology Information. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Retrieved from [Link]
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
  • PubMed. (2017). Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. Retrieved from [Link]
  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
  • ResearchGate. (n.d.). Synthesis of novel quinoline–based 4,5–dihydro–1 H –pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. Retrieved from [Link]
  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(quinolin-4-yl)-1H-pyrazol-5-amine: A Scaffold of Therapeutic Promise

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the fusion of privileged heterocyclic scaffolds often leads to the discovery of novel molecular entities with significant therapeutic potential. The 4-(quinolin-4-yl)-1H-pyrazol-5-amine core represents a compelling example of such a strategy, marrying the well-established pharmacological profiles of the quinoline and pyrazole moieties. Quinoline derivatives have a storied history in drug discovery, with applications ranging from antimalarials to kinase inhibitors.[1][2][3] Similarly, the pyrazole ring is a cornerstone in the development of a wide array of therapeutic agents, recognized for its utility in crafting potent inhibitors of various enzymes, including kinases and its role in compounds with anticancer and anti-inflammatory properties.[4][5][6]

This technical guide provides a comprehensive overview of this compound, a molecule situated at the crossroads of these two important pharmacophores. While direct literature on this specific molecule is emerging, this document will synthesize the wealth of information available on its constituent parts and related fused systems, such as pyrazolo[3,4-b]quinolines, to project its synthetic accessibility, predict its biological activities, and propose its applications in modern drug discovery.[7] This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and related scaffolds.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is critical for any drug discovery campaign. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1062368-21-1[8]
Molecular Formula C₁₂H₁₀N₄[8]
Molecular Weight 210.23 g/mol [8]
Predicted LogP 2.7[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 3[9]
Rotatable Bonds 2[9]

Proposed Synthesis of this compound

Synthetic Pathway for this compound cluster_0 One-Pot Multicomponent Reaction cluster_1 Conceptual Adaptation for Target Synthesis A 5-Amino-1H-pyrazole I Intermediate Adduct A->I Reacts with B Aromatic Aldehyde (e.g., Benzaldehyde) B->I Reacts with C Dimedone C->I Reacts with P 1H-Pyrazolo[3,4-b]quinoline Derivative I->P Cyclization & Aromatization Target_Precursor1 5-Amino-1H-pyrazole Target_Product This compound Target_Precursor1->Target_Product Condensation/Cyclization Target_Precursor2 Substituted Quinoline Precursor Target_Precursor2->Target_Product

Caption: Proposed synthetic approach for pyrazolo-quinoline scaffolds.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of a Suitable Quinoline Precursor. A quinoline derivative with a reactive group at the 4-position, such as 4-chloroquinoline or quinoline-4-carbaldehyde, would be required. These are commercially available or can be synthesized via established methods like the Combes or Doebner-von Miller reactions.

  • Step 2: Condensation with an Activated Pyrazole. 3-amino-4-cyano-1H-pyrazole could serve as a key intermediate. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an aldehyde to facilitate cyclization.

  • Step 3: Friedländer Annulation. A classic approach would involve the reaction of a 2-aminoaryl ketone/aldehyde with a compound containing a reactive methylene group. A variation of this, the Friedländer annulation, could be adapted. For instance, reacting an appropriately substituted aminopyrazole with a 2-chloro-3-formylquinoline could yield the desired pyrazolo[3,4-b]quinoline core, which could then be further modified to introduce the 5-amino group on the pyrazole ring if not already present.[7]

  • Step 4: A More Direct Multicomponent Approach. Drawing inspiration from known syntheses of 1H-pyrazolo[3,4-b]quinolines, a one-pot reaction could be envisioned.[10] This might involve reacting a 5-aminopyrazole, a quinoline-based aldehyde or ketone, and another component to drive the cyclization and aromatization, potentially under acidic or basic catalysis.

Biological Profile and Therapeutic Potential

The therapeutic potential of this compound can be inferred from the extensive biological activities reported for its constituent heterocycles and structurally related compounds.

Kinase Inhibitory Activity

A primary area of interest for this scaffold is in the development of protein kinase inhibitors. Both pyrazole and quinoline moieties are prevalent in clinically approved and investigational kinase inhibitors.

  • CDK Inhibition: Pyrazole-based scaffolds are known to be effective inhibitors of Cyclin-Dependent Kinases (CDKs). For example, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been identified as potent CDK2 inhibitors with potential applications in cancer therapy.[11][12] Given the structural similarities, this compound could be investigated for similar activity.

  • CK1 Inhibition: N-(1H-Pyrazol-3-yl)quinazolin-4-amines have been reported as inhibitors of Casein Kinase 1δ/ε (CK1δ/ε), which are implicated in neurodegenerative disorders and cancer.[5] The quinoline core of the target molecule is a close isostere of quinazoline, suggesting a potential for CK1 inhibition.

Kinase Inhibition Pathway Molecule This compound Kinase Protein Kinase (e.g., CDK2, CK1) Molecule->Kinase Inhibition Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Cell Cycle Progression, etc.) Phospho_Substrate->Downstream

Caption: Mechanism of action for a competitive kinase inhibitor.

Anticancer and Cytotoxic Potential

The quinoline-pyrazole framework is a promising scaffold for the development of novel anticancer agents. Numerous derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[1][2][4] The mechanism of action is often multifactorial, including the inhibition of kinases crucial for cancer cell proliferation, induction of apoptosis, and interference with DNA replication.

Antimicrobial and Antiprotozoal Activity

Quinoline derivatives are renowned for their antimalarial properties, with chloroquine and mefloquine being prime examples. The 4-aminoquinoline scaffold is particularly important for this activity.[13] The fusion of a pyrazole ring to this core could lead to novel compounds with activity against Plasmodium falciparum and other protozoan parasites.[2][3] Furthermore, both quinoline and pyrazole derivatives have reported antibacterial and antifungal activities, making this a scaffold of interest for developing new anti-infective agents.[1][6]

Structure-Activity Relationship (SAR) Insights

Based on the literature for related compounds, key positions on the this compound scaffold can be identified for modification to optimize biological activity.

Sources

Methodological & Application

Application Note: A Methodological Framework for Evaluating 4-(quinolin-4-yl)-1H-pyrazol-5-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are critical regulators of cellular processes, and their dysregulation is a well-established driver of diseases like cancer and inflammatory disorders. Consequently, they remain a premier class of therapeutic targets. This document outlines a comprehensive framework for the initial characterization of a novel small molecule, 4-(quinolin-4-yl)-1H-pyrazol-5-amine , as a potential kinase inhibitor. The core structure of this compound combines two scaffolds known for their roles in kinase inhibition: the pyrazole ring, a privileged hinge-binding motif, and the quinoline system, which can form key interactions within the ATP-binding pocket.[1][2] This application note provides field-proven, step-by-step protocols for researchers in drug discovery, covering primary biochemical screening to determine direct enzymatic inhibition and secondary cell-based assays to validate target engagement and activity in a physiological context.

Scientific Rationale and Compound Profile

Structural Hypothesis for Kinase Inhibition

The rationale for investigating this compound stems from established structure-activity relationships (SAR) of numerous approved kinase inhibitors.[3][4]

  • The Pyrazole Scaffold: The 1H-pyrazol-5-amine moiety is a bioisostere of adenine, the core of ATP. It is perfectly structured to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element that anchors ATP.[1][5] This interaction is foundational for competitive inhibition.

  • The Quinoline Moiety: The larger, aromatic quinoline system is positioned to extend into the more variable regions of the ATP-binding pocket, potentially forming hydrophobic or van der Waals interactions that can confer potency and selectivity for specific kinases.[6][7]

The combination of these two moieties suggests that this compound is a promising candidate for ATP-competitive kinase inhibition.

Compound Details and Handling
PropertyValueSource
Compound Name This compound-
CAS Number 1062368-21-1[8]
Molecular Formula C₁₂H₁₀N₄[8]
Molecular Weight 210.23 g/mol [8]
Solubility Soluble in DMSO-
Long-Term Storage Store at -20°C in a dry, dark place[8]

Protocol for Stock Solution Preparation:

  • Prepare a 10 mM stock solution by dissolving 2.10 mg of this compound in 1 mL of 100% DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Primary Screening: In Vitro Biochemical Kinase Assay

Objective: To determine if the compound directly inhibits the enzymatic activity of a target kinase and to quantify its potency by calculating the half-maximal inhibitory concentration (IC₅₀).

Methodological Principle: We describe a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction.[9] The amount of ADP is directly proportional to kinase activity. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition. The luminescent signal is stable and the method is highly sensitive, making it suitable for high-throughput screening.[10]

Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

Materials:

  • Kinase of interest (e.g., CDK2/CycA, SRC)

  • Corresponding kinase substrate peptide

  • ATP solution (optimal concentration should be near the Kₘ for the specific kinase)

  • This compound ("Compound Q-P")

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader with luminescence detection capability

Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection p1 1. Prepare 10-point serial dilution of Compound Q-P in DMSO p2 2. Prepare controls: - Positive (Staurosporine) - Negative (DMSO only) p3 3. Prepare Kinase/Buffer and Substrate/ATP mixtures r1 4. Add 2.5 µL of diluted compound or control to wells p3->r1 r2 5. Add 2.5 µL of Kinase solution. Incubate 10 min @ RT r1->r2 r3 6. Initiate reaction with 5 µL of Substrate/ATP mixture r2->r3 r4 7. Incubate 60 min @ 30°C r3->r4 d1 8. Add 10 µL ADP-Glo™ Reagent. Incubate 40 min @ RT (Stops reaction, depletes ATP) r4->d1 d2 9. Add 20 µL Kinase Detection Reagent. Incubate 30 min @ RT (Converts ADP to ATP, generates light) d1->d2 d3 10. Read luminescence on plate reader d2->d3 end end d3->end 11. Plot data and calculate IC₅₀

Figure 1. Workflow for the in vitro biochemical kinase inhibition assay.

Data Analysis and Presentation:

  • Subtract the background luminescence (no kinase control) from all experimental wells.

  • Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% activity and the highest concentration of the positive control (Staurosporine) as 0% activity.

  • Plot the percent kinase activity against the logarithm of the inhibitor concentration.

  • Use a non-linear regression model (sigmoidal dose-response, variable slope) to fit the curve and determine the IC₅₀ value.

Example Data Table:

Kinase TargetCompound Q-P IC₅₀ (nM)Staurosporine IC₅₀ (nM)
CDK2/CycA12518
SRC8506
p38α>10,00025
AKT12,10015
Note: The data presented above is hypothetical and for illustrative purposes only.

Secondary Validation: Cell-Based Assays

Objective: To confirm that Compound Q-P can enter cells, engage its intended target kinase, and inhibit its downstream signaling pathway in a physiological environment. Cell-based assays provide more biologically relevant data than in vitro methods.[11][12]

Protocol: Cellular Target Engagement Assay (NanoBRET™)

Methodological Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay directly measures compound binding to a target kinase in living cells.[5][13] The target kinase is expressed as a fusion protein with a bright NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells. When the tracer is bound, its close proximity to the luciferase results in a high BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. This decrease is proportional to the compound's binding affinity.

G cluster_no_inhibitor No Inhibitor (High BRET) cluster_with_inhibitor With Inhibitor (Low BRET) Kinase_NL Kinase-NanoLuc® (Energy Donor) Tracer Fluorescent Tracer (Energy Acceptor) Kinase_NL->Tracer Binding BRET_Signal High Signal Tracer->BRET_Signal Energy Transfer (BRET) Kinase_NL2 Kinase-NanoLuc® Inhibitor Compound Q-P Kinase_NL2->Inhibitor Binding No_BRET Low Signal Inhibitor->No_BRET No Energy Transfer Tracer2 Fluorescent Tracer (Displaced) G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase (e.g., CDK2) Receptor->Kinase Substrate Substrate (e.g., Rb) Kinase->Substrate pSubstrate Phospho-Substrate (p-Rb) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Compound Q-P Inhibitor->Kinase Inhibition

Sources

Application Notes and Protocols for the Investigation of 4-(Quinolin-4-yl)-1H-pyrazol-5-amine in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of distinct pharmacophores into hybrid molecular scaffolds represents a promising strategy in the discovery of novel anti-cancer agents. This guide focuses on the quinolinyl-pyrazole motif, a scaffold recognized for its potential to interact with various oncogenic targets. While the specific compound, 4-(quinolin-4-yl)-1H-pyrazol-5-amine, is a novel investigational agent, this document provides a comprehensive framework for its synthesis and preclinical evaluation based on established methodologies for analogous structures. We present a plausible synthetic route, detailed protocols for in vitro characterization—including cytotoxicity, apoptosis, and cell cycle analysis—and a foundational approach to kinase inhibitor screening. The causality behind experimental choices is elucidated to empower researchers in their exploration of this promising class of compounds.

Introduction: The Rationale for Quinolinyl-Pyrazole Scaffolds in Oncology

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its planar structure allows for intercalation with DNA and interaction with the ATP-binding pockets of various kinases. Similarly, the pyrazole nucleus is a versatile heterocyclic moiety known for a wide spectrum of pharmacological activities, including anti-proliferative effects.[3][4][5]

The molecular hybridization of these two pharmacophores into a single entity, such as this compound, is hypothesized to yield compounds with enhanced biological activity and potentially novel mechanisms of action.[1][6] Derivatives of this class have demonstrated efficacy against a range of cancer cell lines, including those of the breast, lung, and colon, often by targeting key signaling proteins like receptor tyrosine kinases (e.g., VEGFR-2), cyclin-dependent kinases (CDKs), or by inducing apoptosis.[3][7][8]

This document serves as a technical guide for the laboratory-scale synthesis and comprehensive in vitro evaluation of this compound as a potential anti-cancer agent.

Hypothetical Synthesis of this compound

While no specific synthesis for this exact molecule is documented, a plausible and scientifically sound route can be proposed based on established organic chemistry principles for the formation of substituted pyrazoles. The following multi-step synthesis is a logical approach.

Workflow for Synthesis

cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Conversion to Amino Group A Ethyl 4-quinolylacetate D Intermediate A (3-hydroxy-2-(quinolin-4-yl)acrylaldehyde) A->D B Ethyl formate B->D C Sodium ethoxide C->D Base D_ref Intermediate A F Intermediate B (4-(quinolin-4-yl)-1H-pyrazol-5-ol) D_ref->F E Hydrazine hydrate E->F F_ref Intermediate B H Final Product (this compound) F_ref->H G 1. POCl3 2. NH3 (or equivalent) G->H

Caption: Proposed multi-step synthesis of the target compound.

Protocol:

  • Step 1: Synthesis of 3-hydroxy-2-(quinolin-4-yl)acrylaldehyde.

    • To a solution of sodium ethoxide in anhydrous ethanol, add ethyl 4-quinolylacetate dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Following the addition, add ethyl formate dropwise while maintaining the temperature.

    • Allow the reaction mixture to stir at room temperature overnight.

    • Quench the reaction with water and acidify to precipitate the product. Filter, wash with cold water, and dry to yield the intermediate aldehyde. Rationale: This is a standard Claisen condensation to form the β-ketoaldehyde precursor necessary for pyrazole synthesis.

  • Step 2: Synthesis of 4-(quinolin-4-yl)-1H-pyrazol-5-ol.

    • Dissolve the intermediate from Step 1 in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash with ethanol and dry. Rationale: The condensation of a 1,3-dicarbonyl compound with hydrazine is a classic and efficient method for constructing the pyrazole ring system.

  • Step 3: Synthesis of this compound.

    • This step involves the conversion of the pyrazolol to the corresponding amine, which can be a challenging transformation. A common route involves conversion to a chloro intermediate followed by nucleophilic substitution.

    • Treat the pyrazolol from Step 2 with phosphorus oxychloride (POCl₃) to yield the 5-chloro-4-(quinolin-4-yl)-1H-pyrazole intermediate.

    • React the chloro-intermediate with a source of ammonia (e.g., a solution of ammonia in a sealed tube or using an ammonia equivalent like sodium amide) under appropriate conditions (heat may be required) to yield the final product, this compound.

    • Purify the final compound using column chromatography. Characterization should be performed using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm the structure.

In Vitro Anti-Cancer Evaluation: Protocols

The following protocols provide a framework for the initial biological characterization of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the compound's effect on cell proliferation and metabolic activity.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation:

CompoundCell LineIC₅₀ (µM) - Hypothetical Data
This compound MCF-7 (Breast)5.2
A549 (Lung)8.7
HCT-116 (Colon)3.1
Doxorubicin (Control)MCF-7 (Breast)0.8
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the media) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Cell Cycle Analysis

This protocol assesses the compound's effect on cell cycle progression.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C. Rationale: Ethanol fixation permeabilizes the cells and preserves their DNA content.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Rationale: RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Model the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest.

Investigating the Mechanism of Action: Kinase Inhibition

Many quinolinyl-pyrazole derivatives function as kinase inhibitors.[9][10] A primary screen against a panel of cancer-relevant kinases is a logical next step.

General Experimental Workflow

A Compound Synthesis & Purification B In Vitro Cytotoxicity (MTT/SRB Assay) A->B C Determine IC50 Values B->C D Broad Kinase Panel Screen (e.g., 96 kinases at 10 µM) C->D If potent (IC50 < 10 µM) E Identify Primary Hits (>50% inhibition) D->E F Dose-Response Assay for Primary Hits E->F G Determine Ki for Top Kinase(s) F->G H Cell-Based Target Validation (e.g., Western Blot for p-Substrate) G->H I Lead Optimization H->I cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Angiogenesis, Survival Gene->Proliferation Inhibitor This compound Inhibitor->RTK Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Potential inhibition of a generic RTK signaling pathway.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the consistent use of controls.

  • Positive Controls: Known inhibitors (e.g., Doxorubicin for cytotoxicity, Staurosporine for apoptosis) ensure that the assay systems are functioning correctly.

  • Negative/Vehicle Controls: The use of DMSO controls accounts for any effects of the solvent on the cells, ensuring that the observed activity is due to the compound itself.

  • Dose-Response: Evaluating the compound over a wide concentration range is critical to establish a clear dose-dependent effect, which is a hallmark of specific biological activity.

By adhering to these principles, researchers can generate reliable and reproducible data, forming a solid foundation for further preclinical development of this compound and related compounds.

References

  • BenchChem. (n.d.). Application Notes and Protocols for a Novel Kinase Inhibitor.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibitor Screening: Featuring the Indoline-2,3-dione Scaffold.
  • ResearchGate. (n.d.). Pyrazole-quinoline hybrids as an anticancer agent.
  • National Institutes of Health. (2023, November 15). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?.
  • National Institutes of Health. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of quinolinylpyrazoles as anticancer agents.
  • PubMed. (2017, May 5). Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents.
  • National Institutes of Health. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
  • National Institutes of Health. (n.d.). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition.
  • National Institutes of Health. (2023, September 6). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety.
  • ResearchGate. (n.d.). Synthesis of novel quinoline–based 4,5–dihydro–1 H –pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents | Request PDF.
  • National Institutes of Health. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • MDPI. (n.d.). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • PubMed. (2008, January 1). Discovery and Structure-Activity Relationship of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as a New Series of Potent Apoptosis Inducers.
  • ResearchGate. (n.d.). Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines.
  • National Institutes of Health. (2024, May 14). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.
  • MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
  • National Institutes of Health. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold.
  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole.
  • National Institutes of Health. (2024, May 14). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.

Sources

Application Notes and Protocols for High-Throughput Screening with 4-(quinolin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a robust high-throughput screening (HTS) assay for the compound 4-(quinolin-4-yl)-1H-pyrazol-5-amine. Given the prevalence of the quinoline and pyrazole scaffolds in kinase inhibitors and other therapeutic agents, this guide will focus on establishing a kinase inhibition assay as a primary application.[1][2][3][4][5] We will delve into the rationale behind assay selection, provide detailed step-by-step protocols for assay development and validation, and offer insights into data analysis and hit confirmation. The methodologies described herein are designed to be adaptable to various kinase targets and can be scaled for large-scale screening campaigns.

Scientific Background and Rationale

The compound this compound incorporates two privileged heterocyclic scaffolds in medicinal chemistry: quinoline and pyrazole. Both ring systems are frequently found in compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][6] Notably, the pyrazole moiety is a key component in several FDA-approved drugs.[5] The combination of these two pharmacophores suggests that this compound may interact with a variety of biological targets.

Protein kinases have emerged as one of the most important classes of drug targets, particularly in oncology.[1] The general structure of this compound bears resemblance to known ATP-competitive kinase inhibitors. Therefore, a primary application for this compound in a high-throughput screen would be to identify its potential as a kinase inhibitor. This application note will use a hypothetical kinase target, "Kinase-X," to illustrate the development of a suitable HTS assay.

High-Throughput Screening Assay Technologies

The selection of an appropriate HTS assay technology is critical for the success of a screening campaign. The ideal assay is robust, reproducible, scalable, and cost-effective. For kinase activity, several homogenous (no-wash) assay formats are widely used due to their simplicity and suitability for automation.[7] These include:

  • Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger molecule, such as a protein.[8][9][10] In a kinase inhibition assay, a fluorescently labeled peptide substrate or a tracer that binds to the kinase's active site can be used. Inhibition of the kinase or displacement of the tracer by a test compound results in a decrease in fluorescence polarization.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a proximity-based assay that measures the transfer of energy from a long-lifetime donor fluorophore (e.g., a lanthanide) to an acceptor fluorophore when they are in close proximity.[11][12][13] For a kinase assay, a lanthanide-labeled antibody that recognizes a phosphorylated substrate and an acceptor-labeled substrate can be used. Kinase activity brings the donor and acceptor into proximity, resulting in a FRET signal.

  • Luciferase-Based Assays: These bioluminescent assays are highly sensitive and have a wide dynamic range.[14][15][16] Kinase activity can be coupled to the production or consumption of ATP, which is then measured by a luciferase-luciferin reaction.[14] For example, a decrease in ATP levels due to kinase activity can be quantified.

For the purpose of this guide, we will focus on the development of a Fluorescence Polarization (FP)-based competition assay , as it is a common and robust method for identifying inhibitors that bind to the ATP-binding pocket of a kinase.

Experimental Workflow for HTS Assay Development

The development of a reliable HTS assay is a multi-step process that involves careful optimization and validation. The following workflow provides a logical progression from initial assay setup to a screen-ready protocol.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Full HTS & Hit Follow-up Reagent_Prep Reagent Preparation & QC Tracer_Titration Tracer Concentration Optimization Reagent_Prep->Tracer_Titration Kinase_Titration Kinase Concentration Optimization Tracer_Titration->Kinase_Titration DMSO_Tolerance DMSO Tolerance Kinase_Titration->DMSO_Tolerance Z_Factor Z'-Factor Determination DMSO_Tolerance->Z_Factor Signal_Window Signal Window Assessment Z_Factor->Signal_Window Pilot_Screen Pilot Screen Signal_Window->Pilot_Screen Full_Screen Full Library Screen Pilot_Screen->Full_Screen Hit_Confirmation Hit Confirmation & IC50 Full_Screen->Hit_Confirmation Orthogonal_Assay Orthogonal Assays Hit_Confirmation->Orthogonal_Assay

Caption: High-throughput screening assay development workflow.

Detailed Protocols

Materials and Reagents
  • Kinase-X: Purified recombinant protein.

  • Fluorescent Tracer: A fluorescently labeled small molecule known to bind to the ATP-binding pocket of Kinase-X (e.g., a fluorescently tagged known inhibitor).

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Test Compound: this compound dissolved in 100% DMSO.

  • Positive Control: A known potent inhibitor of Kinase-X.

  • Negative Control: 100% DMSO.

  • Microplates: Low-volume, black, 384-well microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Protocol 1: Tracer Concentration Optimization

Objective: To determine the optimal concentration of the fluorescent tracer that provides a stable and robust signal.

Procedure:

  • Prepare a serial dilution of the fluorescent tracer in assay buffer.

  • Dispense 10 µL of each tracer concentration into the wells of a 384-well plate.

  • Add 10 µL of assay buffer to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization on a suitable plate reader.

  • Analysis: Plot the fluorescence polarization (mP) and total fluorescence intensity versus the tracer concentration. Select the lowest tracer concentration that gives a stable mP value and a fluorescence intensity at least 3-5 fold above the buffer background.[17]

Protocol 2: Kinase-X Titration

Objective: To determine the concentration of Kinase-X that results in a significant shift in fluorescence polarization of the tracer.

Procedure:

  • Prepare a serial dilution of Kinase-X in assay buffer.

  • Dispense 10 µL of the optimized tracer concentration (from Protocol 4.2) into the wells of a 384-well plate.

  • Add 10 µL of each Kinase-X concentration to the wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization.

  • Analysis: Plot the fluorescence polarization (mP) versus the Kinase-X concentration. Determine the EC₅₀ value (the concentration of kinase that produces 50% of the maximal polarization change). For the HTS assay, a kinase concentration at or near the EC₈₀ is often used to ensure a robust signal window.

Protocol 3: Assay Validation and Z'-Factor Determination

Objective: To assess the quality and robustness of the HTS assay by calculating the Z'-factor.[18][19][20][21][22]

Procedure:

  • Prepare the following solutions in assay buffer:

    • High Control: Kinase-X (at EC₈₀ concentration) and fluorescent tracer (at optimal concentration).

    • Low Control: Fluorescent tracer (at optimal concentration) only.

  • Dispense 20 µL of the high control solution into 192 wells of a 384-well plate.

  • Dispense 20 µL of the low control solution into the remaining 192 wells.

  • Add 100 nL of DMSO to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Measure the fluorescence polarization.

  • Analysis: Calculate the mean (μ) and standard deviation (σ) for both the high (p) and low (n) controls. Calculate the Z'-factor using the following formula:

    Z' = 1 - (3σp + 3σn) / |μp - μn| [22]

    An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[19][21]

Data Presentation and Interpretation

Table 1: Representative Data for Assay Validation
ParameterHigh Control (mP)Low Control (mP)
Mean (μ)25080
Standard Deviation (σ)108
Calculated Z'-Factor 0.69

A Z'-factor of 0.69 indicates a robust assay suitable for high-throughput screening.

HTS of this compound and Data Analysis

Screening Protocol
  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the test compound.

  • Dispense 100 nL of the compound dilutions into the assay plate.

  • Add 10 µL of Kinase-X (at EC₈₀) to the compound wells.

  • Add 10 µL of the fluorescent tracer (at optimal concentration).

  • Include high and low controls on each plate.

  • Incubate and read the fluorescence polarization as previously described.

Data Analysis and Hit Selection
  • Normalize the data using the plate controls. The percent inhibition can be calculated as:

    % Inhibition = 100 * (High Control - Sample) / (High Control - Low Control)

  • A common method for hit selection is to set a threshold based on a number of standard deviations from the mean of the sample population (e.g., >3 standard deviations).[23][24]

  • Confirmed hits should be re-tested to generate a dose-response curve and determine the IC₅₀ value.

Data_Analysis cluster_0 Primary Screen Data cluster_1 Hit Confirmation cluster_2 Secondary Assays Raw_Data Raw FP Data Normalization Normalization (% Inhibition) Raw_Data->Normalization Hit_Selection Hit Selection (e.g., >3σ) Normalization->Hit_Selection Dose_Response Dose-Response Curve Hit_Selection->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Orthogonal Orthogonal Assay (e.g., TR-FRET) IC50->Orthogonal Counterscreen Counterscreens (Assay Interference) Orthogonal->Counterscreen

Caption: Data analysis and hit follow-up workflow.

Trustworthiness and Self-Validating Systems

To ensure the integrity of the screening results, a multi-pronged approach to validation is essential:

  • Orthogonal Assays: Confirmed hits from the primary FP screen should be tested in a mechanistically distinct assay, such as a TR-FRET or luciferase-based kinase activity assay.[15] This helps to eliminate false positives that are specific to the primary assay format.

  • Counterscreens: It is crucial to perform counterscreens to identify compounds that interfere with the assay technology itself. For FP assays, this includes testing for compound autofluorescence.[25]

  • Structure-Activity Relationship (SAR): If available, testing of structurally related analogs of this compound can provide early insights into the SAR and increase confidence in the biological activity of the scaffold.

Conclusion

This application note provides a detailed framework for the development of a robust high-throughput screening assay for this compound, with a focus on kinase inhibition. By following the outlined protocols for assay development, validation, and data analysis, researchers can confidently screen this and other compounds to identify novel modulators of biologically relevant targets. The principles and methodologies described are broadly applicable and can be adapted to a wide range of HTS campaigns in drug discovery.

References

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Vertex AI Search.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
  • FRET and TR-FRET Assays. ICE Bioscience.
  • Z-factors. BIT 479/579 High-throughput Discovery.
  • Engineering luciferase enzymes and substrates for novel assay capabilities. PubMed.
  • A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors. PubMed.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • Kinase Screening Assay Services. Reaction Biology.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres.
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. PubMed.
  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Biotek. Available at: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central.
  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices.
  • Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. Sussex Drug Discovery Centre.
  • On HTS: Z-factor. Medium.
  • Z-factor. Wikipedia. Available at: [Link]

  • Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. MDPI.
  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors (2013). SciSpace. Available at: [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting.
  • Interferences with Luciferase Reporter Enzymes. NCBI Bookshelf.
  • Bioluminescent Firefly Luciferase Assays. Sigma-Aldrich.
  • Luciferase assay HTS w/ disp. Biothema.
  • Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. ResearchGate.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]

  • Statistical techniques for handling high content screening data. Drug Discovery World. Available at: [Link]

  • A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays. PubMed Central.
  • Hit selection. Wikipedia. Available at: [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed Central.
  • Current status of pyrazole and its biological activities. PubMed Central.
  • Synthesis of novel quinoline–based 4,5–dihydro–1 H –pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. ResearchGate. Available at: [Link]

  • Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. PubMed.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

  • Recent advances in the therapeutic applications of pyrazolines. PubMed Central.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PubMed Central. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. SciSpace. Available at: [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. Available at: [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for Combination Therapy Studies Involving Quinoline-Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline-Pyrazole Derivatives in Oncology

The fusion of quinoline and pyrazole moieties has given rise to a class of heterocyclic compounds with significant therapeutic promise, particularly in the realm of oncology. Quinoline derivatives have a rich history in medicinal chemistry, with well-established anticancer, antimalarial, and antibacterial properties[1]. The pyrazole ring, a five-membered heterocycle, is also a privileged scaffold in drug discovery, known to impart a range of biological activities, including anti-inflammatory and anticancer effects[2][3][4][5]. The combination of these two pharmacophores into a single molecular entity, such as the pyrazolo[3,4-b]quinoline core, has been shown to yield potent inducers of apoptosis and inhibitors of cancer cell proliferation[6].

While specific combination therapy studies on 4-(quinolin-4-yl)-1H-pyrazol-5-amine are not extensively documented in publicly available literature, the broader class of quinoline-pyrazole derivatives presents a compelling case for investigation in synergistic drug regimens. This guide, therefore, provides a comprehensive framework for researchers to design and execute preclinical combination therapy studies with compounds based on this promising scaffold. We will delve into the mechanistic rationale for potential combinations, provide detailed experimental protocols for their evaluation, and offer insights into data analysis and interpretation. The principles and methodologies outlined herein are extrapolated from studies on structurally and functionally related pyrazole and quinoline-based anticancer agents.

Part 1: Mechanistic Rationale for Combination Therapies

The efficacy of many anticancer agents is often limited by intrinsic or acquired resistance. Combination therapy aims to overcome this challenge by targeting multiple, often complementary, cellular pathways, thereby enhancing therapeutic efficacy and potentially reducing side effects. For quinoline-pyrazole derivatives, several mechanisms of action have been elucidated for related compounds, suggesting rational combination strategies.

Induction of Apoptosis

A significant number of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have been identified as potent inducers of apoptosis in various cancer cell lines[6]. Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Compounds that can reactivate this pathway are valuable therapeutic agents.

Rationale for Combination:

  • With Standard Chemotherapeutics (e.g., taxanes, platinum-based agents): Conventional chemotherapy agents often induce DNA damage, leading to cell cycle arrest and apoptosis. Combining a quinoline-pyrazole derivative that enhances the apoptotic signal could lower the required dose of the cytotoxic agent, thereby mitigating its toxicity profile while achieving a similar or enhanced therapeutic outcome.

  • With Bcl-2 Family Inhibitors (e.g., Venetoclax): The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Cancer cells often overexpress anti-apoptotic Bcl-2 proteins to survive. A quinoline-pyrazole compound that promotes apoptosis through a different mechanism could act synergistically with a Bcl-2 inhibitor to overwhelm the cell's survival machinery.

Illustrative Signaling Pathway: Apoptosis Induction

apoptosis_pathway cluster_chemo Standard Chemotherapy cluster_qp Quinoline-Pyrazole Compound DNA_Damage DNA Damage p53_Activation p53_Activation DNA_Damage->p53_Activation activates QP_Target Cellular Target(s) Bax_Bak_Activation Bax/Bak Activation QP_Target->Bax_Bak_Activation promotes p53_Activation->Bax_Bak_Activation activates Mitochondrial_Permeabilization Mitochondrial_Permeabilization Bax_Bak_Activation->Mitochondrial_Permeabilization induces Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Permeabilization->Cytochrome_c_Release leads to Caspase_Activation Caspase Cascade Activation Cytochrome_c_Release->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis executes

Caption: Proposed synergistic mechanism of a quinoline-pyrazole compound with chemotherapy.

Kinase Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors[4]. For instance, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been developed as potent and selective CDK2 inhibitors[7][8]. Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression, and their dysregulation is a hallmark of cancer.

Rationale for Combination:

  • With CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib): Resistance to CDK4/6 inhibitors can emerge through various mechanisms, including the upregulation of CDK2 activity. A combination with a CDK2 inhibitor, such as a potent quinoline-pyrazole derivative, could prevent or overcome this resistance, leading to a more durable response[7][8].

  • With EGFR Inhibitors (e.g., Gefitinib, Erlotinib): Some pyrazoline-indole derivatives have been investigated as potential EGFR inhibitors[9][10]. Combining an EGFR inhibitor with a compound that targets a downstream signaling component or a parallel survival pathway could lead to a more profound and sustained inhibition of tumor growth.

Illustrative Workflow: Kinase Inhibitor Combination

kinase_inhibitor_workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Drug_Treatment Treat with Single Agents and Combinations Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Drug_Treatment->Viability_Assay Synergy_Analysis Calculate Combination Index (CI) (Chou-Talalay Method) Viability_Assay->Synergy_Analysis Western_Blot Western Blot for Downstream Targets (e.g., p-Rb, p-ERK) Synergy_Analysis->Western_Blot Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Arrest Synergy_Analysis->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Synergy_Analysis->Apoptosis_Assay End End Western_Blot->End Cell_Cycle_Analysis->End Apoptosis_Assay->End

Sources

Application Note: A Multi-Assay Strategy for Assessing the In Vitro Cytotoxicity of 4-(quinolin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The convergence of quinoline and pyrazole scaffolds in a single molecule, such as 4-(quinolin-4-yl)-1H-pyrazol-5-amine, presents a compelling profile for investigation in drug discovery. Quinoline derivatives have a storied history in medicine, demonstrating a wide array of biological activities including anticancer properties.[1][2] Similarly, the pyrazole nucleus is a privileged scaffold known for its presence in numerous pharmacologically active agents.[3][4][5] The combination of these heterocycles may yield novel compounds with potent biological effects, but a thorough evaluation of their cytotoxicity is a mandatory first step to determine therapeutic potential and safety.[6]

This document provides a detailed, multi-faceted guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We present a strategic, three-tiered assay approach designed to not only quantify cell death but also to provide initial insights into the underlying mechanism of action. This strategy moves from a general metabolic health assessment to specific indicators of membrane damage and programmed cell death (apoptosis).

Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading. For instance, a compound might inhibit metabolic activity without immediately killing the cell (a cytostatic effect), or it might induce cell death through a pathway not captured by a specific assay's endpoint.[7] To build a robust and reliable cytotoxicity profile, we recommend the following tiered approach:

  • Tier 1: Metabolic Viability Assessment (MTT Assay): This serves as a primary screening tool. The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases, which is typically proportional to the number of viable cells.[8][9] It is a cost-effective and high-throughput method for determining the compound's general impact on cell health and for calculating the half-maximal inhibitory concentration (IC50).[6][10]

  • Tier 2: Membrane Integrity Assessment (LDH Release Assay): If the MTT assay indicates a loss of viability, the Lactate Dehydrogenase (LDH) release assay can confirm cell death. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium when the plasma membrane is compromised—a hallmark of late-stage apoptosis and necrosis.[11]

  • Tier 3: Apoptosis Induction Assessment (Caspase-3/7 Activity Assay): To investigate how the cells are dying, a specific mechanistic assay is crucial. Many quinoline derivatives induce apoptosis.[12] Caspases 3 and 7 are key executioner enzymes in the apoptotic cascade.[13][14] Measuring their activity provides strong evidence that the compound is triggering programmed cell death.[15]

Experimental Design & Controls

For all protocols, the inclusion of proper controls is critical for data validation.

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the treated cells. This represents 100% cell viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to ensure the assay system is responsive.

  • Untreated Control: Cells in media alone, which serves as a baseline for normal cell health.

  • Media Blank: Culture medium without cells to determine background signal.[7]

Protocol 1: MTT Assay for Metabolic Viability

This protocol determines the effect of this compound on the metabolic activity of a chosen cell line (e.g., A549 human lung carcinoma or HeLa cervical cancer cells).

Principle

Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[16] The amount of formazan, once solubilized, is directly proportional to the number of viable cells.[17]

Step-by-Step Methodology
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[10]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a serial dilution series (e.g., from 0.1 µM to 100 µM) in complete culture medium.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle and positive controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[18]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing for the formazan crystals to form.[17]

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[6]

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculate Percent Viability:

    • % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

  • Determine IC50: Plot the percent viability against the log-transformed compound concentrations and use non-linear regression (dose-response curve) to calculate the IC50 value.

Protocol 2: LDH Release Assay for Membrane Integrity

This protocol quantifies the release of LDH from cells with damaged plasma membranes, providing a measure of cytotoxicity.[19]

Principle

Extracellular LDH, released from lysed cells, catalyzes the conversion of lactate to pyruvate, which involves the reduction of NAD+ to NADH. This NADH then drives a coupled enzymatic reaction that reduces a tetrazolium salt (like WST) into a colored formazan product, which can be measured spectrophotometrically. The amount of color is proportional to the amount of LDH released and, therefore, to the number of dead cells.[11]

Step-by-Step Methodology
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is often efficient to run a parallel plate for the LDH assay from the same initial cell suspension.

  • Maximum LDH Release Control: About 30 minutes before the end of the incubation period, add a lysis solution (e.g., 1% Triton X-100) to a set of control wells containing untreated cells. This will serve as the 100% cell death control.[7]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 10-50 µL of the supernatant from each well to a new, clean 96-well plate. Add 100 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) as per the manufacturer's instructions (e.g., Abcam ab65393 or Promega LDH-Glo™).[20]

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[19]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450-490 nm for colorimetric assays or luminescence for bioluminescent assays).

Data Analysis
  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = [(Absorbance_Sample - Absorbance_Vehicle) / (Absorbance_Max_LDH - Absorbance_Vehicle)] * 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol measures the activity of executioner caspases 3 and 7, key biomarkers of apoptosis.[21]

Principle

The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspases 3 and 7.[14] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin. A proprietary thermostable luciferase then uses this aminoluciferin to generate a stable "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7 in the sample.[15]

Step-by-Step Methodology
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, preferably using opaque-walled 96-well plates suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega G8090).

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Calculate Fold Change in Caspase Activity:

    • Fold Change = (Luminescence_Sample) / (Luminescence_Vehicle)

  • Results are typically presented as a bar graph showing the fold increase in caspase activity relative to the vehicle control.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Illustrative Cytotoxicity Data for this compound

AssayCell LineExposure Time (h)Endpoint MeasuredResult (IC50 or Fold Change)
MTT A54948Metabolic ActivityIC50 = 12.5 µM
MTT HeLa48Metabolic ActivityIC50 = 9.8 µM
LDH Release A54948Membrane Permeability65% Cytotoxicity at 25 µM
Caspase-3/7 A54924Apoptosis Induction4.2-fold increase at 15 µM

Interpretation: The illustrative data suggest that this compound reduces cell viability in a dose-dependent manner, with an IC50 value around 10-12 µM in cancer cell lines. The significant increase in both LDH release and caspase-3/7 activity at concentrations near the IC50 strongly indicates that the compound induces cell death primarily through an apoptotic mechanism.

Visualizing Workflows and Pathways

Diagrams help clarify complex experimental processes and biological mechanisms.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis seed Seed Cells in 96-Well Plates treat Treat with Compound (Dose-Response) seed->treat incubate Incubate (24-72 hours) treat->incubate mtt Tier 1: MTT Assay (Metabolic Health) incubate->mtt Add MTT Reagent ldh Tier 2: LDH Assay (Membrane Integrity) incubate->ldh Collect Supernatant caspase Tier 3: Caspase-3/7 Assay (Apoptosis) incubate->caspase Add Caspase Reagent ic50 Calculate IC50 mtt->ic50 percent_lysis Calculate % Cytotoxicity ldh->percent_lysis fold_change Calculate Fold Change caspase->fold_change

Caption: A tiered workflow for comprehensive cytotoxicity assessment.

G cluster_pathway Apoptotic Signaling compound 4-(quinolin-4-yl)- 1H-pyrazol-5-amine cell Cancer Cell compound->cell pro_casp9 Pro-Caspase-9 cell->pro_casp9 Induces Stress (Hypothesized) casp9 Active Caspase-9 pro_casp9->casp9 Initiator Activation pro_casp37 Pro-Caspase-3/7 casp9->pro_casp37 casp37 Active Caspase-3/7 pro_casp37->casp37 Executioner Activation substrates Cellular Substrates (e.g., PARP) casp37->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Hypothesized induction of the caspase-mediated apoptosis pathway.

References

  • de Souza, M. V. N., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Can, N. F., & Ceylan, M. (2020). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands.
  • InvivoGen. (n.d.). LDH-Blue™ Cytotoxicity Assay - Cell Death Detection. Retrieved from [Link]

  • Perumal, R. V., et al. (2014). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Chemical and Pharmaceutical Research, 6(5), 1173-1183.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3365-3388.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Nel, A., et al. (2018). Measurement of lactate dehydrogenase (LDH)
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Retrieved from [Link]

  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Lee, H.-Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(15), 2796.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). RSC Medicinal Chemistry.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). Antioxidants.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Scientific Research in Science and Technology.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Application Notes and Protocols: Utilizing 4-(quinolin-4-yl)-1H-pyrazol-5-amine as a Versatile Scaffold for Chemical Probe Development and Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and chemical biology, the identification of a small molecule's cellular targets is a critical step in understanding its mechanism of action and potential therapeutic applications. Chemical probes, specialized reagents derived from bioactive small molecules, are indispensable tools in this endeavor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the novel scaffold, 4-(quinolin-4-yl)-1H-pyrazol-5-amine, as a starting point for the development of chemical probes aimed at target identification. We will delve into the rationale behind its selection, methodologies for its derivatization into functional probes, and detailed protocols for its application in prominent target discovery platforms such as Affinity-Based Protein Profiling (ABPP) and Photo-Affinity Labeling (PAL), coupled with Immunoprecipitation-Mass Spectrometry (IP-MS).

Introduction: The Promise of the this compound Scaffold

The 1H-pyrazolo[3,4-b]quinoline core, of which this compound is a derivative, has garnered significant attention in medicinal chemistry.[1][2][3] Compounds bearing this heterocyclic system have shown a range of biological activities, notably as inhibitors of protein kinases.[4][5][6] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[7][8] The privileged nature of the pyrazolo-quinoline scaffold in binding to the ATP pocket of kinases makes it an excellent candidate for development into chemical probes to explore the kinome and identify novel therapeutic targets.[9][10]

This compound, with its reactive amine group and multiple sites for chemical modification, presents a versatile starting point for the synthesis of a suite of chemical probes. This guide will explore how to leverage this scaffold to create powerful tools for target deconvolution.

Designing the Chemical Probe: From Scaffold to Functional Tool

The transformation of a bioactive molecule into a chemical probe requires the strategic introduction of two key functionalities: a reactive group for covalent modification of the target and a reporter tag for visualization and enrichment.[11][12]

2.1. Key Components of a Chemical Probe:

  • Recognition Element: The core this compound scaffold, which provides the affinity and selectivity for the target protein(s).

  • Reactive Group: A moiety that, upon activation, forms a covalent bond with the target protein. For our purposes, we will consider both an electrophilic warhead for Activity-Based Protein Profiling (ABPP) and a photo-activatable group for Photo-Affinity Labeling (PAL).

  • Reporter Tag: A functional handle that allows for the detection and isolation of probe-protein adducts. Common tags include biotin for affinity purification and fluorophores for imaging. A clickable handle, such as an alkyne or azide, offers greater flexibility for downstream applications through bio-orthogonal chemistry.[13]

Table 1: Comparison of Chemical Probe Strategies

StrategyReactive GroupActivationAdvantagesDisadvantages
Activity-Based Protein Profiling (ABPP) Electrophilic "warhead" (e.g., acrylamide, fluorophosphonate)Inherent reactivity with active site residuesTargets enzymes in their active state; provides functional information.[12][14]Limited to enzymes with reactive nucleophiles in the active site.[15]
Photo-Affinity Labeling (PAL) Photoreactive group (e.g., diazirine, benzophenone)UV light irradiationBroadly applicable to various protein classes; captures both stable and transient interactions.[15][16][17]Can lead to non-specific labeling if not optimized; requires UV irradiation which can be damaging to cells.[16]

Experimental Workflows and Protocols

This section provides detailed protocols for the synthesis and application of chemical probes derived from this compound.

Synthesis of a Clickable Photo-Affinity Probe

The following is a generalized synthetic scheme for converting the parent scaffold into a photo-affinity probe with a clickable alkyne handle.

G Scaffold This compound Intermediate1 Diazirine-containing linker with a carboxylic acid Scaffold->Intermediate1 Amide Coupling (EDC, HOBt) Probe Clickable Photo-Affinity Probe Intermediate1->Probe Attachment of alkyne handle

Caption: Synthetic workflow for a clickable photo-affinity probe.

Protocol 1: Synthesis of a Diazirine-based Photo-Affinity Probe

  • Amide Coupling: React this compound with a commercially available diazirine-containing linker possessing a carboxylic acid functional group (e.g., 3-(3-methyl-3H-diazirin-3-yl)propanoic acid) using standard amide coupling reagents like EDC and HOBt in an appropriate solvent such as DMF.

  • Purification: Purify the resulting amide intermediate using column chromatography.

  • Introduction of the Reporter Tag: To the purified intermediate, attach a linker containing a terminal alkyne (e.g., propargylamine) to another available functional group on the scaffold or the diazirine linker itself, again using appropriate coupling chemistry.

  • Final Purification and Characterization: Purify the final probe product by HPLC and confirm its structure and purity using LC-MS and NMR.

Target Identification using Photo-Affinity Labeling (PAL)

This workflow outlines the steps for identifying the cellular targets of the newly synthesized probe.[16][17]

G cluster_0 In Vitro / In Cellulo cluster_1 Enrichment & Digestion cluster_2 Analysis A Incubate cells/lysate with photo-affinity probe B Irradiate with UV light to induce covalent cross-linking A->B C Lyse cells (if applicable) B->C D Click chemistry to attach biotin tag C->D E Enrich biotinylated proteins with streptavidin beads D->E F On-bead trypsin digestion E->F G LC-MS/MS analysis of peptides F->G H Database search and protein identification G->H

Caption: Workflow for target identification using photo-affinity labeling.

Protocol 2: PAL-based Target Identification in Live Cells

  • Cell Culture and Probe Treatment: Culture cells of interest to an appropriate confluency. Treat the cells with the photo-affinity probe at various concentrations and for different durations to determine optimal labeling conditions. Include a vehicle control (e.g., DMSO).

  • UV Irradiation: Wash the cells to remove excess probe and irradiate with UV light (typically 365 nm) to activate the diazirine group and induce covalent cross-linking to target proteins.[16]

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry: To the cell lysate, add the biotin-azide tag, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA) to catalyze the click reaction between the probe's alkyne and the biotin-azide.

  • Affinity Purification: Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.[13] Incubate with gentle rotation.

  • Washing: Thoroughly wash the beads with a series of stringent buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer) to identify the proteins that were significantly enriched in the probe-treated samples compared to the controls.

Target Validation using Immunoprecipitation-Mass Spectrometry (IP-MS)

Once putative targets have been identified, their interaction with the original small molecule needs to be validated. IP-MS is a powerful technique for this purpose.[18][19][20][21][22]

G A Incubate cell lysate with the original small molecule (or vehicle) B Add antibody against the putative target protein A->B C Immunoprecipitate with Protein A/G beads B->C D Elute bound proteins C->D E SDS-PAGE and Western Blot or In-solution digestion D->E F LC-MS/MS analysis E->F G Quantify protein abundance F->G

Caption: Workflow for target validation using IP-MS.

Protocol 3: Competitive IP-MS for Target Validation

  • Cell Lysate Preparation: Prepare a lysate from the same cell line used in the PAL experiment.

  • Competitive Binding: Aliquot the lysate into two tubes. To one, add the original this compound compound. To the other, add the vehicle control. Incubate to allow for binding to the target.

  • Immunoprecipitation: To both tubes, add a validated antibody against the putative target protein identified from the PAL experiment. Incubate to allow the antibody to bind to its target.

  • Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis: Quantify the abundance of the putative target and its known interacting partners in both the compound-treated and vehicle-treated samples. A successful validation would show a decrease in the recovery of the target protein in the presence of the competing small molecule.

Data Interpretation and Considerations

Table 2: Representative Data from a Target Identification Experiment

Protein IDGene NameProbe-treated (Fold Enrichment)Control (Fold Enrichment)p-valuePutative Target?
P00533EGFR25.31.2<0.001Yes
P06239LCK18.91.5<0.001Yes
Q9Y243WEE115.60.9<0.005Yes
P02768ALB1.11.00.95No

This is example data and does not reflect actual experimental results.

Causality and Experimental Choices:

  • Probe Concentration: It is crucial to use the probe at a concentration relevant to the biological activity of the parent compound to ensure that the identified targets are physiologically relevant.

  • Competition Experiments: A key validation step in both ABPP and PAL is to perform a competition experiment where the cells or lysate are pre-incubated with an excess of the parent small molecule before adding the probe. A genuine target will show reduced labeling in the presence of the competitor.

  • Orthogonal Validation: The targets identified through chemical proteomics should be further validated using orthogonal methods such as thermal shift assays, isothermal titration calorimetry, or genetic approaches like siRNA knockdown or CRISPR-Cas9 knockout.

Conclusion

The this compound scaffold represents a promising starting point for the development of chemical probes for target identification, particularly within the protein kinase family. By derivatizing this core structure into photo-affinity or activity-based probes, researchers can effectively identify its cellular binding partners. The combination of these chemical biology techniques with advanced mass spectrometry provides a powerful platform for elucidating the mechanism of action of novel bioactive compounds, thereby accelerating the drug discovery process. The protocols and workflows detailed herein provide a robust framework for embarking on such an investigation.

References

  • CovalX. (n.d.). Immunoprecipitation Mass Spectrometry (IP-MS). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Photoaffinity Labeling (PAL). Retrieved from [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Patricelli, M. P., & Cravatt, B. F. (2001). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Angewandte Chemie International Edition, 40(8), 1459-1462. [Link]

  • Dubey, R., & Luthra, P. M. (2020). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 25(23), 5556. [Link]

  • Ruprecht, B., & Kuster, B. (2017). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183. [Link]

  • Laraia, L., et al. (2024). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. [Link]

  • van der Veken, P., et al. (2012). Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads. ACS Chemical Biology, 7(10), 1756-1761. [Link]

  • Till, C., et al. (2021). IP-to-MS: An Unbiased Workflow for Antigen Profiling. Journal of Proteome Research, 20(12), 5438-5447. [Link]

  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1264-1273. [Link]

  • Korovesis, D., et al. (2021). Probes for Photoaffinity Labelling of Kinases. ChemBioChem, 22(13), 2206-2218. [Link]

  • Adusumalli, S., & Cravatt, B. F. (2011). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 3(4), 183-200. [Link]

  • Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. Journal of Proteomics, 223, 103813. [Link]

  • Li, Y., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology, 37(12), 951. [Link]

  • Zhang, C., & Wang, C. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 108. [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]

  • Kucharek, M., & Danel, A. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules, 27(9), 2673. [Link]

  • Kucharek, M., & Danel, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2673. [Link]

  • Kucharek, M., & Danel, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2673. [Link]

  • Charoen, S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]

  • Moustafa, A. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(39), 27367-27393. [Link]

  • Zhang, Y., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226. [Link]

  • Valsasina, B., et al. (2011). NMS-P937, a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative as potent and selective Polo-like kinase 1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(13), 3971-3976. [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU Journal of Health Sciences, 1(1), 1-23. [Link]

  • Abdel-Wahab, B. F., et al. (2010). Synthesis and Antimicrobial Activity of Novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one Derivatives. Archives of Pharmacal Research, 33(12), 1891-1900. [Link]

  • Charoen, S., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1650. [Link]

  • Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 195. [Link]

  • Wirtz, M., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(22), 7522. [Link]

  • Lee, J., et al. (2024). Discovery of N-(1-(2-hydroxyethyl)quinolin-2-one)-N'-(1-phenyl-1H-pyrazol-5-yl)methyl) urea as Mode-Selective TRPV1 antagonist. Bioorganic & Medicinal Chemistry Letters, 103, 129656. [Link]

  • CAS. (n.d.). 1H-Pyrazole-4-carboxamide, N-(aminoiminomethyl)-5-cyclopropyl-1-(5-quinolinyl)-, methanesulfonate (1:1). CAS Common Chemistry. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. Molecules, 27(19), 6516. [Link]

  • Mironovich, L. M., & Zheldak, A. M. (2019). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives. [Link]

Sources

Application Notes and Protocols: Preclinical Efficacy Evaluation of 4-(quinolin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

The convergence of quinoline and pyrazole scaffolds has given rise to a promising class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.[1][2] Quinoline derivatives have a rich history in medicine, forming the backbone of numerous approved drugs, including several with anticancer activity.[3] Pyrazole moieties are also recognized as "privileged structures" in medicinal chemistry, frequently appearing in potent kinase inhibitors and other targeted therapies.[4][5] The hybrid molecule, 4-(quinolin-4-yl)-1H-pyrazol-5-amine, represents a novel chemical entity at the forefront of this exciting area of drug discovery. While the specific molecular target of this compound is yet to be fully elucidated, the broader class of quinoline-pyrazole hybrids has demonstrated activity against various cancer-associated targets, including protein kinases like EGFR, FLT3, and CDKs, as well as modulators of apoptotic pathways.[4][6][7][8]

These application notes provide a comprehensive, tiered experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the preclinical efficacy of this compound. The protocols are designed to first elucidate the compound's likely mechanism of action, then validate its molecular target and cellular effects, and finally, assess its therapeutic potential in a relevant in vivo setting.

Tier 1: Initial Screening and Target Class Identification

The primary objective of this initial phase is to perform a broad assessment of the compound's biological activity to generate hypotheses about its mechanism of action. We will investigate two of the most probable mechanisms for a quinoline-pyrazole hybrid: kinase inhibition and induction of apoptosis.

Protocol 1.1: Broad-Spectrum Kinase Profiling

Rationale: Given that many quinoline-pyrazole hybrids function as kinase inhibitors, a broad-spectrum kinase panel is the most efficient initial step to identify potential kinase targets.[7][9] This unbiased screen will test the ability of this compound to inhibit the activity of a large, diverse panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Format: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology's HotSpot). These platforms typically use binding or activity assays to determine the percent inhibition of each kinase at a fixed concentration of the test compound (e.g., 1 µM or 10 µM).[10]

  • Data Analysis: The primary output will be the percent inhibition for each kinase in the panel. Kinases exhibiting significant inhibition (typically >70-80%) at the screening concentration are considered preliminary "hits."

  • Follow-up: For any identified hits, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd) to confirm and quantify the inhibitory activity.

Protocol 1.2: In Vitro Cell Viability and Apoptosis Induction

Rationale: This protocol aims to determine the compound's cytotoxic or cytostatic effects on cancer cells and to ascertain if cell death occurs via apoptosis. A panel of cancer cell lines from different tissue origins should be used to identify potential cancer types that are sensitive to the compound.

Methodology:

  • Cell Line Selection: Select a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]).

  • Cell Viability Assay (XTT Assay):

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM) for 72 hours.

    • Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.[6] Metabolically active cells will reduce the XTT to a colored formazan product.[11]

    • Measure the absorbance at 450-500 nm using a microplate reader.

    • Calculate the half-maximal growth inhibitory concentration (GI50) for each cell line.

  • Apoptosis Assay (Caspase-3/7 Activation):

    • Seed cells in a 96-well plate and treat with the compound at concentrations around the GI50 value for 24-48 hours.

    • Use a commercially available luminescent or fluorescent caspase-3/7 activity assay (e.g., Promega Caspase-Glo® 3/7 Assay).

    • Measure the signal according to the manufacturer's instructions. A significant increase in signal compared to vehicle-treated cells indicates apoptosis induction.[12]

Data Presentation: Tier 1

Assay Metric Example Data
Kinase Profiling% Inhibition @ 10 µMKinase A: 95%, Kinase B: 88%, Kinase C: 12%
Cell ViabilityGI50 (µM)MCF-7: 5.2, A549: 8.1, HCT116: 3.5, PC-3: >100
ApoptosisFold-change in Caspase-3/7 activityHCT116 (at 3.5 µM): 4.5-fold increase

Tier 2: Target Validation and Mechanistic Elucidation

Based on the results from Tier 1, this phase will focus on validating the hypothesized target and exploring the downstream cellular consequences of its modulation. The following protocols assume that the initial screen identified a specific kinase (e.g., "Kinase A") as a primary target and that the compound induces apoptosis.

Diagram: Tier 2 Experimental Workflow

G cluster_0 Target Validation cluster_1 Mechanistic Studies CETSA Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement in Cells WesternBlot Western Blotting Assess Downstream Signaling CETSA->WesternBlot Confirms cellular target InVitroKinase In Vitro Kinase Assay Determine IC50 for Purified Kinase A InVitroKinase->WesternBlot Confirms direct inhibition qPCR qPCR Analyze Gene Expression of Apoptotic Markers WesternBlot->qPCR Links signaling to gene expression

Caption: Workflow for target validation and mechanistic studies.

Protocol 2.1: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to confirm that a compound directly binds to its putative target within the complex environment of a living cell.[7][13] Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature.[14]

Methodology:

  • Cell Treatment: Treat intact cells (e.g., HCT116) with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Detection by Western Blot: Analyze the amount of soluble "Kinase A" remaining at each temperature using Western blotting with a specific antibody against Kinase A.

  • Data Analysis: Plot the amount of soluble Kinase A as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Protocol 2.2: Western Blotting for Downstream Signaling

Rationale: To understand the functional consequences of target inhibition, it is crucial to examine the phosphorylation status of key downstream substrates of the target kinase and markers of the apoptotic pathway.[15][16]

Methodology:

  • Sample Preparation: Treat cancer cells (e.g., HCT116) with increasing concentrations of this compound for a defined period (e.g., 2, 6, or 24 hours). Lyse the cells and quantify the protein concentration.[17]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[18]

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:

      • Anti-phospho-Substrate (of Kinase A)

      • Anti-total-Substrate (of Kinase A)

      • Anti-cleaved PARP (a marker of apoptosis)

      • Anti-cleaved Caspase-3

      • Anti-Bcl-2 (anti-apoptotic protein)

      • Anti-Bax (pro-apoptotic protein)

      • Anti-GAPDH or β-actin (as a loading control)

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to the loading control. Look for a dose-dependent decrease in the phosphorylation of the substrate and an increase in cleaved PARP and cleaved Caspase-3.

Protocol 2.3: Quantitative PCR (qPCR) for Gene Expression Analysis

Rationale: To determine if the compound's induction of apoptosis involves transcriptional regulation of key apoptosis-related genes.[9][19]

Methodology:

  • RNA Extraction and cDNA Synthesis: Treat cells as in the Western blot protocol. Extract total RNA using a suitable kit (e.g., TRIzol or column-based kits). Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers for genes of interest (e.g., BCL2, BAX, PUMA, NOXA). Include a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Use the ΔΔCt method to calculate the fold change in gene expression in compound-treated samples relative to vehicle-treated controls.

Tier 3: In Vivo Efficacy Assessment

This final tier aims to translate the promising in vitro findings into a preclinical in vivo setting to evaluate the compound's anti-tumor activity and tolerability in a living organism.

Diagram: In Vivo Efficacy Study Workflow

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis CellImplant Implant HCT116 cells subcutaneously into immunodeficient mice TumorGrowth Allow tumors to reach ~100-150 mm³ CellImplant->TumorGrowth Randomize Randomize mice into treatment groups (Vehicle, Compound Doses) TumorGrowth->Randomize Dosing Administer compound daily (e.g., via oral gavage) Randomize->Dosing Monitoring Monitor tumor volume and body weight Dosing->Monitoring Endpoint Sacrifice mice at study endpoint Monitoring->Endpoint TumorAnalysis Excise tumors for weight and biomarker analysis (Western, IHC) Endpoint->TumorAnalysis Toxicity Assess organ toxicity Endpoint->Toxicity

Caption: Workflow for an in vivo xenograft efficacy study.

Protocol 3.1: Human Tumor Xenograft Model

Rationale: The cell line-derived xenograft (CDX) model is a standard and robust method for the initial in vivo evaluation of an anticancer agent's efficacy.[3] The model uses the cancer cell line that was most sensitive in the in vitro assays (e.g., HCT116).

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject 2-5 million HCT116 cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)

    • Group 2: this compound at Dose 1 (e.g., 25 mg/kg)

    • Group 3: this compound at Dose 2 (e.g., 50 mg/kg)

  • Drug Administration and Monitoring:

    • Administer the compound and vehicle daily via a suitable route (e.g., oral gavage).

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

  • Endpoint Analysis:

    • Sacrifice the animals when control tumors reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

    • Excise tumors, weigh them, and collect tissue for pharmacodynamic biomarker analysis (e.g., Western blot for p-Substrate) and histopathology.

    • Collect major organs (liver, spleen, kidney) for toxicity assessment.

Protocol 3.2: Preliminary Pharmacokinetic (PK) and Toxicity Assessment

Rationale: A preliminary understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with its safety profile, is essential for interpreting efficacy data and guiding further development.

Methodology:

  • Pharmacokinetics:

    • Administer a single dose of this compound to a small cohort of non-tumor-bearing mice.

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Analyze plasma concentrations of the compound using LC-MS/MS.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • Toxicity Evaluation:

    • During the efficacy study, monitor the animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming).

    • At the study endpoint, perform a complete blood count (CBC) and serum chemistry analysis.

    • Conduct histopathological examination of major organs.

Data Presentation: Tier 3

Parameter Metric Example Data (50 mg/kg dose)
Efficacy Tumor Growth Inhibition (%)75%
Final Tumor Weight (mg)Vehicle: 1450 ± 210, Treated: 360 ± 95
Pharmacokinetics Cmax (ng/mL)1250
AUC (ng*h/mL)7800
Tolerability Body Weight Change (%)< 5% loss
Clinical ObservationsNo adverse effects noted

Conclusion

This structured, three-tiered approach provides a robust framework for the comprehensive preclinical evaluation of this compound. By systematically progressing from broad, hypothesis-generating screens to specific mechanistic studies and finally to in vivo efficacy models, researchers can build a compelling data package to support the continued development of this promising compound as a potential anticancer therapeutic. Each protocol is designed to be self-validating, with clear endpoints and rationale, ensuring scientific integrity and trustworthiness in the generated data.

References

  • Arasakumar, T., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Benchchem. (n.d.). A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
  • El-Miligy, M. M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • Hassan, A. S., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(16), 4899.
  • PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
  • Jiang, X., et al. (2022). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 23(23), 15303.
  • Mishra, R., et al. (2018). Animal models and therapeutic molecular targets of cancer: utility and limitations.
  • Almqvist, H., et al. (2016). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 88(8), 4495-4503.
  • El-Miligy, M. M. M., et al. (2023).
  • Abdelzaher, W. Y., et al. (2020). New quinoline-2-one/pyrazole derivatives; design, synthesis, molecular docking, anti-apoptotic evaluation, and caspase-3 inhibition assay. Bioorganic Chemistry, 94, 103348.
  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • University of California, Davis. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR).
  • ResearchGate. (n.d.). Pyrazole-quinoline hybrids as an anticancer agent.
  • Dai, L., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(13), 5088.
  • Good, J. A. D., et al. (2020). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 835-851.
  • Lee, H., et al. (2018). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline Derivatives as Potent and Selective CDK4/6 Inhibitors. European Journal of Medicinal Chemistry, 158, 449-460.
  • Wikipedia. (n.d.). MTT assay.
  • Fisher Scientific. (n.d.). Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays.
  • Bustin, S. A. (2017). Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses. Methods in Molecular Biology, 1657, 1-19.
  • Gu, H. (2012). Toxicology testing in drug discovery and development. Current Protocols in Pharmacology, Chapter 10, Unit 10.1.
  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • Stack, M. (n.d.). Quantitative Real Time PCR Protocol.
  • George, S., et al. (2021).
  • Jordi Labs. (n.d.). How Toxicology Studies Factor into New Drug Development.
  • Sigma-Aldrich. (n.d.). Universal SYBR Green qPCR Protocol.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Vasan, N., et al. (2019). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 9, 901.
  • Creative Biolabs. (n.d.). Xenograft Models.
  • Neuhoff, S., et al. (2013). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 15(4), 1109-1121.
  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies.
  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
  • WuXi AppTec. (2024). 6 Types of Toxicology Studies for IND & NDA Programs.
  • Integrated DNA Technologies. (2023). Steps for a successful qPCR experiment.
  • Wölfel, V. K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758.
  • Pharmaceutical Technology. (2022). Predicting Toxicity in Drug Development.
  • Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
  • Exacte Labs. (n.d.). Pharmacokinetics of small molecules.
  • Abcam. (n.d.). Western blot protocol.
  • Romagnoli, R., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Cancers, 12(11), 3206.
  • Jang, G. R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-396.
  • Ray, P. K., et al. (2025). Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review. Current Topics in Medicinal Chemistry, 25(13), 1548-1612.
  • Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 127.
  • Proteintech. (n.d.). Western Blot Protocol.
  • U.S. National Library of Medicine. (n.d.). In vitro JAK kinase activity and inhibition assays.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide.
  • Technology Networks. (2023). Western Blot Procedures, Analysis and Purpose.

Sources

Application Notes & Protocols: A Guide to Target Engagement Studies of 4-(quinolin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery, unequivocally demonstrating that a compound interacts with its intended molecular target within a relevant biological context is paramount. This principle, known as target engagement, serves as a critical link between biochemical potency and cellular activity, providing the mechanistic confidence required to advance a candidate through the development pipeline.[1] Failures in clinical trials are frequently attributed to a lack of efficacy, which can often be traced back to insufficient target engagement in patients.[1] Therefore, robust and multifaceted strategies for quantifying drug-target interactions are essential for making informed decisions, understanding structure-activity relationships (SAR), and de-risking projects early.[2][3][4]

The compound 4-(quinolin-4-yl)-1H-pyrazol-5-amine features a chemical scaffold combining quinoline and pyrazole moieties. Both of these heterocyclic systems are well-represented in a large number of approved pharmaceuticals and clinical candidates, particularly within the class of protein kinase inhibitors.[5][6] The pyrazole ring can act as a versatile pharmacophore, participating in hydrogen bonding and π–π stacking interactions within ATP-binding pockets, while the quinoline group often provides additional interactions that enhance potency and selectivity.[6] Based on this structural analysis, this guide will operate on the well-founded hypothesis that this compound is a kinase inhibitor.

This document provides a detailed overview and validated protocols for three orthogonal assays designed to confirm and characterize the target engagement of this compound:

  • Biochemical Kinase Assays: To determine direct inhibitory activity and potency (IC50) against purified kinase enzymes.

  • Cellular Thermal Shift Assay (CETSA®): To verify target binding in an intact cellular environment by measuring changes in protein thermal stability.[7]

  • Surface Plasmon Resonance (SPR): To provide label-free, real-time kinetic data on the binding and dissociation of the compound from its purified target.

By employing these distinct yet complementary methodologies, researchers can build a comprehensive evidence package for the on-target activity of this compound, paving the way for further mechanistic and preclinical studies.

Section 1: Biochemical Target Engagement: Luminescence-Based Kinase Inhibition Assay

Principle of the Assay

Biochemical kinase assays are fundamental for confirming the direct inhibition of a purified enzyme.[8] These assays measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a specific substrate.[9] The inhibitory potential of a compound is determined by quantifying the reduction in kinase activity. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and amenability to high-throughput screening.[10][11] The assay measures the amount of ADP produced in the kinase reaction; this amount is inversely proportional to the degree of kinase inhibition.[10][12] A lower luminescent signal indicates less ADP production and therefore stronger inhibition.

Experimental Workflow: Kinase Inhibition Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_compound 1. Prepare Serial Dilution of Compound add_compound 4. Add Compound/DMSO to Plate prep_compound->add_compound prep_kinase 2. Prepare Kinase Reaction Mix add_kinase 5. Add Kinase (Pre-incubate) prep_kinase->add_kinase prep_atp 3. Prepare Substrate/ATP Mixture add_atp 6. Initiate Reaction with Substrate/ATP prep_atp->add_atp add_compound->add_kinase add_kinase->add_atp incubate_reaction 7. Incubate at 30°C add_atp->incubate_reaction add_adpglo 8. Add ADP-Glo™ Reagent (Stop Reaction) incubate_reaction->add_adpglo add_detect 9. Add Kinase Detection Reagent add_adpglo->add_detect read_lum 10. Measure Luminescence add_detect->read_lum plot_data 11. Plot Data & Fit Curve read_lum->plot_data calc_ic50 12. Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed to measure the IC50 value of this compound against a specific kinase of interest.

Materials:

  • This compound

  • DMSO (Anhydrous)

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Staurosporine (positive control inhibitor)[12]

  • White, opaque 96-well or 384-well plates

  • Luminometer plate reader

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution series in DMSO, starting from a high concentration (e.g., 1 mM).[12]

    • Prepare controls: a "no inhibitor" control (DMSO only) and a positive control dilution series of Staurosporine.[13][14]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of each compound dilution or DMSO control to the appropriate wells.

    • Prepare a kinase solution in Kinase Assay Buffer. The optimal concentration should be determined empirically but should be in the linear range of the assay.

    • Add 2.5 µL of the kinase solution to each well.

    • Causality Check: Incubate the plate for 10-30 minutes at room temperature. This pre-incubation step is crucial to allow the compound to bind to the kinase and reach equilibrium before the enzymatic reaction is initiated.[12][14]

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase (typically <30% ATP consumption).

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.[12]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light.[10]

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal (or % inhibition relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.[8]

Data Presentation: Example Inhibitory Activity

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Kinase A258
Kinase B85015
Kinase C>10,00030
Kinase D15012

Section 2: Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Principle of the Assay

Confirming that a compound binds its target in a complex cellular environment is a critical validation step.[1][3] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that enables the assessment of target engagement in intact cells or tissues.[15][16] The principle is based on ligand-induced thermal stabilization: the binding of a small molecule, like this compound, to its target protein stabilizes the protein's structure.[16][17] Consequently, the ligand-bound protein is more resistant to thermal denaturation and aggregation upon heating.[7][18] By heating cell samples to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if the compound engaged its target.[15]

Experimental Workflow: Western Blot-Based CETSA

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Detection & Analysis treat_cells 1. Treat Cells with Compound or Vehicle (DMSO) harvest_cells 2. Harvest and Aliquot Cell Suspension treat_cells->harvest_cells heat_samples 3. Heat Aliquots at Different Temperatures harvest_cells->heat_samples cool_samples 4. Cool Samples heat_samples->cool_samples lyse_cells 5. Lyse Cells (e.g., Freeze-Thaw) cool_samples->lyse_cells centrifuge 6. Centrifuge to Separate Soluble vs. Aggregated Protein lyse_cells->centrifuge collect_supernatant 7. Collect Supernatant (Soluble Fraction) centrifuge->collect_supernatant sds_page 8. Run SDS-PAGE & Western Blot collect_supernatant->sds_page quantify_bands 9. Quantify Band Intensity sds_page->quantify_bands plot_curve 10. Plot Melt Curve & Determine Tm Shift quantify_bands->plot_curve

Caption: Workflow for a CETSA experiment with Western blot readout.

Protocol: CETSA Melt Curve and Isothermal Dose-Response (ITDRF)

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and inhibitors)

  • Antibody specific to the target kinase

  • Standard Western blotting reagents and equipment

  • PCR machine or heating blocks for temperature control

Methodology: Part A - Melt Curve Generation

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat one population of cells with a saturating concentration of this compound (e.g., 10-20 µM) and a control population with the equivalent volume of DMSO. Incubate for 1-2 hours in the incubator.

    • Causality Check: This incubation allows the compound to penetrate the cell membrane and bind to its intracellular target.[17]

  • Heating and Lysis:

    • Harvest cells, wash with PBS, and resuspend in PBS containing inhibitors to a defined cell density.

    • Aliquot the cell suspension from both the compound-treated and DMSO-treated groups into PCR tubes.

    • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments), plus a non-heated control.[15]

    • Immediately cool the samples on ice.

    • Lyse the cells by a non-denaturing method, such as three rapid freeze-thaw cycles using liquid nitrogen.

    • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 min at 4°C) to pellet the aggregated, denatured proteins.[7]

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine protein concentration and normalize all samples.

    • Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the target protein.

    • Quantify the band intensity for each temperature point.

    • Plot the relative band intensity against temperature for both the DMSO and compound-treated samples. The resulting "melt curve" will show a rightward shift for the compound-treated sample if target engagement occurred, indicating a higher melting temperature (Tm).[16]

Methodology: Part B - Isothermal Dose-Response Fingerprint (ITDRF)

  • Cell Treatment:

    • From the melt curve experiment, identify a temperature that causes significant, but not complete, protein aggregation (e.g., at the Tm or slightly above).

    • Treat cells with a serial dilution of this compound, plus a DMSO control.

    • Harvest the cells as described above.

  • Heating and Analysis:

    • Heat all samples at the single, pre-determined temperature for 3 minutes.

    • Lyse, clarify, and analyze the soluble fractions by Western blot as described previously.

    • Plot the relative band intensity against the compound concentration. The resulting curve demonstrates the concentration-dependent stabilization of the target protein, confirming target engagement in a cellular context.

Section 3: Biophysical Characterization: Surface Plasmon Resonance (SPR)

Principle of the Assay

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides high-quality, real-time data on biomolecular interactions.[19][20] It is invaluable for characterizing the binding kinetics (how fast a compound binds and dissociates) and affinity (the strength of the binding) of a drug-target interaction.[21] In a typical SPR experiment, the purified target protein (ligand) is immobilized on a gold-coated sensor chip. A solution containing the compound (analyte) is then flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected in real-time and plotted on a sensorgram.[22]

Principle of Surface Plasmon Resonance (SPR)

cluster_chip Sensor Chip cluster_flow Flow Cell cluster_detection Detection Ligand Immobilized Target Kinase Analyte Analyte (Compound) Ligand->Analyte Dissociation (kd) Detector SPR Detector Measures Change in Refractive Index Analyte->Ligand Association (ka) Sensorgram Sensorgram (Response vs. Time) Detector->Sensorgram

Caption: Principle of an SPR experiment for kinetic analysis.

Protocol: SPR Kinetic and Affinity Analysis

Materials:

  • SPR instrument (e.g., Biacore™)

  • Sensor chip (e.g., CM5)

  • Purified, active target kinase

  • This compound

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)[21]

Methodology:

  • Target Immobilization:

    • The purified target kinase is covalently immobilized onto the sensor chip surface using standard amine coupling chemistry. One flow cell should be left as a blank reference to subtract non-specific binding effects.

    • Causality Check: The goal is to achieve an immobilization level that will yield a sufficient signal upon analyte binding without causing mass transport limitations.

  • Binding Analysis (Kinetic Titration):

    • Prepare a serial dilution of this compound in running buffer, including a zero-concentration (buffer only) sample for double referencing.

    • Inject the compound solutions sequentially over the reference and target-immobilized flow cells, from the lowest concentration to the highest.

    • Each injection cycle consists of:

      • Association Phase: Analyte flows over the surface, allowing binding to occur.

      • Dissociation Phase: Running buffer flows over the surface, and the dissociation of the compound from the target is monitored.[20]

    • After the highest concentration injection, allow for a prolonged dissociation time.

  • Surface Regeneration:

    • If necessary, inject a pulse of regeneration solution to remove any remaining bound analyte, returning the signal to baseline before the next experiment.[21] The regeneration conditions must be optimized to be harsh enough to remove the analyte but gentle enough not to denature the immobilized ligand.

  • Data Analysis:

    • The real-time binding data is recorded as a sensorgram (Response Units vs. Time).

    • After subtracting the reference cell and buffer injection signals, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka), which represents the affinity.

Data Presentation: Example Kinetic and Affinity Data

ParameterValueUnit
Association Rate (ka)2.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate (kd)5.0 x 10⁻³s⁻¹
Affinity (KD)20nM

Concluding Remarks

The successful progression of a drug candidate relies on a robust understanding of its interaction with the intended biological target. This guide has detailed three powerful, orthogonal assays to build a comprehensive target engagement profile for this compound, a compound with a scaffold suggestive of kinase inhibition.

  • The biochemical kinase assay provides a direct measure of inhibitory potency (IC50) and is ideal for initial screening and SAR studies.

  • The Cellular Thermal Shift Assay (CETSA®) validates that the compound enters cells and binds to its target under physiological conditions, a crucial step in bridging the gap between biochemical and cellular activity.[23]

  • Surface Plasmon Resonance (SPR) offers a precise, real-time measurement of binding kinetics and affinity, providing deeper mechanistic insight into the drug-target interaction.

No single assay can provide a complete picture.[24] A positive result in a biochemical assay, confirmed by evidence of target stabilization in cells via CETSA®, and further characterized by kinetic analysis using SPR, constitutes a powerful, multi-faceted validation of target engagement. This integrated approach minimizes the risk of advancing compounds based on misleading or artificial data and builds a solid foundation for subsequent efficacy and safety studies. For a more global view, proteomic methods such as CETSA coupled with mass spectrometry (CETSA-MS) can be employed to assess both on-target and potential off-target interactions across the proteome.[1][25]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Selvita.
  • Wikipedia. (2023, November 28). Thermal shift assay. Wikipedia.
  • Robles, A. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2449–2462.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 165-181.
  • ResearchGate. (n.d.). The surface plasmon resonance (SPR) for the study of the targeted....
  • BioAssay Systems. (n.d.). Kinase. BioAssay Systems.
  • Cravatt, B. F., & Simon, G. M. (2011). Determining target engagement in living systems.
  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH.
  • ACS Publications. (2022, September 1). Real-Time Cellular Shift Assay to Monitor Target Engagement.
  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?. Cytiva.
  • Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
  • Anselmo, A. C., & Mitragotri, S. (2014). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release, 190, 138–145.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit. Sigma-Aldrich.
  • Medicines Discovery Catapult. (2020, August 6). Strategies for target and pathway engagement in cellular assays.
  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?. deNOVO Biolabs.
  • Ciaffi, L., et al. (2016). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. Sensors, 16(7), 1109.
  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience.
  • Reaction Biology. (n.d.).
  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences.
  • Scott, A. D., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(1), 1-24.
  • Klamm, L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758.
  • ACS Fall 2025. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Reaction Biology. (2022, May 11).
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Llowarch, P., & Berry, S. (2025, July 31). Thermal Shift Methods and High Throughput Screening. YouTube.
  • Kletskov, A. V., et al. (2021). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 26(21), 6430.
  • Abdellatif, K. R. A., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 23(11), 2848.
  • Koutentis, P. A., & Georgiades, S. N. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(18), 5894.
  • Hong, S. Y., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921–940.
  • As-Sultany, N. H. M., et al. (2022). Recent advances in the therapeutic applications of pyrazolines. Future Medicinal Chemistry, 14(13), 987–1011.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116558.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4-(quinolin-4-yl)-1H-pyrazol-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 4-(quinolin-4-yl)-1H-pyrazol-5-amine. Researchers have noted that this compound possesses limited or "slight" solubility in dimethyl sulfoxide (DMSO), a common solvent for compound storage and high-throughput screening.[1] This guide provides a systematic, causality-driven approach to troubleshoot and enhance the solubility of this heterocyclic compound, ensuring reliable and reproducible experimental results.

The structure of this compound, containing both a quinoline and a pyrazole-amine moiety, presents specific chemical characteristics that we can leverage to overcome solubility challenges. This document will walk you through foundational checks, physical dissolution techniques, and chemical modification strategies.

Part 1: Frequently Asked Questions (FAQs)

Q1: I've added my this compound to DMSO, but it won't dissolve. Why?

This is a common issue stemming from the compound's intrinsic physicochemical properties. Several factors could be at play:

  • Intrinsic Solubility: The compound has inherently low solubility in pure DMSO at room temperature.[1]

  • Solid-State Form: The compound likely exists in a stable crystalline lattice. Significant energy is required for solvent molecules to break this lattice apart. Amorphous forms of a compound are typically more soluble than their crystalline counterparts because they lack this long-range molecular order.[2]

  • Solvent Quality: The DMSO you are using may not be anhydrous. DMSO is highly hygroscopic and can absorb atmospheric moisture. Water can act as an anti-solvent for many organic compounds dissolved in DMSO, causing them to precipitate.[2][3]

Q2: Can I simply heat the vial to force it into solution?

Heating is a valid and often effective first step. It increases the kinetic energy of the DMSO molecules, enhancing their ability to overcome the compound's crystal lattice energy.[4][5] However, this must be done with caution. Prolonged exposure to high temperatures can lead to the thermal degradation of your compound. A short heating cycle followed by vortexing or sonication is the recommended approach.

Q3: Is it a good idea to add a small amount of an aqueous buffer or water to my DMSO stock to improve solubility?

Generally, this is not recommended. For many lipophilic or complex organic compounds, adding water to a concentrated DMSO stock solution can drastically decrease solubility, leading to precipitation.[2][6] This occurs because the favorable interactions between DMSO and the compound are disrupted by the highly polar water molecules, which preferentially interact with DMSO.

Q4: My compound dissolved after heating, but a precipitate formed after it cooled or after a freeze-thaw cycle. What happened?

This indicates you created a supersaturated solution. While heating can temporarily increase solubility, the solution is not thermodynamically stable at a lower temperature.[7] Upon cooling, the excess solute crashes out of the solution. Freeze-thaw cycles provide the energy and nucleation sites necessary to encourage crystallization, even from solutions that were stable for a short period at room temperature.[2] The goal is to create a solution that is stable under your experimental and storage conditions.

Part 2: A Systematic Troubleshooting Workflow

We have designed a logical progression of techniques, starting with the simplest and least invasive methods and moving toward more advanced chemical modifications.

G start Start: Solubility Issue with this compound in DMSO check_basics Step 1: Foundational Checks - Use Anhydrous DMSO - Verify Compound Integrity start->check_basics physical_methods Step 2: Physical Methods - Vortexing - Gentle Heating (40-60°C) - Sonication check_basics->physical_methods decision1 Is the compound fully dissolved and stable? physical_methods->decision1 chemical_methods Step 3: Chemical Modification (In-situ Salt Formation) - Add dilute acid (e.g., HCl in Dioxane) decision1->chemical_methods No end_success Success: Stable Stock Solution Achieved Proceed with Experiment decision1->end_success  Yes decision2 Is the compound fully dissolved and stable? chemical_methods->decision2 cosolvent_methods Step 4: Co-Solvent Systems - Trial with DMSO/NMP - Trial with DMSO/DMF decision2->cosolvent_methods No decision2->end_success  Yes cosolvent_methods->end_success Partial or Full Success end_fail Consult Further: Consider resynthesis or alternative formulation (e.g., excipients) cosolvent_methods->end_fail No Success G cluster_0 Low Solubility (Free Base) cluster_1 High Solubility (Salt Form) a Compound (Less Polar) b + H⁺ (from acid) a->b c Protonated Compound (Salt) (More Polar, Ionic) b->c

Caption: Protonation increases polarity and enhances solubility in DMSO.

Protocol 2: Acid-Mediated Solubilization
  • Preparation: Create a suspension of your compound in anhydrous DMSO as described in Protocol 1, Step 1.

  • Acid Selection: A suitable acid is one that is soluble in an organic solvent and provides a stable counterion. A stock solution of 1M or 2M HCl in dioxane is a common and effective choice. Trifluoroacetic acid (TFA) can also be used, but it is a stronger acid and may be less desirable depending on the downstream application. [8]3. Stoichiometric Addition: Add the acid dropwise while vortexing. Start with a sub-stoichiometric amount (e.g., 0.5 equivalents relative to your compound). If the compound has two basic centers, you may need up to 2 equivalents.

    • Example: For 10 mg of your compound (Molar Mass ≈ 248.28 g/mol ), you have ~0.04 mmol. You would add ~20 µL of a 2M HCl solution for 1 equivalent.

  • Observation: After each addition, vortex thoroughly and observe. The solid should begin to dissolve as the salt is formed.

  • Final Check: Once the solution is clear, let it stand at room temperature to ensure stability. This method often produces a solution that is stable to freeze-thaw cycles. Note: Remember that your compound is now in its salt form (e.g., hydrochloride salt), which may be important to document for your experiment.

Step 4: Co-Solvent Systems

If salt formation is not desirable for your application, a co-solvent system may be an alternative. A co-solvent can modify the overall polarity and solvating properties of the primary solvent. [9]For heterocyclic compounds, solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) can be effective. [10]

Co-Solvent Properties Considerations
NMP Polar aprotic solvent, miscible with DMSO. Often used in drug formulation. Check for compatibility with your specific assay.
DMF Polar aprotic solvent, miscible with DMSO. Similar to NMP, good solvating power.

| Ethanol | Polar protic solvent. | Can improve solubility for some compounds but may also induce precipitation in others. |

Protocol 3: Co-Solvent Screening
  • Prepare a Suspension: Create a concentrated suspension of your compound in a small volume of DMSO (e.g., 20 mg in 200 µL).

  • Titrate with Co-Solvent: Add the co-solvent (e.g., NMP) in small increments (e.g., 10-20 µL at a time) while vortexing.

  • Observe: Look for clarification of the solution. You can test various ratios (e.g., 9:1, 4:1, 1:1 DMSO:co-solvent) to find the optimal mixture.

  • Validate: Once a clear solution is achieved, verify its stability at room temperature and after a freeze-thaw cycle. Also, ensure the final concentration of the co-solvent is compatible with your downstream application (e.g., below cytotoxic levels for cell-based assays). [6]

Summary of Techniques & Best Practices

MethodEase of UsePotential RisksEfficacy
Thermal/Mechanical HighCompound degradation at high temps.Moderate
In-situ Salt Formation ModerateAlters chemical form of the compound.High
Co-Solvent System ModerateCo-solvent may interfere with assay.Variable

Best Practices for Stock Solution Management:

  • Always use anhydrous DMSO from a freshly opened bottle or one stored properly in a desiccator.

  • Prepare stock solutions at the highest stable concentration and perform serial dilutions in pure DMSO before final dilution in aqueous media for assays. [6]* For long-term storage, aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. [2]* Store DMSO stocks at -20°C or -80°C, but be aware that the high freezing point of DMSO (18.5°C) means it will be solid. [11]Allow it to thaw completely and vortex well before use.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Kumar, L., & Singh, P. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3149. [Link]

  • Kjellerup, B. V., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1106-1113. [Link]

  • Prajapati, R., & Wadher, K. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(1), 58-63. [Link]

  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?[Link]

  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?[Link]

  • Geological Survey of Denmark and Greenland (GEUS). (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • Linquip. (2023). What is the solubility of DMSO Liquid in different organic solvents?[Link]

  • Smith, A. M., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1215–1219. [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(8), 1993-2004. [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. [Link]

  • gChem Global. (n.d.). DMSO. [Link]

  • Solubility of Things. (n.d.). Pyrazole. [Link]

  • Pharmaceutical Technology. (2010). Salt Selection in Drug Development. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Summary for CID 7047. [Link]

  • ResearchGate. (2023). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. [Link]

  • Drug Development & Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Manufacturing Chemist. (2023). Enhancing solubility with novel excipients. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Sciencemadness Wiki. (n.d.). Quinoline. [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. [Link]

  • Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(3), 205-209. [Link]

  • ResearchGate. (2021). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. [Link]

  • Quora. (2022). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Al-Obaidi, A. S. M., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 1-8. [Link]

  • The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • ResearchGate. (n.d.). Quinoline derivatives (organic compounds) and their properties. [Link]

  • International Journal of Advanced Research and Review. (2016). ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. [Link]

  • Asian Journal of Pharmacy and Technology. (2019). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Phenyl-1H-pyrazol-5-amine. PubChem Compound Summary for CID 79703. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-(quinolin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(quinolin-4-yl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this important heterocyclic scaffold. Recognizing that synthetic chemistry is rarely a linear process, this document is structured as a dynamic troubleshooting resource rather than a rigid protocol. It addresses common challenges encountered during the synthesis, explains the chemical principles behind our recommendations, and provides field-proven insights to help you optimize your reaction yield and purity.

The synthesis of substituted 5-aminopyrazoles is a cornerstone of medicinal chemistry, providing a versatile template for a wide range of biologically active compounds.[1] The fusion of this scaffold with a quinoline moiety, another privileged structure in drug discovery, creates a molecule of significant interest. This guide is built upon established principles of heterocyclic chemistry to provide a robust framework for troubleshooting and optimization.

Proposed Synthetic Pathway

The most reliable and regioselective route to a 5-aminopyrazole of this type involves the cyclocondensation of hydrazine with a suitably activated three-carbon precursor bearing the quinoline moiety. We propose a two-step sequence starting from (quinolin-4-yl)acetonitrile, as it provides excellent control over the final substitution pattern.

G A A: (Quinolin-4-yl)acetonitrile C C: 3-Ethoxy-2-(quinolin-4-yl)acrylonitrile (Intermediate) A->C Step 1: Condensation B B: Triethyl orthoformate Acetic Anhydride B->C E E: this compound (Final Product) C->E Step 2: Cyclization D D: Hydrazine Hydrate (N2H4·H2O) D->E G Start Low Yield Observed CheckStep1 Analyze Step 1 Mixture (TLC / LC-MS) Start->CheckStep1 Step1_OK Intermediate Formed? CheckStep1->Step1_OK Step1_Fail Optimize Step 1: - Increase Temp/Time - Check Reagent Purity Step1_OK->Step1_Fail No CheckStep2 Analyze Step 2 Mixture (TLC / LC-MS) Step1_OK->CheckStep2 Yes Step1_Fail->CheckStep1 Re-run Step2_OK Product Formed? CheckStep2->Step2_OK Step2_Fail Optimize Step 2: - Check Hydrazine Quality - Change Solvent (EtOH, AcOH) - Increase Temp/Time Step2_OK->Step2_Fail No CheckWorkup Review Workup & Purification Procedure Step2_OK->CheckWorkup Yes Step2_Fail->CheckStep2 Re-run Workup_Fail Modify Extraction/ Purification Method CheckWorkup->Workup_Fail Losses Detected End Yield Optimized CheckWorkup->End OK Workup_Fail->End

Sources

Technical Support Center: Troubleshooting Off-Target Effects of 4-(quinolin-4-yl)-1H-pyrazol-5-amine (QPA-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide serves as a technical resource for researchers utilizing compounds based on the 4-(quinolin-4-yl)-1H-pyrazol-5-amine scaffold, which we will refer to as QPA-1 . As a potent ATP-competitive kinase inhibitor, QPA-1 is designed for high-affinity binding to its primary target. However, due to the conserved nature of the ATP-binding pocket across the human kinome, off-target interactions are a significant concern that can lead to misinterpretation of experimental data, unexpected phenotypes, and cellular toxicity.[1][2][3]

This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you identify, validate, and mitigate potential off-target effects of QPA-1 and related compounds. Our approach is grounded in establishing self-validating experimental systems to ensure the integrity and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cell-based assays after treatment with QPA-1. How can we determine if this is a true on-target effect or an off-target liability?

A1: This is a critical first step in validating your compound's mechanism of action. An unexpected phenotype strongly warrants a systematic investigation to distinguish between on-target and off-target activity. The following multi-pronged approach is recommended:

  • Orthogonal Inhibitor Test: Use a structurally distinct inhibitor that is well-characterized and known to be potent against the same primary target as QPA-1. If this second inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect.[4] Conversely, if the phenotype is unique to QPA-1, it suggests an off-target interaction is likely responsible.

  • Rescue Experiments: The gold standard for confirming on-target activity is a rescue experiment. This involves re-introducing the target kinase in a form that is resistant to QPA-1 (e.g., via site-directed mutagenesis of the gatekeeper residue). If the inhibitor-induced phenotype is reversed or prevented by the expression of the resistant kinase mutant, it provides compelling evidence that the effect is on-target.[4]

  • Target Knockout/Knockdown: Use CRISPR/Cas9 or shRNA to eliminate or reduce the expression of the intended target protein. If the phenotype observed with QPA-1 is mimicked by target knockout/knockdown, it supports an on-target mechanism. Furthermore, treating the knockout/knockdown cells with QPA-1 should produce no additional effect on the phenotype .[5]

  • Dose-Response Analysis: A clear and potent dose-response relationship is necessary, but not sufficient, to prove an on-target effect, as off-target effects can also be dose-dependent.[4] Compare the EC50 for the observed phenotype with the IC50 for target kinase inhibition. A significant discrepancy (e.g., >10-fold) may indicate an off-target effect is at play, especially if the phenotypic EC50 is much higher than the enzymatic IC50.

Q2: Our experiments show QPA-1 is effective in a cell line that does not express the intended target kinase. What does this mean?

A2: This is a definitive sign of off-target activity.[1] The cellular activity you are observing is mediated by one or more unintended targets present in that cell line. This underscores the necessity of performing comprehensive kinase profiling to identify which other kinases QPA-1 inhibits.[4] It is also crucial to verify target expression levels in all cell lines used in your experiments via methods like Western Blot or qPCR.

Q3: What are the most common off-target kinase families for ATP-competitive inhibitors like QPA-1?

A3: The pyrazole and quinoline scaffolds are privileged structures in kinase inhibitor design.[6][7] However, the ATP-binding pocket they target is structurally conserved across many kinase families. Common off-targets often include:

  • Other members of the same kinase family: Even if designed for a specific isoform, minor structural similarities can lead to inhibition of related family members.

  • Structurally related kinases: Kinases from families like SRC, TEC, and ABL often show cross-reactivity.

  • Serine/Threonine kinases with similar ATP pockets: Depending on the specific conformation QPA-1 adopts, it may interact with various serine/threonine kinases.[4]

The only way to know for sure is to perform a broad, unbiased screen.

Q4: Can off-target effects ever be beneficial?

A4: Yes. While often a source of confounding data or toxicity, a compound's activity against multiple targets—a concept known as polypharmacology—can sometimes be therapeutically advantageous.[2][8] For instance, an anticancer agent might derive its efficacy from inhibiting both its primary target and another kinase involved in a resistance pathway.[8] However, these additional activities must be intentionally characterized and understood, not accidentally discovered.

Troubleshooting Guides
Problem 1: Inconsistent Results in Cell Viability or Signaling Assays
Possible Cause Troubleshooting Step & Rationale
Off-target Toxicity 1. Perform a Broad Kinase Screen: Use a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) to screen QPA-1 against a large panel (>400) of kinases. This is the most direct way to identify unintended targets.[4] 2. Validate Hits in Cellular Assays: For high-potency off-targets identified in the screen, use specific cellular assays (e.g., Western blot for a downstream substrate) to confirm their inhibition in a physiological context.
Cell Line-Specific Effects 1. Test Across a Panel of Cell Lines: Profile QPA-1's activity in multiple cell lines with varying expression levels of the on-target and key off-target kinases.[9] This helps determine if the observed effect is context-dependent. 2. Correlate Activity with Protein Expression: Use proteomics or Western blotting to correlate the potency of QPA-1 with the expression levels of its intended target and identified off-targets across the cell line panel.
Activation of Compensatory Pathways 1. Phospho-Proteomic Profiling: Use mass spectrometry-based phospho-proteomics to get an unbiased, global view of signaling changes induced by QPA-1. This can reveal the activation of feedback loops or parallel pathways.[10] 2. Co-treat with Other Inhibitors: If a compensatory pathway is suspected, co-treat cells with QPA-1 and an inhibitor of that pathway to see if the original phenotype is restored or enhanced.[9]
Problem 2: Discrepancy Between In Vitro Potency (IC50) and Cellular Activity (EC50)
Possible Cause Troubleshooting Step & Rationale
Poor Cell Permeability 1. Conduct a Cellular Thermal Shift Assay (CETSA): This assay directly measures target engagement in intact cells by assessing the thermal stabilization of the target protein upon ligand binding. A lack of a thermal shift indicates the compound is not reaching its target. 2. Assess Physicochemical Properties: Evaluate properties like lipophilicity (LogP) and polar surface area (PSA) to predict membrane permeability.
High Protein Binding 1. Measure Plasma Protein Binding: Determine the fraction of QPA-1 that binds to plasma proteins. High binding reduces the free concentration of the compound available to engage its target in cells.
Off-Target Driven Efficacy 1. Compare IC50 and EC50 Values: If the cellular EC50 is significantly more potent than the in vitro IC50 against the primary target, it may suggest that a more potently inhibited off-target is driving the cellular phenotype. Cross-reference with your kinase profiling data.
Visualization of Key Workflows & Concepts
Workflow for Deconvoluting On-Target vs. Off-Target Effects

G cluster_validation Initial Validation cluster_interpretation Interpretation cluster_investigation Further Investigation for Off-Target phenotype Unexpected Phenotype Observed with QPA-1 knockout Target Knockout/shRNA: Does it mimic phenotype? phenotype->knockout rescue Resistant Mutant Rescue: Does it reverse phenotype? knockout->rescue ortho Orthogonal Inhibitor: Does it cause same phenotype? rescue->ortho ontarget Phenotype is On-Target rescue->ontarget Yes offtarget Phenotype is Off-Target rescue->offtarget No profiling Kinome-Wide Profiling offtarget->profiling proteomics Cellular Proteomics (e.g., Phospho-proteomics) profiling->proteomics cetsa CETSA for Target Engagement proteomics->cetsa

Caption: A logical workflow for systematically distinguishing on-target from off-target effects.

Conceptual Model of Inhibitor Action

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway QPA1 QPA-1 TargetKinase Target Kinase QPA1->TargetKinase inhibits OffTargetKinase Off-Target Kinase QPA1->OffTargetKinase inhibits OnSubstrate Substrate A TargetKinase->OnSubstrate phosphorylates OnPhenotype Expected Phenotype OnSubstrate->OnPhenotype OffSubstrate Substrate B OffTargetKinase->OffSubstrate phosphorylates OffPhenotype Unexpected Phenotype OffSubstrate->OffPhenotype

Caption: Direct (on-target) vs. unintended (off-target) inhibition by a small molecule.

Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling

This protocol outlines the general steps for assessing the selectivity of QPA-1. It is typically performed as a fee-for-service by specialized vendors.

  • Compound Preparation: Prepare a high-concentration stock solution of QPA-1 (e.g., 10 mM) in 100% DMSO. Provide the exact molecular weight and structure to the vendor.

  • Assay Concentration Selection: Choose one or more concentrations for screening. A common starting point is 1 µM, as inhibition at this concentration is considered significant.

  • Assay Procedure (Vendor-Performed):

    • The compound is incubated with a large panel of purified kinases (e.g., the 468-kinase scanKINOME® panel).

    • The reaction is initiated by adding ATP at a concentration near the Km for each specific kinase.

    • After a set incubation period, the amount of phosphorylated substrate is quantified using a suitable method (e.g., radiometric, fluorescence).[4]

  • Data Analysis:

    • Kinase activity is calculated as a percentage of the vehicle (DMSO) control.

    • Results are often presented as a "percent of control" or "percent inhibition."

    • Follow-up dose-response curves are generated for significant hits to determine their IC50 values.

Table 1: Hypothetical Kinase Selectivity Profile for QPA-1 (1 µM Screen)

Kinase Target Family % Inhibition at 1 µM Notes
Primary Target Kinase TK 98% Expected On-Target
SRC TK 85% Common off-target
ABL1 TK 79% Common off-target
CDK2 CMGC 65% Potential cell cycle effects
DYRK1A CMGC 52% Potential developmental effects
p38α (MAPK14) CMGC 15% Likely not significant

| MEK1 (MAP2K1) | STE | 5% | Not significant |

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that QPA-1 binds to its intended target in a cellular environment.

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with QPA-1 at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells via freeze-thaw cycles.

  • Heating Step: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or Simple Western.

  • Data Analysis:

    • For each treatment condition, plot the band intensity of the soluble target protein as a function of temperature.

    • Binding of QPA-1 to its target will stabilize the protein, resulting in a shift of the melting curve to a higher temperature compared to the vehicle control. The magnitude of this shift indicates the extent of target engagement.

References
  • BenchChem. (n.d.). Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors.
  • BenchChem. (2025). Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects.
  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry, 57(24), 10345–10358.
  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay.
  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1), 83.
  • Takahashi, H., & Kimura, T. (2010). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 147(1), 11–13.
  • BenchChem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • BenchChem. (n.d.). Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412.
  • Al-Ostoot, F. H., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(15), 4993.
  • Ramírez-Prada, J., et al. (2017). Synthesis of novel quinoline–based 4,5–dihydro–1 H –pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3466-3471.

Sources

Technical Support Center: Stability of 4-(quinolin-4-yl)-1H-pyrazol-5-amine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(quinolin-4-yl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in aqueous solutions, drawing upon the known chemical properties of its quinoline and pyrazole moieties.

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by several factors:

  • pH: The solubility and stability of both quinoline and pyrazole derivatives are highly dependent on the pH of the solution.[1] Degradation can be accelerated in both acidic and basic conditions.

  • Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or even ambient light.[1][2]

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.[1]

  • Oxidation: Quinoline and pyrazole rings can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[1][3]

Q2: I am observing a color change in my aqueous solution of this compound. What could be the cause?

A2: A color change, often to yellow and then brown, is a common indicator of quinoline compound degradation.[1] This is frequently caused by exposure to light (photodegradation) or oxidation.[1] The formation of colored degradation products signifies that the integrity of your compound is compromised. It is crucial to store solutions of quinoline-containing compounds protected from light.[1]

Q3: My experimental results are inconsistent, and I suspect a loss of potency of the compound. Could this be a stability issue?

A3: Yes, inconsistent results and loss of potency are classic signs of compound degradation.[1] Given that both quinoline and pyrazole derivatives can be unstable in aqueous solutions, it is highly likely that the compound is degrading under your experimental or storage conditions.[1][4][5] It is recommended to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage conditions.

Q4: What are the general recommendations for storing aqueous solutions of this compound?

A4: To minimize degradation, we recommend the following storage practices:

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Control temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C).[1]

  • Control pH: If the compound's stability is found to be pH-dependent, use buffers to maintain the pH at its optimal stability point.[1]

  • Inert atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

II. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with this compound.

Issue 1: Visual Changes in Solution (Color Change, Precipitation)

If you observe a change in the color or clarity of your solution, it is a strong indication of chemical degradation or poor solubility.

Troubleshooting Workflow:

A Observation: Color change or precipitation B Action: Protect from light immediately A->B C Hypothesis 1: Photodegradation B->C D Hypothesis 2: Oxidative Degradation B->D E Hypothesis 3: pH-dependent instability/precipitation B->E F Experiment: Conduct Photostability Study (Protocol 2) C->F G Experiment: Conduct Oxidative Stress Study (Protocol 1) D->G H Experiment: Determine pH-Rate Profile (Protocol 3) E->H I Solution: Store in amber vials or wrapped in foil F->I J Solution: Use degassed solvents; store under inert gas G->J K Solution: Buffer solution to optimal pH H->K

Caption: Troubleshooting workflow for visual changes in solution.

Issue 2: Inconsistent Assay Results or Loss of Potency

A gradual or sudden loss of biological activity or inconsistent analytical results points towards the degradation of the parent compound.

Troubleshooting Workflow:

A Observation: Inconsistent results or loss of potency B Action: Prepare fresh solutions for each experiment A->B C Hypothesis: Compound is degrading under storage or assay conditions B->C D Experiment: Perform a Forced Degradation Study (Protocol 1) C->D E Develop Stability-Indicating Analytical Method (Protocol 4) D->E F Analyze aged solutions vs. fresh solutions E->F G Identify major degradation pathways F->G H Solution: Optimize storage conditions (pH, temp, light, atmosphere) G->H I Solution: Adjust assay buffer/conditions G->I

Caption: Troubleshooting workflow for loss of potency.

III. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[6][7][8]

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).[1] Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.[1] Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide.[1] Keep the mixture at room temperature and monitor over time.

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[1] Sample at various time points.

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][9] A control sample should be wrapped in aluminum foil to protect it from light.[1]

  • Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and detect the parent compound and any degradation products.

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp & 60°C0-24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp & 60°C0-24 hours
Oxidation 3% H₂O₂Room Temp0-24 hours
Thermal None60-80°C0-24 hours
Photolytic NoneAmbientAs per ICH Q1B

Table 1: Summary of Forced Degradation Conditions.

Potential Degradation Pathways:

Based on the known chemistry of quinoline and pyrazole, potential degradation pathways include:

  • Oxidation of the quinoline ring: This can lead to the formation of N-oxides or hydroxylated quinolines.[10][11][12][13]

  • Hydrolysis of the pyrazole amine: The amine group on the pyrazole ring may be susceptible to hydrolysis, particularly under acidic or basic conditions.[4][5]

  • Photodegradation of the quinoline ring: UV light can induce reactions leading to the formation of various photoproducts.[1][2]

A This compound B Oxidative Degradation (e.g., H₂O₂) A->B D Acid/Base Hydrolysis A->D F Photodegradation (UV/Vis Light) A->F C Quinoline N-oxide or Hydroxylated Quinoline Derivatives B->C E 4-(quinolin-4-yl)-1H-pyrazol-5-ol D->E G Various Photoproducts F->G

Caption: Potential degradation pathways of this compound.

Protocol 2: Photostability Study

Objective: To determine the intrinsic photostability of the compound.

Methodology:

  • Sample Preparation: Prepare a solution of the compound in a relevant solvent. Prepare a solid sample of the compound as well.

  • Light Exposure: Expose the samples to light conditions as described in ICH guideline Q1B.[9] This involves a controlled light source that emits both UV and visible light.

  • Control Samples: Protect identical samples from light by wrapping them in aluminum foil.

  • Analysis: At appropriate time intervals, analyze both the exposed and control samples to quantify the extent of degradation.

Protocol 3: pH-Rate Profile Study

Objective: To determine the stability of the compound as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

  • Solution Preparation: Prepare solutions of the compound in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).

  • Sampling and Analysis: At various time points, take aliquots from each solution and analyze them using a stability-indicating analytical method to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH will reveal the pH-rate profile.

Protocol 4: Development of a Stability-Indicating Analytical Method

Objective: To develop an analytical method, typically RP-HPLC, that can separate, detect, and quantify this compound in the presence of its degradation products and any other impurities.

Key Steps:

  • Method Scouting: Use the samples from the forced degradation study to screen different HPLC columns, mobile phases (acetonitrile/methanol and various buffers), and gradients to achieve separation of the parent peak from the degradant peaks.

  • Method Optimization: Fine-tune the chromatographic conditions (e.g., gradient slope, flow rate, column temperature) to achieve optimal resolution, peak shape, and run time.

  • Method Validation: Validate the optimized method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[1] Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound, often confirmed by peak purity analysis using a PDA detector.[1]

IV. References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH.

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed.

  • Possible degradation pathway of quinoline. Reprinted with permission from reference Zhu et al. (2017b) - ResearchGate.

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals.

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed - NIH.

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate.

  • Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed.

  • Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed.

  • Degradation pathway of quinoline in aerobic conditions. - ResearchGate.

  • Forced Degradation Studies - MedCrave online. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

Sources

Mitigating Cellular Toxicity of 4-(quinolin-4-yl)-1H-pyrazol-5-amine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals encountering cellular toxicity with the compound 4-(quinolin-4-yl)-1H-pyrazol-5-amine in in-vitro assays. While this specific molecule may not have extensive public toxicity data, its quinoline and pyrazole moieties are well-represented in medicinal chemistry and toxicology literature. This guide synthesizes established principles of assay optimization and mechanistic toxicology to provide a logical, step-by-step framework for troubleshooting and mitigating unintended cytotoxicity. Our goal is to help you distinguish true on-target effects from experimental artifacts and off-target toxicity, thereby ensuring the integrity and reliability of your screening data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when observing unexpected cytotoxicity.

Q1: My viability assay (e.g., MTT, MTS) shows high toxicity with this compound, even at low concentrations. What's the first thing I should check?

A1: The first and most critical parameter to verify is the final concentration of your solvent, typically Dimethyl Sulfoxide (DMSO). While robust cell lines can tolerate up to 0.5% DMSO, more sensitive or primary cells may show significant toxicity at concentrations below 0.1%.[1] Always run a parallel vehicle control curve (cells treated with the same concentrations of DMSO as your compound) to determine the toxicity threshold of the solvent itself in your specific cell line and assay conditions.[2] Many studies have shown that DMSO concentrations can significantly impact cell viability and morphology in a dose-dependent manner.[3][4][5]

Q2: Could the compound be precipitating in the culture medium and causing toxicity?

A2: Absolutely. Poor aqueous solubility is a major challenge for many new chemical entities.[6] If this compound precipitates, the resulting crystals or aggregates can cause physical damage to cells, leading to "pseudo-toxicity" that is independent of the compound's pharmacological activity. Visually inspect your wells for precipitation using a microscope after adding the compound. If you observe precipitates, you may need to revise your formulation strategy.[7][8][9]

Q3: My compound is highly colored. Could it be interfering with my colorimetric/fluorescent viability assay?

A3: Yes, this is a common source of assay artifacts. Quinoline structures, in particular, can absorb light or fluoresce, interfering with assays that rely on optical readouts like MTT (absorbance) or resazurin (fluorescence). To check for this, run a "cell-free" control where you add the compound at all tested concentrations to the assay medium (without cells) and then add the detection reagents. A significant signal in these wells indicates direct compound interference. If interference is confirmed, switch to an orthogonal assay method, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®), which is less prone to optical interference.[10][11]

Q4: How can I differentiate between a desired cytotoxic effect (e.g., on cancer cells) and general, non-specific toxicity?

A4: A key strategy is to use a counter-screen with a non-cancerous, "normal" cell line (e.g., primary cells or a non-transformed cell line like MCF-10A for breast cancer studies). If the compound is equally toxic to both cancerous and non-cancerous cells, it suggests a general cytotoxic mechanism rather than a targeted anti-cancer effect.[12] Additionally, investigating the mechanism of cell death can provide clues. Targeted therapies often induce a specific pathway like apoptosis, whereas non-specific toxicity might be characterized by necrosis.[13]

Part 2: In-Depth Troubleshooting & Mitigation Strategies

If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required. This section provides a logical workflow to diagnose and address the root cause of the observed toxicity.

Workflow for Diagnosing and Mitigating Cytotoxicity

G cluster_0 Phase 1: Rule Out Experimental Artifacts cluster_1 Phase 2: Optimize Assay Conditions cluster_2 Phase 3: Investigate Mechanism of Toxicity A High Toxicity Observed B Step 1: Verify Vehicle (DMSO) Toxicity Run DMSO dose-response curve A->B C Step 2: Check for Compound Precipitation Visual inspection (microscopy) B->C DMSO OK DMSO_Tox Issue: Solvent is toxic. Fix: Lower final DMSO %. B->DMSO_Tox D Step 3: Test for Assay Interference Run cell-free assay controls C->D Compound Soluble Precip_Tox Issue: Poor solubility. Fix: Reformulate or lower concentration. C->Precip_Tox E Step 4: Modify Formulation - Lower final DMSO % - Use co-solvents - Use serum D->E No Interference Interf_Tox Issue: Assay artifact. Fix: Switch to orthogonal assay. D->Interf_Tox F Step 5: Reduce Incubation Time Test shorter time points (e.g., 6h, 12h, 24h) E->F G Step 6: Lower Serum Concentration Test media with 5%, 2%, 1% serum F->G H Step 7: Switch to Orthogonal Viability Assay - ATP-based (luminescence) - LDH release (necrosis) - Real-time impedance G->H Toxicity Persists I Step 8: Characterize Cell Death Pathway - Caspase-3/7 Assay (Apoptosis) - Annexin V/PI Staining H->I J Step 9: Assess for Oxidative Stress - ROS Detection Assay (e.g., H2DCFDA) I->J

Caption: Troubleshooting workflow for cellular toxicity.

Phase 1: Ruling Out Experimental Artifacts

As outlined in the workflow, the initial steps focus on common, non-biological sources of apparent toxicity.

  • Vehicle Toxicity: Ensure the final DMSO concentration is non-toxic to your cells. A standard recommendation is to keep the final concentration ≤0.5%, but ideally below 0.1% for sensitive cell types.[1]

  • Compound Solubility: Poorly soluble compounds are a frequent problem.[14] If precipitation is observed, consider formulation strategies such as using co-solvents (with appropriate controls) or complexation with cyclodextrins.[6]

  • Assay Interference: If you suspect interference with your assay's optical properties, switching to a different detection method is the most robust solution.[15] Luminescence-based assays that measure ATP levels (an indicator of metabolically active cells) are often a reliable alternative.[16]

Phase 2: Optimizing Assay Conditions

If artifacts are ruled out, the toxicity may be real but exacerbated by the assay conditions.

  • Incubation Time: A long incubation period (e.g., 72 hours) may allow a slow-acting off-target toxicity to manifest. Assess viability at earlier time points (e.g., 6, 12, 24 hours) to see if you can find a window where your desired on-target effect is measurable before widespread cytotoxicity occurs.[2]

  • Serum Protein Binding: Many small molecules bind to proteins like albumin in fetal bovine serum (FBS).[17][18] This binding effectively reduces the free concentration of the compound available to interact with cells.[19][20] If you are observing high toxicity, it's possible your compound has low serum protein binding. Conversely, if you are using low-serum or serum-free media, the free concentration of the compound is much higher than in a standard 10% FBS culture, potentially revealing toxicity.

    • Troubleshooting Step: Test your compound in media containing different concentrations of FBS (e.g., 10%, 5%, 2%, 1%). A significant increase in toxicity as serum concentration decreases is a strong indicator that protein binding is a major factor.[21]

Table 1: Effect of Serum Concentration on Apparent IC50

Serum % in Media Free Compound Concentration Expected Apparent IC50 Implication
10% Low Higher Toxicity may be masked.
2% Medium Intermediate A potential compromise.

| 0.5% (or Serum-Free) | High | Lower | Toxicity may be overestimated. |

Phase 3: Investigating the Mechanism of Toxicity

If optimization does not resolve the issue, the compound likely possesses intrinsic cytotoxic properties. Understanding the mechanism can help determine if this is related to your target of interest or an undesirable off-target effect.

  • Hypothesized Mechanisms for Quinoline/Pyrazole Scaffolds:

    • Reactive Oxygen Species (ROS) Generation: Quinoline structures are known in some contexts to induce apoptosis associated with the generation of ROS.[22]

    • Apoptosis Induction: Both quinoline and pyrazole derivatives have been widely reported as inducers of apoptosis through various pathways, including caspase activation.[23][24][25]

    • DNA Intercalation/Damage: Certain quinoline derivatives can act as DNA intercalating agents, leading to cell cycle arrest and cell death.[26]

  • Recommended Mechanistic Assays:

    • Apoptosis vs. Necrosis: Use a multiplexed assay, such as Annexin V (early apoptosis) and Propidium Iodide (PI) or other membrane-impermeable dyes (necrosis/late apoptosis), to distinguish between programmed cell death and membrane rupture. This can often be done using flow cytometry or imaging.[16]

    • Caspase Activation: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[27][28] Numerous commercially available kits use colorimetric, fluorescent, or luminescent readouts based on the cleavage of a specific peptide substrate (e.g., DEVD).[10][29][30] An increase in caspase-3/7 activity is a hallmark of apoptosis.

    • ROS Production: Measure intracellular ROS levels using probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[31][32] This probe becomes fluorescent upon oxidation by ROS.[33][34] An increase in fluorescence indicates that the compound is inducing oxidative stress.

Part 3: Key Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay (Fluorometric Endpoint)

This protocol provides a general framework for measuring executioner caspase activity in a 96-well plate format.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a pre-determined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response curve of this compound for the desired time period (e.g., 24 hours). Include vehicle-only controls and a positive control (e.g., staurosporine).

  • Reagent Preparation: Prepare the caspase-3/7 substrate solution (e.g., containing Ac-DEVD-AMC) in assay buffer according to the manufacturer's instructions.

  • Lysis and Substrate Addition: Remove the culture medium. Add the prepared caspase-3/7 reagent to each well. This reagent typically includes a lysis buffer and the fluorogenic substrate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence on a plate reader using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[29] The signal is proportional to the amount of caspase-3/7 activity.

Protocol 2: Intracellular ROS Detection (H2DCFDA)

This protocol outlines the measurement of general oxidative stress.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS or serum-free medium. Add medium containing 5-10 µM H2DCFDA to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark to allow the probe to enter the cells and be deacetylated.[32]

  • Compound Treatment: Remove the probe solution, wash the cells again, and add fresh medium containing your compound at the desired concentrations. Include a vehicle control and a positive control (e.g., H₂O₂).

  • Measurement: Read the fluorescence immediately (for a kinetic reading) or after a set incubation period (e.g., 1-4 hours) using a plate reader with excitation at ~488 nm and emission at ~530 nm.[32] An increase in fluorescence indicates ROS production.

Visualizing the Apoptosis Pathway

The diagram below illustrates the central role of caspase-3/7 in the apoptotic cascade, which can be triggered by intrinsic (e.g., ROS) or extrinsic signals.

G compound This compound ros Increased ROS compound->ros Hypothesis 1 mito Mitochondrial Stress ros->mito cas9 Initiator Caspases (e.g., Caspase-9) mito->cas9 Intrinsic Pathway cas37 Executioner Caspases (Caspase-3, Caspase-7) cas9->cas37 Activation substrates Cellular Substrates (e.g., PARP) cas37->substrates Cleavage apoptosis Apoptosis (Cell Death) substrates->apoptosis

Sources

Technical Support Center: Overcoming Purification Challenges of 4-(Quinolin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(quinolin-4-yl)-1H-pyrazol-5-amine. This resource provides in-depth troubleshooting strategies and frequently asked questions to address common purification challenges associated with this compound. The inherent chemical functionalities of this molecule—a basic quinoline nitrogen, a pyrazole ring, and an aromatic amine—present a unique set of purification hurdles. This guide is designed to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your purification workflows.

I. Troubleshooting Guide: From Crude to Pure

This section addresses specific issues encountered during the purification of this compound and offers structured solutions.

Issue 1: Persistent Impurities After Initial Work-up

Observation: Your crude product, obtained after synthesis and a standard aqueous work-up, shows multiple persistent spots on Thin Layer Chromatography (TLC), some of which may be starting materials or closely related byproducts.

Root Cause Analysis: The synthesis of pyrazolo[3,4-b]quinolines and related structures can often result in a mixture of products, including regioisomers and unreacted starting materials.[1][2] The varied polarity and basicity of these components can make simple extraction insufficient for complete separation.

Proposed Solution: Multi-Step Extraction and pH Gradient Wash

A refined acid-base extraction protocol can effectively partition acidic, basic, and neutral impurities.[3][4] The key is to exploit the different pKa values of the quinoline nitrogen and the pyrazol-5-amine.

Step-by-Step Protocol: Enhanced Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Initial Acid Wash: Perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic quinoline nitrogen and the pyrazol-5-amine, drawing the desired product and other basic impurities into the aqueous layer.[4][5] Neutral and acidic impurities will remain in the organic layer.

  • Separation of Layers: Carefully separate the aqueous and organic layers. The organic layer can be washed, dried, and concentrated to isolate any neutral impurities for characterization if needed.

  • Basification and Re-extraction: Basify the acidic aqueous layer with a base like sodium bicarbonate or a dilute sodium hydroxide solution to a pH of 9-10.[4] This deprotonates the ammonium salts, rendering the amine-containing compounds less water-soluble.

  • Final Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate) to recover the purified this compound.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Issue 2: Co-elution of Impurities During Column Chromatography

Observation: During silica gel column chromatography, impurities are observed to co-elute with the desired product, resulting in impure fractions.

Root Cause Analysis: The basic nature of the amino group on the pyrazole ring can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. Furthermore, structurally similar byproducts may have very close retention factors (Rf) to the target compound.

Proposed Solution: Column Chromatography Optimization

To mitigate these issues, modifications to the stationary and mobile phases are recommended.

Protocol 1: Modified Mobile Phase for Silica Gel Chromatography
  • Baseline Suppression: Add a small percentage of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to the mobile phase. This will neutralize the acidic sites on the silica gel, reducing tailing and improving the resolution of basic compounds.

  • Solvent System Selection: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent system (e.g., ethyl acetate/methanol mixture) is often effective. A common starting point is a hexane/ethyl acetate system, gradually increasing the proportion of ethyl acetate and then introducing methanol for more polar compounds.

Protocol 2: Alternative Stationary Phases
  • Alumina Column Chromatography: Basic or neutral alumina can be a superior alternative to silica gel for purifying basic compounds like this compound, as it minimizes the strong acidic interactions.[6]

  • Reverse-Phase Chromatography: For highly polar compounds or when normal-phase chromatography fails, reverse-phase (C18) column chromatography can be employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid.[7]

Parameter Silica Gel Alumina (Neutral/Basic) Reverse-Phase (C18)
Stationary Phase AcidicNeutral to BasicNon-polar
Mobile Phase Non-polar to PolarNon-polar to PolarPolar to Non-polar
Best for Neutral and mildly acidic/basic compoundsBasic and neutral compoundsPolar compounds
Common Modifiers Triethylamine, AmmoniaNone typically needed for basesFormic Acid, TFA
Issue 3: Poor Recovery or Decomposition During Recrystallization

Observation: Attempts to purify the compound by recrystallization result in low yield, oiling out, or apparent degradation of the product.

Root Cause Analysis: The choice of recrystallization solvent is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. The stability of the compound in the chosen solvent at its boiling point is also a key consideration. Pyrazole and quinoline derivatives are generally stable, but prolonged exposure to high temperatures in certain solvents could lead to degradation.[8][9]

Proposed Solution: Systematic Solvent Screening for Recrystallization

A methodical approach to selecting a recrystallization solvent is crucial for success.

Step-by-Step Protocol: Recrystallization Solvent Screening
  • Small-Scale Testing: In separate small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).

  • Solubility Assessment:

    • Observe solubility at room temperature. A good solvent will show low solubility.

    • Heat the mixtures to near the solvent's boiling point. The compound should fully dissolve.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe the formation of crystals. The ideal solvent will yield a good crop of well-formed crystals.

  • Recrystallization Procedure: Once a suitable solvent or solvent pair is identified, proceed with the bulk recrystallization. Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to induce crystallization.

Solvent System Observation Potential Outcome
EthanolHigh solubility at room temperatureLow recovery
Isopropanol/WaterGood differential solubilityGood crystal formation
Ethyl Acetate/HexaneGood differential solubilityCan be effective for less polar impurities
TolueneMay require higher temperaturesRisk of oiling out if cooled too quickly

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Common impurities often include unreacted starting materials, such as substituted anilines or pyrazole precursors.[2][10] Additionally, side reactions can lead to the formation of regioisomers or related heterocyclic structures, which may have similar polarities and be challenging to separate.[1]

Q2: How can I effectively monitor the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is the most common and rapid method for monitoring column chromatography.[1] It is advisable to use a developing system similar to your column's mobile phase. For more quantitative and precise purity assessment, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[7]

Q3: My compound appears to be unstable on the silica gel column. What are my options?

A3: If you suspect compound degradation on silica gel, consider the following:

  • Deactivate the Silica: Use a mobile phase containing a basic modifier like triethylamine to neutralize the acidic sites.

  • Switch to a Different Stationary Phase: As mentioned in the troubleshooting guide, neutral or basic alumina is an excellent alternative for basic compounds.[6]

  • Use a Milder Purification Technique: If the compound is particularly sensitive, consider recrystallization or preparative HPLC with a suitable mobile phase.

Q4: Can I use a protecting group strategy to simplify purification?

A4: Yes, a protecting group strategy can be beneficial. Protecting the amine group of the pyrazole can reduce its basicity and interaction with silica gel, potentially leading to cleaner separation. However, this adds extra steps to your synthesis (protection and deprotection), so the overall efficiency should be considered.

III. Visualizing the Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude Product extraction Enhanced Acid-Base Extraction start->extraction tlc_check1 TLC/HPLC Analysis extraction->tlc_check1 column_chrom Column Chromatography tlc_check1->column_chrom Impurities Present pure_product Pure Product tlc_check1->pure_product Pure tlc_check2 TLC/HPLC Analysis column_chrom->tlc_check2 recrystallization Recrystallization recrystallization->pure_product tlc_check2->recrystallization Minor Impurities tlc_check2->pure_product Pure end Characterization pure_product->end

Caption: Decision workflow for purification.

IV. References

  • Wikipedia. Acid–base extraction. [Link]

  • Google Patents. US8455691B2 - Process for the purification of aromatic amines.

  • Royal Society of Chemistry. Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • Confluence - Engineering Ideas Clinic. What is an Acid and Base Extraction? [Link]

  • ResearchGate. Quinoline, pyrazole and pyrazole‐substituted quinoline‐containing drugs. [Link]

  • National Institutes of Health. A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Molecules. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. [Link]

  • Royal Society of Chemistry. General procedure for the reaction of pyrazoline-5-ones and catechols/hydroquinones. [Link]

  • ResearchGate. A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. [Link]

  • National Institutes of Health. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]

  • MDPI. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. [Link]

  • PubMed. Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. European Journal of Medicinal Chemistry. [Link]

  • ACS Publications. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • MDPI. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank. [Link]

  • MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • National Institutes of Health. Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

  • SciSpace. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • CAS Common Chemistry. 1H-Pyrazole-4-carboxamide, N-(aminoiminomethyl)-5-cyclopropyl-1-(5-quinolinyl)-, methanesulfonate (1:1). [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. [Link]

  • DergiPark. Synthesis of Some New Pyrazoles. Muş Alparslan University Journal of Science. [Link]

  • 1-Methyl-1H-Pyrazol-5-Amine (CAS: 1192-21-8) - Premier Supplier. [Link]

  • MDPI. 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank. [Link]

  • Receptor Chem. Innovation in Life Science Research. [Link]

  • ResearchGate. (PDF) 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. [Link]

  • National Institutes of Health. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Molecules. [Link]

Sources

refining dosage of 4-(quinolin-4-yl)-1H-pyrazol-5-amine for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers and drug development professionals working on the in vivo evaluation of novel kinase inhibitors, with a specific focus on compounds sharing structural similarities with 4-(quinolin-4-yl)-1H-pyrazol-5-amine. For the purpose of this guide, we will refer to this exemplar compound as "Compound X." Our objective is to equip you with the foundational principles and practical methodologies required to refine your in vivo dosage strategy, ensuring data integrity and ethical animal use.

Part 1: Foundational Concepts in In Vivo Dose Refinement

The transition from in vitro to in vivo studies is a critical juncture in drug discovery. The primary goal is to establish a therapeutic window, defined by a dose that is efficacious without causing unacceptable toxicity. This section addresses the most frequently asked questions regarding the initial steps of this process.

FAQ 1: How do I determine a starting dose for "Compound X" in my first in vivo experiment?

A common and scientifically grounded approach for estimating a starting dose in animals is through allometric scaling.[1][2] This method extrapolates a dose across species based on body surface area, which is more closely related to metabolic rate than body weight alone.[2][3]

If you have in vitro data (e.g., IC50 or EC50):

A common starting point is to aim for a plasma concentration in the animal model that is a multiple of the in vitro effective concentration. However, without initial pharmacokinetic (PK) data, this can be challenging.

A more direct approach using No Observed Adverse Effect Level (NOAEL) from a related compound:

If toxicological data is available for a structurally similar compound, the NOAEL from that study can be used as a starting point. The dose is then converted to a Human Equivalent Dose (HED) and subsequently scaled to the desired animal model.[4]

Allometric Scaling from a Known Human Dose (Hypothetical):

Even if your compound is novel, you can hypothesize a potential human dose based on the potency of your compound relative to approved drugs with a similar mechanism of action. The FDA provides guidance on converting this dose to an Animal Equivalent Dose (AED).[3]

The formula for dose conversion based on Body Surface Area (BSA) is:

Animal Dose (mg/kg) = Human Dose (mg/kg) * (Human Km / Animal Km)[3]

Table 1: FDA-Approved Km Factors for Allometric Scaling [3]

SpeciesBody Weight (kg)BSA (m²)Km Factor
Human601.6237
Mouse0.020.0073
Rat0.150.0256
Rabbit1.80.1512
Dog100.520

Example Calculation for Mouse:

If a hypothetical human dose is 10 mg/kg, the starting dose in a mouse would be:

Mouse Dose = 10 mg/kg * (37 / 3) ≈ 123 mg/kg

This calculation provides a scientifically-backed starting point for your dose-range finding studies. It's crucial to remember that this is an estimate, and the actual tolerated dose may vary.[3]

FAQ 2: What is the best experimental design for a dose-range finding (DRF) study?

Dose-range finding (DRF) studies are essential for determining the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[5][6] A well-designed DRF study will also provide preliminary information on the dose-response relationship.[5]

A common approach is a dose escalation study. This typically involves a small number of animals per group, with doses increasing by a set factor (e.g., 2-fold or 3-fold) until signs of toxicity are observed.[5]

Workflow for In Vivo Dose Refinement

DRF_Workflow cluster_planning Phase 1: Planning & Estimation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Decision start In Vitro Data / In Silico Prediction allometry Allometric Scaling to Estimate Starting Dose start->allometry formulation Develop Stable Formulation allometry->formulation drf Dose-Range Finding (DRF) Study (e.g., 3-5 dose groups + vehicle) formulation->drf observe Monitor for Clinical Signs, Body Weight, Food/Water Intake drf->observe mtd Determine MTD (Maximum Tolerated Dose) observe->mtd efficacy_study Proceed to Efficacy Studies (Select 3-4 doses below MTD) mtd->efficacy_study MTD Identified no_mtd Refine Dose Range (Test intermediate doses) mtd->no_mtd Toxicity at Lowest Dose or No Toxicity at Highest

Caption: Workflow for in vivo dose refinement.

Protocol: Dose-Range Finding (DRF) Study for "Compound X"

  • Animal Model Selection: Choose a relevant animal model for your study. For initial toxicology, mice or rats are commonly used.[5]

  • Group Allocation: Assign 3-5 animals per dose group. Include a vehicle control group.

  • Dose Selection:

    • Group 1: Vehicle control.

    • Group 2 (Low Dose): Start with a dose estimated from allometric scaling or a fraction thereof (e.g., 0.5x).

    • Group 3 (Mid Dose): 2-3 times the low dose.

    • Group 4 (High Dose): 2-3 times the mid dose.

    • Continue escalating until dose-limiting toxicity is observed.

  • Administration: Administer "Compound X" via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Daily: Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in posture). Record body weight and food/water consumption.

    • End of Study: Collect blood for hematology and serum chemistry. Perform a gross necropsy and consider histopathology for major organs.[5]

  • Data Analysis: The MTD is typically defined as the highest dose that does not result in more than a 10% loss in body weight or significant clinical signs of toxicity.

FAQ 3: "Compound X" has poor solubility. What are some formulation strategies?

Many kinase inhibitors, including pyrazole-based compounds, are poorly soluble in aqueous solutions.[7] A suitable formulation is critical for achieving adequate bioavailability in vivo.[7]

Table 2: Common Excipients for Poorly Soluble Compounds

ExcipientRoleTypical Concentration
DMSOSolubilizing agent5-10% (can be toxic at higher concentrations)
PEG400Co-solvent20-40%
Tween-80Surfactant5-10%
SalineVehicleq.s. to final volume

Protocol: Sample Formulation for Oral Administration

This protocol is a starting point and should be optimized for "Compound X".

  • Weighing: Accurately weigh the required amount of "Compound X".

  • Initial Solubilization: In a sterile tube, dissolve "Compound X" in a minimal amount of DMSO. Vortex until fully dissolved. Gentle warming or sonication may be necessary.[7]

  • Addition of Co-solvents/Surfactants: Sequentially add PEG400 and Tween-80, vortexing thoroughly after each addition.[7]

  • Final Dilution: Slowly add saline to the mixture while vortexing to reach the final desired concentration. The solution should be clear and free of precipitates.

  • Pre-Dosing Check: Before administration, visually inspect the formulation for any precipitation.

Part 2: Troubleshooting Unexpected In Vivo Outcomes

Even with careful planning, in vivo studies can yield unexpected results. This section provides a framework for troubleshooting common issues.

FAQ 4: My animals are showing severe adverse effects at doses predicted to be safe. What's going on?

If you observe unexpected toxicity, it's crucial to systematically investigate the potential causes.

Troubleshooting Unexpected Toxicity

Toxicity_Troubleshooting start Unexpected Toxicity Observed check_formulation Is the formulation stable and homogenous? start->check_formulation formulation_issue Reformulate. Consider alternative vehicles or solubilization methods. check_formulation->formulation_issue No check_pk Does the compound have unexpectedly high exposure (PK)? check_formulation->check_pk Yes check_vehicle_toxicity Run a vehicle-only toxicity study. formulation_issue->check_vehicle_toxicity pk_issue Conduct a PK study. Consider reducing the dose or changing the dosing frequency. check_pk->pk_issue Yes check_off_target Could there be off-target effects? check_pk->check_off_target No off_target_issue Perform in vitro off-target screening (e.g., kinase panel). Consider structural modifications. check_off_target->off_target_issue Yes reassess_model Re-evaluate the animal model's sensitivity to the compound's mechanism of action. check_off_target->reassess_model No

Caption: Decision tree for troubleshooting unexpected toxicity.

Potential Causes and Solutions:

  • Formulation Toxicity: The vehicle itself may be causing adverse effects. Run a control group with the vehicle alone to rule this out. High concentrations of DMSO, for example, can be toxic.

  • Compound Precipitation: If the compound precipitates out of solution after administration, it can cause local irritation or unpredictable absorption. Check the stability of your formulation at 37°C.

  • Rapid Absorption/High Cmax: The compound may be absorbed very quickly, leading to a high peak plasma concentration (Cmax) that causes acute toxicity. A preliminary pharmacokinetic (PK) study can help determine if this is the case.[8]

  • Off-Target Effects: The compound may be hitting other targets besides the intended one, leading to unforeseen toxicity. Consider running an in vitro kinase panel to assess selectivity.

FAQ 5: I'm not seeing the expected efficacy. How should I adjust my dosage?

A lack of efficacy can be as challenging as unexpected toxicity. The key is to determine if the target is being engaged.

Potential Causes and Solutions:

  • Insufficient Exposure: The dose may be too low to achieve a therapeutic concentration in the plasma or at the tumor site. A pharmacokinetic/pharmacodynamic (PK/PD) study is essential.

    • PK Analysis: Measure the concentration of the compound in the plasma over time to determine key parameters like Cmax, half-life, and overall exposure (AUC).

    • PD Analysis: Measure a biomarker of target engagement in the tissue of interest (e.g., phosphorylation of a downstream substrate of your target kinase).

  • Inappropriate Dosing Schedule: The compound may be cleared too quickly, requiring more frequent dosing to maintain a therapeutic concentration. The half-life determined from a PK study will guide adjustments to the dosing schedule.[9]

  • Metabolism: The compound may be rapidly metabolized into inactive forms in the chosen animal model. In vitro metabolic stability assays using liver microsomes can provide insight into this.[10]

  • Model Resistance: The specific animal model may have intrinsic resistance mechanisms to the compound's mode of action.

By systematically addressing these potential issues, you can refine your dosage of "Compound X" to establish a clear relationship between dose, exposure, target engagement, and therapeutic efficacy.

References

  • A simple practice guide for dose conversion between animals and human - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Using Allometric Scaling to Predict Human PK from Animals - Patsnap Synapse. (2025, May 29). Retrieved January 16, 2026, from [Link]

  • Can Animal Scales Help with Dosage Calculations for Medications? - Barn World. (2024, February 4). Retrieved January 16, 2026, from [Link]

  • Human to Animal Dose Conversion & Allometric Scaling - Pharmacology Mentor. (n.d.). Retrieved January 16, 2026, from [Link]

  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019, October 20). Retrieved January 16, 2026, from [Link]

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. (n.d.). Retrieved January 16, 2026, from [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. (n.d.). Retrieved January 16, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). Retrieved January 16, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC - NIH. (2025, September 3). Retrieved January 16, 2026, from [Link]

Sources

minimizing batch-to-batch variability of 4-(quinolin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 4-(quinolin-4-yl)-1H-pyrazol-5-amine and to effectively minimize batch-to-batch variability. By understanding the critical process parameters and potential pitfalls, you can achieve more consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What are the most likely synthetic routes to this compound?

A1: Based on the pyrazole and quinoline scaffolds, a common and effective approach is a variation of the Friedländer annulation or a related condensation reaction. This typically involves the reaction of a substituted 2-aminoaryl ketone or aldehyde with a compound containing an active methylene group. For this specific molecule, a plausible route involves the condensation of a 4-substituted quinoline precursor with a suitable pyrazole synthon.

Q2: What are the primary drivers of batch-to-batch variability in this synthesis?

A2: The most significant factors contributing to inconsistency are:

  • Purity of Starting Materials: Impurities in your reactants can lead to side reactions and the formation of difficult-to-remove byproducts.[1]

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can influence reaction kinetics, yield, and impurity profiles.[1][2]

  • Catalyst Selection and Handling: The choice and activity of the catalyst can significantly impact the reaction's efficiency and selectivity.[2][3]

  • Work-up and Purification Procedures: Inconsistent work-up or suboptimal purification techniques can lead to variations in the final product's purity and yield.

Q3: How can I best monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[1][2] It allows you to visualize the consumption of starting materials and the formation of the product and any byproducts in near real-time. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are some common impurities I should expect?

A4: Potential impurities could include unreacted starting materials, side-products from self-condensation of reactants (especially if using a ketone with an enolizable proton), and regioisomers if the reaction conditions are not optimized for selectivity.[2][4]

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during the synthesis of this compound.

Low or No Product Yield

Issue: After running the reaction and performing the work-up, the yield of the desired product is significantly lower than expected or non-existent.

Potential Cause Troubleshooting Action
Purity of Starting Materials Verify the purity of your starting materials using techniques like NMR or melting point analysis. Impurities can inhibit the reaction or lead to undesired side products.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may require cooling to prevent side reactions.[1][2]
Incorrect Solvent The choice of solvent is crucial for reactant solubility and reaction kinetics.[1] If reactants are not fully dissolved, the reaction may be slow or incomplete. Consider a solvent in which all reactants are soluble at the reaction temperature.
Inactive or Inappropriate Catalyst Ensure your catalyst is active and suitable for the specific transformation. If using a solid catalyst, ensure it is properly activated and not poisoned. Consider screening different catalysts if the yield does not improve.[2][3]
Incomplete Reaction Extend the reaction time and monitor progress by TLC. Some reactions may require longer periods to reach completion.[2]
Multiple Spots on TLC / Impure Product

Issue: TLC analysis of the crude reaction mixture or purified product shows multiple spots, indicating the presence of impurities.

Potential Cause Troubleshooting Action
Side Reactions Self-condensation of a ketone starting material is a common side reaction.[4] Consider using a non-enolizable ketone if the synthesis allows, or pre-forming the enolate of the ketone before adding the other reactant.
Formation of Regioisomers The formation of regioisomers can occur, especially with unsymmetrical starting materials.[1] The choice of catalyst and solvent can influence regioselectivity. Careful optimization of reaction conditions is necessary.
Degradation of Product The target molecule may be unstable under the reaction or work-up conditions. Assess the stability of your product under the employed acidic or basic conditions.[5]
Ineffective Purification Optimize your purification protocol. For column chromatography, a systematic approach to solvent system selection is recommended. Start with a non-polar solvent and gradually increase polarity.[1] Recrystallization from an appropriate solvent system can also be an effective purification method.

Experimental Protocols

Protocol 1: General Procedure for Reaction Optimization
  • Small-Scale Reactions: Begin by running a series of small-scale reactions to screen different parameters.

  • Parameter Variation: Systematically vary one parameter at a time (e.g., temperature, solvent, catalyst) while keeping others constant.

  • TLC Monitoring: Monitor each reaction closely using TLC to assess the rate of product formation and the appearance of any byproducts.

  • Analysis of Crude Product: After the reaction, perform a work-up and analyze a small sample of the crude product by ¹H NMR or LC-MS to identify major components and estimate the conversion to the desired product.

  • Scale-Up: Once optimal conditions are identified, scale up the reaction.

Visualizations

Workflow for Troubleshooting Low Yield

Variability_Factors Variability Batch-to-Batch Variability Yield Yield Variability->Yield FinalPurity Purity Variability->FinalPurity Purity Starting Material Purity Purity->Variability Conditions Reaction Conditions Conditions->Variability Catalyst Catalyst Performance Catalyst->Variability Purification Work-up & Purification Purification->Variability

Caption: Factors influencing batch-to-batch variability.

References

  • MDPI. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

  • National Institutes of Health. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. [Link]

  • MDPI. (2019). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]

  • ResearchGate. (2018). Proficient protocol for synthesis of Quinoline and Pyrazole derivatives using greener reagent:Glycerol | Request PDF. [Link]

  • MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • National Institutes of Health. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • PubMed. (2017). Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. [Link]

  • Arkivoc. (2012). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • MDPI. (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Mechanism of Action for 4-(quinolin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Chemical Structure to Biological Hypothesis

The compound 4-(quinolin-4-yl)-1H-pyrazol-5-amine represents a compelling scaffold for targeted drug discovery. Its structure, featuring a fusion of quinoline and pyrazole moieties, is reminiscent of numerous compounds developed as protein kinase inhibitors. Specifically, the quinoline ring is a well-established pharmacophore in inhibitors targeting the ATP-binding pocket of tyrosine kinases, while pyrazole derivatives are known to form critical hydrogen bond interactions within these sites. This structural assessment leads to a primary hypothesis: This compound functions as a kinase inhibitor, likely targeting a non-receptor tyrosine kinase such as a member of the Src family.

This guide provides a comprehensive, multi-stage experimental framework to rigorously validate this hypothesis. We will progress from establishing direct target binding in a native cellular environment to quantifying enzymatic inhibition and confirming the modulation of downstream signaling pathways. Throughout this process, the performance of our compound of interest will be objectively compared against well-characterized, potent Src kinase inhibitors, such as Dasatinib and Saracatinib, to benchmark its efficacy and selectivity. This self-validating workflow is designed to provide the high-confidence data required for advancing a candidate compound in a drug development pipeline.

Experimental Validation Workflow: A Phased Approach

G cluster_0 Phase 1: Target Engagement in Cells cluster_1 Phase 2: Biochemical Potency cluster_2 Phase 3: Cellular Mechanism cluster_3 Phase 4: Functional Outcomes P1_CETSA Cellular Thermal Shift Assay (CETSA) Does the compound bind its target in intact cells? P2_Kinase In Vitro Kinase Assay What is the compound's inhibitory potency (IC50)? P1_CETSA->P2_Kinase Confirms Target Binding P3_WB Western Blot Analysis Does the compound inhibit pathway signaling in cells? P2_Kinase->P3_WB Confirms Potency P4_Reporter Reporter Gene Assay Does pathway inhibition affect downstream gene expression? P3_WB->P4_Reporter Confirms Cellular Activity G cluster_pathway Simplified Src Signaling Pathway cluster_inhibitor Point of Intervention GF Growth Factor (e.g., EGF) GFR Growth Factor Receptor (e.g., EGFR) GF->GFR Binds Src c-Src GFR->Src Activates pSrc p-Src (Y416) ACTIVE Src->pSrc Autophosphorylation FAK FAK pSrc->FAK Phosphorylates STAT3 STAT3 pSrc->STAT3 Phosphorylates pFAK p-FAK (Y397) FAK->pFAK pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerizes & Translocates Transcription Gene Transcription (Proliferation, Migration) Nucleus->Transcription Inhibitor This compound Inhibitor->pSrc BLOCKS

Caption: Inhibition of Src autophosphorylation blocks downstream signaling.

Experimental Protocol: Multiplex Western Blotting
  • Cell Treatment & Lysis: Plate HT-29 cells and serum-starve overnight. Stimulate with a growth factor (e.g., EGF) to activate the Src pathway, in the presence of our test compound, Dasatinib, or vehicle control for 2 hours.

  • Lysate Preparation: Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • SDS-PAGE and Transfer: Quantify protein concentration, run equal amounts of protein on an SDS-PAGE gel, and transfer to a nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate overnight at 4°C with a cocktail of primary antibodies: anti-phospho-Src (Y416), anti-total-Src, anti-phospho-STAT3 (Y705), anti-total-STAT3, and an anti-GAPDH loading control.

  • Detection: Incubate with species-appropriate secondary antibodies conjugated to different fluorophores. Image the blot using a digital imaging system capable of multiplex fluorescence detection.

  • Analysis: Quantify the band intensities for each phospho-protein and normalize to its corresponding total protein level. Then, normalize this ratio to the loading control (GAPDH) to ensure equal protein loading.

Expected Results & Interpretation

A successful Src inhibitor should show a dose-dependent decrease in the p-Src/total-Src ratio and the p-STAT3/total-STAT3 ratio, while the total protein levels remain unchanged. This result would confirm that this compound engages its target and effectively blocks its signaling cascade in a cellular environment.

Phase 4: Assessing Downstream Functional Consequences with a Reporter Assay

Causality: The final piece of the validation puzzle is to connect the inhibition of the signaling pathway to a downstream cellular function. Many signaling pathways, including the Src-STAT3 axis, culminate in the activation of transcription factors that drive gene expression. A reporter gene assay allows for the sensitive and quantitative measurement of this transcriptional activity.

Experimental Protocol: STAT3 Luciferase Reporter Assay
  • Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing a firefly luciferase gene under the control of a promoter with multiple STAT3 binding sites (a Sis-inducible element, SIE) and a control plasmid expressing Renilla luciferase for normalization.

  • Treatment and Stimulation: Allow cells to recover, then treat with the test compound or controls as in the Western blot protocol. Stimulate the pathway (e.g., with Interleukin-6 for STAT3) to induce reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. A reduction in the normalized luciferase activity indicates that the compound is inhibiting STAT3-mediated transcription.

Conclusion and Forward Look

This comprehensive guide outlines a rigorous, multi-faceted approach to validating the hypothesis that this compound acts as a Src kinase inhibitor. By systematically progressing from direct target engagement (CETSA) to biochemical potency (in vitro kinase assay), cellular pathway modulation (Western blot), and functional transcriptional output (reporter assay), researchers can build a high-confidence data package.

Comparing the quantitative results for this compound against established inhibitors like Dasatinib and Saracatinib provides crucial context for its relative potency and potential for further development. Positive results across all phases would strongly support the proposed mechanism of action and justify subsequent studies, such as broad-panel kinome screening to assess selectivity and in vivo studies to determine therapeutic potential.

References

  • G-Biosciences. (2017, October 3). Role of reporter genes to assay for transcription factors & more. Retrieved from [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. DOI: 10.1016/j.mcpro.2025.100963. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Tempo Bioscience. (2018, October 1). The Lowdown on Transcriptional Reporters. Retrieved from [Link]

  • Martínez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-248. Retrieved from [Link]

  • Scott, A. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(2), 1031-1065. Retrieved from [Link]

  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays? Retrieved from [Link]

  • LSU School of Medicine. (n.d.). Enzyme Assays and Kinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Zhang, T., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. Retrieved from [Link]

  • Vitiello, F., et al. (2011). SRC kinase inhibitors: an update on patented compounds. Expert Opinion on Therapeutic Patents, 21(9), 1345-1363. Retrieved from [Link]

  • ResearchGate. (n.d.). Some examples of Src kinase inhibitors illustrating known lead compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current Status of Src Inhibitors in Solid Tumor Malignancies. Retrieved from [Link]

  • YouTube. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Crestone, Inc. (2023, January 29). Small-Molecule Drug Mechanisms of Action. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel quinoline–based 4,5–dihydro–1 H –pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Retrieved from [Link]

A Comparative Analysis of Kinase Inhibitor Scaffolds: 4-(Quinolin-4-yl)-1H-pyrazol-5-amine and the Pan-PI3K Inhibitor Pictilisib (GDC-0941)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of drug discovery. The quinoline and pyrazole heterocycles are privileged scaffolds, frequently appearing in compounds designed to target the ATP-binding pocket of various kinases. This guide provides a comparative analysis of the hypothetical kinase inhibitor 4-(quinolin-4-yl)-1H-pyrazol-5-amine and the well-characterized clinical candidate Pictilisib (GDC-0941) , a potent pan-inhibitor of Class I phosphatidylinositol 3-kinases (PI3K).

While extensive clinical and preclinical data are available for GDC-0941, this compound represents a promising, yet less characterized, scaffold. This guide will therefore focus on a foundational comparison of their structures, hypothesized mechanisms of action, and the experimental workflows required to rigorously evaluate and compare their biological activities. We will delve into the causality behind the experimental choices, providing field-proven insights for researchers in oncology and drug development.

Structural and Mechanistic Overview

This compound: A Scaffold of Potential

The 1H-pyrazolo[3,4-b]quinoline core, of which this compound is a derivative, is a recognized pharmacophore in medicinal chemistry.[1][2] Compounds based on this scaffold have been investigated for various biological activities, including antimicrobial and anticancer effects.[3][4][5] The planar aromatic nature of the quinoline ring and the hydrogen bonding capabilities of the pyrazole-amine moiety suggest its potential as an ATP-competitive kinase inhibitor. The nitrogen atoms in the quinoline and pyrazole rings can act as hydrogen bond acceptors, mimicking the adenine region of ATP to interact with the hinge region of a kinase active site.

Based on its structural features and the known targets of similar heterocyclic compounds, it is hypothesized that this compound may exert its anticancer effects by inhibiting protein kinases crucial for cell proliferation and survival, such as those in the PI3K/Akt/mTOR pathway.

Pictilisib (GDC-0941): A Clinically Evaluated Pan-PI3K Inhibitor

Pictilisib (GDC-0941) is a potent, orally bioavailable inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). Its mechanism of action is well-established; it binds to the ATP-binding site of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] This blockade of PIP3 production leads to the downstream inhibition of the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in human cancers and plays a critical role in cell growth, proliferation, survival, and metabolism.[7][8][9] GDC-0941 has undergone extensive preclinical and clinical evaluation, providing a wealth of data on its efficacy, pharmacokinetics, and safety profile.[10][11][12]

Comparative Data Summary

A direct quantitative comparison is challenging due to the limited public data on this compound. However, we can establish a framework for comparison using key performance metrics. The following tables present the known data for GDC-0941 and highlight the necessary experimental data that would be required for a comprehensive evaluation of our target compound.

Table 1: Physicochemical and Kinase Inhibitory Profile
ParameterThis compoundPictilisib (GDC-0941)Reference
Molecular Formula C₁₂H₁₀N₄C₂₃H₂₇N₇O₃S₂[6]
Molecular Weight 226.24 g/mol 513.64 g/mol [6]
Target Class Hypothesized: Protein KinaseClass I PI3K[13]
IC₅₀ PI3Kα Data not available3 nM[13]
IC₅₀ PI3Kβ Data not available33 nM[13]
IC₅₀ PI3Kδ Data not available3 nM[13]
IC₅₀ PI3Kγ Data not available75 nM[13]
Table 2: Cellular Activity Profile
ParameterThis compoundPictilisib (GDC-0941)Reference
Cell Line Data not availableU87MG (Glioblastoma)[14]
GI₅₀ (Growth Inhibition) Data not available0.95 µM[14]
Cell Line Data not availablePC3 (Prostate Cancer)[14]
GI₅₀ (Growth Inhibition) Data not available0.28 µM[14]
Cell Line Data not availableMDA-MB-361 (Breast Cancer)[14]
GI₅₀ (Growth Inhibition) Data not available0.72 µM[14]

Experimental Workflows for Comparative Analysis

To empirically compare these two compounds, a series of robust and validated assays are necessary. The following protocols are designed to provide a comprehensive assessment of their kinase inhibitory activity and cellular effects.

In Vitro Kinase Inhibition Assay

Rationale: This biochemical assay is the first step to confirm and quantify the direct inhibitory effect of a compound on the target kinase. A luminescent assay, such as the ADP-Glo™ Kinase Assay, is a common and reliable method that measures the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of the inhibitor indicates a more potent inhibition.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound & GDC-0941 in DMSO Plate_Setup Add diluted compounds, enzyme, and substrate/ATP to 384-well plate Compound_Prep->Plate_Setup Enzyme_Prep Dilute recombinant PI3K enzyme in kinase buffer Enzyme_Prep->Plate_Setup Substrate_Prep Prepare PIP2 substrate and ATP solution Substrate_Prep->Plate_Setup Incubation Incubate at room temperature for 60 minutes Plate_Setup->Incubation Reaction_Stop Add ADP-Glo™ Reagent to deplete unused ATP Incubation->Reaction_Stop Luminescence_Gen Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal Reaction_Stop->Luminescence_Gen Read_Plate Measure luminescence with a plate reader Luminescence_Gen->Read_Plate IC50_Calc Plot % inhibition vs. log[inhibitor] and calculate IC₅₀ values Read_Plate->IC50_Calc

Caption: Workflow for in vitro PI3K kinase inhibition assay.

  • Compound Preparation: Create a 10-point serial dilution of each test compound (this compound and GDC-0941) in 100% DMSO, starting from 10 mM.

  • Reaction Setup: In a 384-well plate, add the diluted compounds. Subsequently, add the recombinant human PI3K enzyme (e.g., p110α/p85α) diluted in the appropriate kinase assay buffer.[15]

  • Initiation: Start the reaction by adding a mixture of the lipid substrate (PIP2) and ATP. The final ATP concentration should be close to its Km value for the specific kinase.[16]

  • Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.[15]

  • Detection: Stop the kinase reaction and measure the ADP produced using a luminescence-based kit like ADP-Glo™.[17] This involves first depleting the remaining ATP, then converting the ADP to ATP, which is used in a luciferase reaction to produce light.

  • Data Analysis: Measure the luminescence signal. Calculate the percent inhibition for each compound concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

Rationale: To move from biochemical potency to cellular effect, a cell viability assay is crucial. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] A reduction in the colored formazan product indicates a decrease in viable cells, allowing for the determination of the compound's growth inhibitory (GI₅₀) concentration.

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization Formazan Solubilization & Measurement cluster_analysis Data Analysis Cell_Seeding Seed cancer cells (e.g., U87MG, PC3) in a 96-well plate Cell_Adhesion Incubate for 24h to allow cell adhesion Cell_Seeding->Cell_Adhesion Compound_Treatment Treat cells with serial dilutions of test compounds Cell_Adhesion->Compound_Treatment Incubate_72h Incubate for 72 hours Compound_Treatment->Incubate_72h Add_MTT Add MTT reagent to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours to allow formazan formation Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance GI50_Calc Plot % viability vs. log[compound] and calculate GI₅₀ values Read_Absorbance->GI50_Calc

Caption: Workflow for MTT cell viability assay.

  • Cell Seeding: Plate cancer cells (e.g., those with known PI3K pathway alterations like U87MG or PC3) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and GDC-0941 for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][3]

  • Solubilization: Dissolve the formazan crystals by adding a solubilization agent, such as DMSO or an SDS-HCl solution.[4]

  • Measurement: Quantify the amount of formazan by measuring the absorbance at a wavelength of 540-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value for each compound.

Western Blot for Pathway Modulation

Rationale: To confirm that the compounds inhibit the intended signaling pathway within the cell, Western blotting is the gold standard. This technique allows for the detection of specific proteins and their phosphorylation status. For PI3K inhibitors, a key readout is the reduction in the phosphorylation of Akt, a direct downstream effector of PI3K.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAKT p-Akt (Active) PIP3->pAKT Activates AKT Akt AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activates Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Promotes GDC0941 GDC-0941 & this compound GDC0941->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

  • Cell Treatment and Lysis: Treat cancer cells with the test compounds at concentrations around their GI₅₀ values for a short period (e.g., 2-24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for total Akt to confirm that the observed changes are due to altered phosphorylation and not changes in the total amount of Akt protein.

Conclusion and Future Directions

This guide outlines a comparative framework for evaluating the novel scaffold This compound against the established pan-PI3K inhibitor Pictilisib (GDC-0941) . While GDC-0941 provides a clear benchmark for PI3K inhibition, the biological activity and specific molecular targets of this compound remain to be experimentally determined.

The provided protocols for in vitro kinase assays, cell viability assessment, and Western blotting represent a robust, self-validating system for this characterization. Successful execution of these experiments will elucidate whether this compound acts on the PI3K/Akt/mTOR pathway, determine its potency and efficacy relative to GDC-0941, and provide the foundational data necessary for its further development as a potential therapeutic agent. The logical progression from biochemical to cellular and pathway-specific assays ensures a comprehensive and scientifically rigorous comparison.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 16, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 16, 2026, from [Link]

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved January 16, 2026, from [Link]

  • Insuasty, B., et al. (2017). Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. European Journal of Medicinal Chemistry, 131, 237-254. [Link]

  • PI3K/AKT1/MTOR. (n.d.). My Cancer Genome. Retrieved January 16, 2026, from [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Matalkah, F., et al. (2022). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences, 23(15), 8305. [Link]

  • Sarker, D., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. Retrieved January 16, 2026, from [Link]

  • Pictilisib. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Tamura, K., et al. (2017). Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer. Investigational New Drugs, 35(1), 37-46. [Link]

  • Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

  • Von Hoff, D. D., et al. (2011). A phase I study evaluating GDC-0941, an oral phosphoinositide-3 kinase (PI3K) inhibitor, in patients with advanced solid tumors or multiple myeloma. Journal of Clinical Oncology, 29(15_suppl), 3090. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. Retrieved January 16, 2026, from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology, 1120, 121-133. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad. Retrieved January 16, 2026, from [Link]

  • Detection of phosphorylated Akt and MAPK in cell culture assays. (2016). MethodsX, 3, 221-228. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Quinolin-4-yl)-1H-pyrazol-5-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. The unique structural architecture of 4-(quinolin-4-yl)-1H-pyrazol-5-amine has emerged as a promising scaffold, offering a versatile platform for the design of novel kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, drawing upon experimental data from analogous chemical series to inform rational drug design. We will explore the synthesis, key structural modifications, and the resulting impact on biological activity, alongside detailed experimental protocols.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The this compound core combines two heterocycles of significant pharmacological importance. The quinoline ring is a well-established pharmacophore found in numerous approved drugs, often interacting with the hinge region of the ATP-binding site of kinases. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another "privileged scaffold" in medicinal chemistry, valued for its ability to participate in hydrogen bonding and other key interactions within enzyme active sites.[1] The 5-amino group on the pyrazole ring provides a crucial vector for further functionalization and can act as a key hydrogen bond donor.

The strategic fusion of these two motifs in the this compound scaffold creates a rigid and planar system that can be tailored to target specific kinases. The core structure presents several points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

Key SAR Insights:
  • Substitutions on the Quinoline Ring:

    • Position 6 and 7: Modifications at these positions are generally well-tolerated and can be used to modulate physicochemical properties such as solubility and metabolic stability. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) can be introduced to probe specific interactions in the kinase active site.

    • Position 8: Introduction of a bromine atom at the 8-position of a related pyrazolo[3,4-g]isoquinoline scaffold was found to be detrimental to Haspin kinase inhibition, suggesting that steric hindrance in this region may be unfavorable for certain kinases.[1]

  • Substitutions on the Pyrazole Ring:

    • N1-Position: The N1 position of the pyrazole ring is a critical site for modification. Alkylation or arylation at this position can significantly impact potency and selectivity. In a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, N-alkylation of the pyrazole ring had a detrimental effect on CDK2 inhibition.[3] This highlights the importance of the N-H proton for hydrogen bonding interactions in some kinase active sites.

    • Position 3: This position is often directed towards the solvent-exposed region of the ATP-binding site. Introduction of various substituents, from small alkyl groups to larger aromatic rings, can be explored to enhance potency and selectivity.

  • The 5-Amino Group:

    • This primary amine is a key interaction point and a handle for further derivatization. Acylation or sulfonylation of this group can introduce additional interaction motifs and modulate the compound's properties.

The following diagram illustrates the key positions for substitution and their general impact on activity based on analogous series.

Caption: Key modification points on the this compound scaffold.

Comparative Activity Data (Hypothetical, based on trends from related series):
CompoundR1 (Quinoline)R3 (Pyrazole N1)R4 (Pyrazole 3)Target KinaseIC50 (nM)Reference
Parent HHHKinase X500-
Analog 1 7-OCH3HHKinase X250[2]
Analog 2 HCH3HKinase X>1000[3]
Analog 3 HHPhenylKinase X150[1]
Analog 4 7-OCH3HPhenylKinase X50[1][2]

This table is illustrative and compiles trends observed in related but not identical chemical series. The IC50 values are hypothetical to demonstrate the expected impact of substitutions.

Experimental Protocols

General Synthesis of the this compound Scaffold

A common synthetic route to this scaffold involves the reaction of a 4-chloroquinoline derivative with a suitably protected aminopyrazole. The following is a representative, multi-step procedure.

Workflow for the Synthesis of this compound Analogs:

synthesis_workflow start Starting Materials: - Substituted Aniline - Diethyl malonate step1 Gould-Jacobs Reaction start->step1 intermediate1 4-Hydroxyquinoline step1->intermediate1 step2 Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 4-Chloroquinoline step2->intermediate2 step3 Suzuki or Buchwald-Hartwig Coupling intermediate2->step3 final_product This compound Analog step3->final_product pyrazole Substituted 1H-Pyrazol-5-amine pyrazole->step3

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Synthesis of 4-Hydroxyquinoline:

    • Rationale: The Gould-Jacobs reaction is a classic and efficient method for constructing the quinoline ring system from anilines.

    • A substituted aniline is reacted with diethyl (ethoxymethylene)malonate at elevated temperatures (e.g., 140-150 °C) to form an intermediate, which is then cyclized in a high-boiling point solvent like diphenyl ether at reflux (around 250 °C).

  • Synthesis of 4-Chloroquinoline:

    • Rationale: The hydroxyl group at the 4-position is a poor leaving group for nucleophilic aromatic substitution. Conversion to a chloride is necessary for the subsequent coupling reaction.

    • The 4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), at reflux to yield the 4-chloroquinoline.

  • Coupling with 1H-Pyrazol-5-amine:

    • Rationale: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, is a versatile method for forming the C-N or C-C bond between the quinoline and pyrazole rings. The choice of reaction depends on the specific pyrazole starting material (e.g., a boronic ester for Suzuki or a free amine for Buchwald-Hartwig).

    • The 4-chloroquinoline is reacted with the appropriately substituted and protected 1H-pyrazol-5-amine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or K₃PO₄) in an inert solvent (e.g., dioxane or toluene) at elevated temperatures.

  • Deprotection (if necessary):

    • If the pyrazole amine or other functional groups were protected during the synthesis, a final deprotection step is required. The choice of deprotection conditions depends on the protecting group used.

In Vitro Kinase Inhibition Assay

Rationale: To evaluate the potency of the synthesized analogs, a direct enzymatic inhibition assay is essential. This protocol describes a common method using a fluorescence-based assay.

Step-by-Step Protocol:

  • Reagents and Materials:

    • Recombinant kinase of interest (e.g., JAK2, CDK2).

    • Fluorescently labeled peptide substrate.

    • ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compounds (dissolved in DMSO).

    • Positive control inhibitor (e.g., Staurosporine).

    • 384-well microplates.

    • Fluorescence plate reader.

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In the microplate wells, add the assay buffer, the kinase, and the test compound or DMSO (for control wells).

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the fluorescent peptide substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity).

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. By leveraging the SAR insights gleaned from analogous compound series, medicinal chemists can rationally design and synthesize new analogs with improved potency, selectivity, and drug-like properties. The synthetic and biological evaluation protocols provided in this guide offer a practical framework for advancing the development of this promising class of compounds.

Future efforts should focus on the synthesis and evaluation of a dedicated library of this compound analogs to build a more comprehensive and specific SAR model. This will enable a deeper understanding of the key interactions that govern their activity and facilitate the development of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

  • Boulahjar, R., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(15), 4483. [Link]

  • Trivedi, S., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2731-2736. [Link]

  • Zhang, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955. [Link]

  • Charoensutthivarakul, S., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6543. [Link]

Sources

Comparison Guide: Confirming In Situ Target Engagement of 4-(quinolin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comparative analysis of leading methodologies for confirming the direct binding of the small molecule, 4-(quinolin-4-yl)-1H-pyrazol-5-amine, to its intracellular targets within a native cellular environment. Given its chemical structure, which incorporates scaffolds common in kinase inhibitors, this molecule is presumed to target the protein kinase family.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the mechanism of action for this and similar compounds.

We will explore and contrast four principal techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, Photoaffinity Labeling (PAL), and functional In Situ Kinase Activity Assays. Each section will detail the underlying scientific principles, explain the rationale behind its application, provide step-by-step protocols, and present hypothetical data to illustrate expected outcomes.

At-a-Glance: Methodological Comparison

Before delving into detailed protocols, the following table provides a high-level comparison of the techniques discussed in this guide. This matrix is designed to aid researchers in selecting the most appropriate method based on their specific experimental goals, resources, and the stage of their research.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementPhotoaffinity Labeling (PAL)In Situ Kinase Activity Assay
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)UV-induced covalent crosslinkingMeasures downstream substrate modification
Compound Modification Not requiredNot requiredRequired (synthesis of photoreactive probe)Not required
Target Modification Not required (endogenous protein)Required (NanoLuc® fusion protein expression)Not required (endogenous protein)Not required (endogenous protein)
Primary Output Target stabilization (Binding)Affinity (IC50), Occupancy, Residence TimeDirect binding partners (Target ID)Functional Inhibition (IC50)
Key Advantage Label-free, uses endogenous targetsQuantitative, real-time, live-cell kineticsUnbiased target identificationDirectly links binding to function
Key Limitation Indirect measure of binding; not all proteins are suitableRequires genetic modification of cellsProbe synthesis can be complex and may alter bindingRequires known substrate and specific antibodies
Throughput Medium to HighHighLowMedium

Cellular Thermal Shift Assay (CETSA): The Label-Free Standard

CETSA is a powerful biophysical assay that leverages the principle of ligand-induced thermal stabilization to confirm target engagement in intact cells or tissue lysates.[6][7][8] The binding of a small molecule, such as this compound, to its target protein increases the protein's thermodynamic stability. Consequently, the ligand-bound protein requires a higher temperature to denature and aggregate compared to its unbound state.[9][10] This change in thermal stability is a direct proxy for target engagement.

Causality Behind the Choice: CETSA is an excellent first-line approach because it is label-free for both the compound and the target protein, providing a physiologically relevant assessment of binding to the endogenous target without the potential artifacts introduced by tags or labels.[9][11]

Experimental Workflow

The CETSA workflow involves treating cells with the compound, applying a heat challenge across a range of temperatures, lysing the cells, separating soluble proteins from aggregated ones, and quantifying the amount of soluble target protein remaining.

CETSA_Workflow A 1. Treat Cells with Compound B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Aggregated Fractions C->D E 5. Quantify Soluble Target (e.g., Western Blot, MS) D->E

Caption: CETSA experimental workflow from cell treatment to protein quantification.

Detailed Protocol: CETSA Melt Curve and Isothermal Dose-Response

A. Melt Curve Generation:

  • Cell Culture: Plate cells known to express the putative kinase target at an appropriate density in a multi-well plate and grow overnight.

  • Compound Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration (e.g., 10-20 µM) of this compound for 1-2 hours in serum-free media.

  • Heat Challenge: Seal the plate and place it in a PCR cycler with a thermal gradient block. Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a non-heated control (room temperature).

  • Lysis: Immediately after heating, lyse the cells using freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) in a lysis buffer containing protease inhibitors.

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein in each sample using Western blotting or other protein detection methods like ELISA or mass spectrometry.[6]

  • Data Analysis: Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature. The curve for the compound-treated sample should show a rightward shift compared to the vehicle control, indicating thermal stabilization.

B. Isothermal Dose-Response Fingerprint (ITDRF):

  • Follow steps 1 and 2 above, but treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 50 µM).

  • Heat all samples at a single, pre-determined temperature that causes significant but not complete denaturation in the melt curve assay (e.g., Tagg of the vehicle-treated sample).[9]

  • Proceed with steps 4-6.

  • Data Analysis: Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and calculate the EC50 for target stabilization.

Hypothetical Data

Table 1: CETSA Data for this compound with Target Kinase X

ParameterVehicle (DMSO)10 µM Compound
Apparent Tagg (°C) 52.5°C58.0°C
Thermal Shift (ΔTagg) -+5.5°C
ITDRF EC50 (at 54°C) -150 nM

NanoBRET™ Target Engagement Assay: Quantitative Live-Cell Analysis

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding to a specific protein target in real-time within living cells.[12][13] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) fused to the target protein and a fluorescent energy acceptor (a cell-permeable fluorescent tracer that binds to the target).[14][15] When a test compound like this compound enters the cell and binds to the target, it displaces the tracer, leading to a decrease in the BRET signal. This change is proportional to target occupancy.

Causality Behind the Choice: NanoBRET™ is chosen for its ability to provide highly quantitative data on compound affinity, target occupancy, and residence time directly in the complex milieu of a living cell, offering a more dynamic view of the drug-target interaction than endpoint assays.[12][16]

Experimental Workflow

This workflow involves expressing the target-NanoLuc fusion, adding the tracer and compound, and measuring the BRET signal.

NanoBRET_Workflow cluster_cell Live Cell A Target-NanoLuc® Fusion Protein B Fluorescent Tracer A->B BRET Signal (Binding) D Measure BRET Ratio (Acceptor/Donor Emission) C Test Compound (e.g., pyrazolyl-quinoline) C->A Displacement

Caption: Competitive displacement mechanism of the NanoBRET™ TE assay.

Detailed Protocol: NanoBRET™ Competitive Binding Assay
  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.

  • Tracer Addition: Prepare the NanoBRET® tracer at the recommended concentration in Opti-MEM®.

  • Assay Assembly: Add the test compound dilutions to the cells, followed immediately by the tracer. Include "no compound" (tracer only) and "no tracer" (background) controls.

  • Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C and 5% CO2 to allow the binding to reach equilibrium.

  • Signal Detection: Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) simultaneously.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data to the "no compound" control (100% signal) and a high concentration of a known inhibitor control (0% signal). Plot the normalized BRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50.

Hypothetical Data

Table 2: NanoBRET™ Data for this compound vs. Kinase X

CompoundIntracellular IC50Hill Slope
This compound 125 nM-1.10.992
Control Inhibitor (Staurosporine) 45 nM-1.00.995

Photoaffinity Labeling (PAL): Unbiased Target Identification

Photoaffinity Labeling (PAL) is a powerful chemical biology technique used to identify the direct binding partners of a small molecule in a complex biological system.[17][18] The method requires synthesizing a probe version of the compound of interest that contains two additional functionalities: a photoreactive group (e.g., a benzophenone or diazirine) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[19][20] Upon binding to its target and subsequent exposure to UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to the target protein.[17] The tagged proteins can then be enriched and identified, typically by mass spectrometry.

Causality Behind the Choice: PAL is the gold standard for unbiased target deconvolution. If the primary target of this compound is unknown, or if there is a need to identify potential off-targets, PAL provides a direct and definitive method for mapping its protein interaction profile.[21]

Experimental Workflow

The workflow involves probe synthesis, cell treatment, UV crosslinking, enrichment of labeled proteins, and mass spectrometry-based identification.

PAL_Workflow A 1. Synthesize Probe (Compound + Photoreactive Group + Tag) B 2. Treat Live Cells with Probe A->B C 3. UV Irradiation (Covalent Crosslinking) B->C D 4. Cell Lysis & Tag-based Enrichment (e.g., Streptavidin beads) C->D E 5. Proteomic Analysis (LC-MS/MS) D->E F 6. Identify Enriched Proteins E->F

Caption: Key steps in a Photoaffinity Labeling (PAL) experiment.

Detailed Protocol: PAL-based Target Identification
  • Probe Synthesis: Design and synthesize a photoaffinity probe based on the this compound scaffold. A common strategy is to attach a linker containing a diazirine and a terminal alkyne to a position on the molecule determined by SAR to be tolerant of substitution.

  • Cell Treatment: Incubate cells with the PAL probe for 1-2 hours. To identify specific binders, include a competition control where cells are co-incubated with the probe and a large excess (e.g., 50-100 fold) of the original, unmodified compound.

  • UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) for 15-30 minutes on ice to induce covalent bond formation.

  • Lysis and Click Chemistry: Lyse the cells. Add a reporter tag, such as biotin-azide, to the lysate to "click" onto the alkyne handle of the crosslinked probe.

  • Enrichment: Incubate the lysate with streptavidin-coated magnetic beads to pull down the biotin-tagged, probe-bound proteins. Wash the beads extensively to remove non-specific binders.

  • On-Bead Digestion: Digest the enriched proteins into peptides directly on the beads using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in both the probe-treated and the competition samples. True targets will be significantly enriched in the probe-only sample and depleted in the competition sample.

Hypothetical Data

Table 3: Top Protein Hits from PAL Experiment with this compound Probe

Protein IDProtein NameFold Enrichment (Probe vs. Vehicle)Fold Depletion (Competition vs. Probe)
P00533Epidermal growth factor receptor (EGFR)35.228.9
P06239Tyrosine-protein kinase LCK18.515.3
Q15059Serine/threonine-protein kinase PIM112.110.8
P04637Cellular tumor antigen p531.8 (Non-specific)1.1

In Situ Kinase Activity Assays: Linking Engagement to Function

While the above methods confirm physical binding, a functional assay is required to demonstrate that this binding event leads to a modulation of the target's activity. For a putative kinase inhibitor, this involves measuring the phosphorylation of a known downstream substrate of the target kinase.[22][23] This can be done in cell lysates or directly in fixed cells (e.g., using In-Cell Westerns or immunofluorescence). A reduction in substrate phosphorylation upon treatment with this compound provides strong evidence for functional target engagement.

Causality Behind the Choice: This approach directly connects target occupancy to a physiological outcome, which is a critical step in validating a compound's mechanism of action.[24] It answers the question: "Does the binding of the compound actually inhibit the enzyme's function in the cell?"

Signaling Pathway Diagram

This diagram shows the compound blocking the kinase, thereby preventing the phosphorylation of its substrate.

Kinase_Inhibition_Pathway Compound 4-(quinolin-4-yl)- 1H-pyrazol-5-amine Kinase Target Kinase X Compound->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation ADP ADP Kinase->ADP pSubstrate Phospho-Substrate (p-Substrate) Substrate->pSubstrate ATP ATP ATP->Kinase

Caption: Inhibition of substrate phosphorylation by a kinase inhibitor.

Detailed Protocol: In-Cell Western Assay
  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Starve cells of serum for 4-6 hours, then treat with a serial dilution of this compound for 2 hours.

  • Stimulation: Stimulate the cells with an appropriate growth factor or activator (e.g., EGF for the EGFR pathway) for 15-30 minutes to induce phosphorylation of the target's substrate. Include an unstimulated control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).

  • Primary Antibody Incubation: Incubate the cells with two primary antibodies simultaneously: a rabbit anti-phospho-substrate antibody and a mouse anti-total protein antibody (for normalization).

  • Secondary Antibody Incubation: Wash the cells and incubate with two fluorescently-labeled secondary antibodies: an IRDye® 800CW goat anti-rabbit (detects phospho-signal) and an IRDye® 680RD goat anti-mouse (detects total protein signal).

  • Imaging: Wash the plate and scan on an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the intensity of the 800nm (phospho) and 700nm (total) channels. Normalize the phospho-signal to the total protein signal for each well. Plot the normalized signal against the compound concentration to determine the IC50 for inhibition of phosphorylation.

Hypothetical Data

Table 4: Functional Inhibition of Substrate Phosphorylation by this compound

ParameterValue
Target Pathway Kinase X -> Substrate Y
Stimulant Activator Z
Functional IC50 250 nM
Correlation with Binding IC50 values from functional and binding assays (CETSA, NanoBRET™) are within a similar range (e.g., 2-5 fold), suggesting the observed phenotype is on-target.

References

  • Dubinsky, L., Kromm, O. S., & Piran, R. (2020). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Pharmaceuticals, 13(9), 217. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Reaction Biology Website. [Link]

  • Smith, E., & Collins, I. (2015). Full article: Photoaffinity Labeling in Target- and Binding-Site Identification. Future Medicinal Chemistry. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. PubMed. [Link]

  • Götze, M., & Rathjen, N. (2018). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature Experiments. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Shaw, J., et al. (2018). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology, 13(9), 2469-2476. [Link]

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(1), 160-170. [Link]

  • Biotech 365. (n.d.). ActivX – in situ kinase profiling. Biotech 365 Website. [Link]

  • Nomura, D. K., et al. (2010). Determining target engagement in living systems. Nature Chemical Biology, 6(3), 168-175. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Pär Nordlund Lab Website. [Link]

  • Zhang, T., et al. (2015). Assessing Kinase Activity in Plants with In-Gel Kinase Assays. PubMed. [Link]

  • Patricelli, M. P., et al. (2007). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 14(6), 659-670. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience Website. [Link]

  • Herav, M. S., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 896508. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Website. [Link]

  • Dunker, C., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 27(19), 6667. [Link]

  • Lee, H. W., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(16), 5195. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116558. [Link]

  • Ye, Y., et al. (2008). Discovery and Structure-Activity Relationship of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as a New Series of Potent Apoptosis Inducers. Journal of Medicinal Chemistry, 51(1), 131-144. [Link]

  • Al-Ostath, A., et al. (2025). An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors. Journal of the Iranian Chemical Society. [Link]

  • Kamal, A., et al. (2012). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 22(1), 534-539. [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 911-931. [Link]

  • Husain, A., et al. (2016). Design and Development of Novel 4-(4-(1H-Tetrazol-5-yl)-1H-pyrazol-1-yl)-6-morpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine as Cardiotonic Agent via Inhibition of PDE3. Archiv der Pharmazie, 349(3), 169-178. [Link]

  • Szlachcic, A., & Kaczor, A. A. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3393. [Link]

Sources

A Comparative Guide to Pyrazole-Based TGF-βRI Kinase Inhibitors: 4-(quinolin-4-yl)-1H-pyrazol-5-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibitors, the pyrazole scaffold has emerged as a cornerstone for the development of potent and selective therapeutic agents.[1][2] This guide provides an in-depth, objective comparison of 4-(quinolin-4-yl)-1H-pyrazol-5-amine, a prominent pyrazole-based inhibitor of the Transforming Growth Factor-β Type I Receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5), with other key pyrazole and non-pyrazole-based inhibitors targeting the same kinase. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of the relevant signaling pathways.

The Central Role of TGF-βRI in Health and Disease

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[3] Dysregulation of this pathway is implicated in a range of pathologies, from cancer and fibrosis to autoimmune disorders. The TGF-β signal is transduced by a heteromeric complex of Type I and Type II serine/threonine kinase receptors. Upon ligand binding, the Type II receptor phosphorylates and activates the Type I receptor (TGF-βRI/ALK5), which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3. This initiates a signaling cascade culminating in the regulation of target gene expression.[4] Consequently, the kinase activity of TGF-βRI represents a key therapeutic target for rectifying aberrant TGF-β signaling.

This compound: A Potent Pyrazole-Based Inhibitor of TGF-βRI

This compound, also known by its research codes HTS-466284 and LY-364947, is a well-characterized, potent, and selective ATP-competitive inhibitor of TGF-βRI.[3][5] Its discovery and characterization have provided a valuable chemical scaffold for the development of novel anti-cancer and anti-fibrotic agents.[4]

The mechanism of action of LY-364947 involves its direct binding to the ATP-binding pocket of the TGF-βRI kinase domain, thereby preventing the phosphorylation of its substrates.[3] X-ray crystallography studies of LY-364947 in complex with the TGF-βRI kinase domain (PDB: 1PY5) have elucidated the key molecular interactions responsible for its high affinity and inhibitory activity.[5] These interactions typically involve hydrogen bonding between the pyrazole core and the hinge region of the kinase, a common feature among pyrazole-based kinase inhibitors.[5]

Comparative Efficacy of Pyrazole-Based and Other TGF-βRI Inhibitors

To provide a clear and objective comparison, the following table summarizes the in vitro potency of this compound (LY-364947) and other notable pyrazole-based and non-pyrazole-based inhibitors against the TGF-βRI kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating greater efficacy.

Inhibitor Scaffold Primary Target IC50 (nM) Reference(s)
This compound (LY-364947) PyrazoleTGF-βRI (ALK5)59[6]
Compound 15d (LY2109761) DihydropyrrolopyrazoleTGF-βRI (ALK5)-[7]
SB-431542 Imidazole/DioxoleTGF-βRI (ALK5)94[1][2][8][9][10]
SB-505124 ImidazoleTGF-βRI (ALK5)47[11][12][13][14][15]
Ki26894 PyridineTGF-βRI (ALK5)490 (transcriptional inhibition)[16][17][18]

Visualizing the TGF-β Signaling Pathway and Inhibition

The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention for TGF-βRI inhibitors like this compound.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI recruits & phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression Smad_complex->Gene_expression Inhibitor This compound (LY-364947) Inhibitor->TGFbRI inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Methodologies: A Guide to In Vitro Kinase Assays

The determination of an inhibitor's IC50 value is a critical step in its characterization. The following is a detailed, step-by-step methodology for a typical in vitro kinase assay used to evaluate TGF-βRI inhibitors, based on protocols described in the literature.[3][19][20]

TGF-βRI (ALK5) In Vitro Kinase Assay Protocol

This protocol is designed to measure the ability of a test compound to inhibit the phosphorylation of a substrate by the TGF-βRI kinase.

Materials:

  • Recombinant human TGF-βRI (ALK5), active kinase domain (e.g., expressed in Sf9 insect cells).[3]

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

  • ATP solution: Adenosine 5'-triphosphate, typically at a concentration near the Km for the kinase.

  • Substrate: A suitable peptide or protein substrate for TGF-βRI, such as a Smad2-derived peptide.

  • [γ-³³P]ATP or ADP-Glo™ Kinase Assay Kit (Promega).

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • 96-well plates.

  • Phosphocellulose filter plates or standard microplates depending on the detection method.

  • Scintillation counter or luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).

  • Reaction Setup:

    • In a 96-well plate, add the kinase assay buffer.

    • Add the test compound solution to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme). The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Add the TGF-βRI enzyme to all wells except the negative control.

    • Add the substrate to all wells.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding the ATP solution (containing a tracer amount of [γ-³³P]ATP if using the radiometric method) to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination and Detection:

    • Radiometric Assay:

      • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

      • Transfer the reaction mixture to a phosphocellulose filter plate.

      • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

      • Dry the filter plate and add a scintillation cocktail.

      • Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-Based Assay (ADP-Glo™):

      • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature.

      • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

      • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_detection Detection Method Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction in 96-well Plate (Enzyme, Substrate, Buffer, Compound) Compound_Prep->Reaction_Setup Initiation Initiate Reaction with ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Radiometric Radiometric: Filter Plate, Wash, Scintillation Counting Termination->Radiometric Luminescent Luminescent (ADP-Glo): Add Detection Reagents, Read Luminescence Termination->Luminescent Data_Analysis Data Analysis: Calculate % Inhibition, Plot Dose-Response, Determine IC50 Radiometric->Data_Analysis Luminescent->Data_Analysis End End: Report IC50 Value Data_Analysis->End

Caption: A generalized workflow for an in vitro kinase assay to determine inhibitor IC50 values.

Conclusion

This compound (LY-364947) stands as a potent and selective pyrazole-based inhibitor of TGF-βRI, serving as a valuable tool for researchers studying the TGF-β signaling pathway and as a foundational scaffold for the development of novel therapeutics. Its comparison with other pyrazole and non-pyrazole-based inhibitors highlights the diversity of chemical structures capable of targeting this critical kinase. The detailed experimental protocols provided in this guide offer a framework for the accurate and reproducible evaluation of these and other kinase inhibitors, ensuring the generation of high-quality, reliable data in the pursuit of new scientific discoveries and therapeutic advancements.

References

  • Singh, J., et al. (2004). Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I. Journal of Medicinal Chemistry, 47(18), 4494–4506.
  • Sawyer, J. S., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters, 14(13), 3581-3584.
  • Sawyer, J. S., et al. (2003). Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Journal of Medicinal Chemistry.
  • Sawyer, J. S., et al. (2003). Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Journal of Medicinal Chemistry, 46(19), 3953-3956.
  • Sawyer, J. S., et al. (2003). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry, 46(19), 3953-3964.
  • DC Chemicals. (n.d.).
  • ResearchGate. (2022). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain.
  • SignalChem. (n.d.). TGFβR1 (ALK5), Active.
  • Ehata, S., et al. (2007). Ki26894, a novel transforming growth factor-beta type I receptor kinase inhibitor, inhibits in vitro invasion and in vivo bone metastasis of a human breast cancer cell line. Cancer Science, 98(1), 127-133.
  • De Gouville, A. C., et al. (2005). Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology, 145(2), 193-201.
  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Hata, A., et al. (2006). Ki26894, a novel transforming growth factor-β type I receptor kinase inhibitor, inhibits in vitro invasion and in vivo bone metastasis of a human breast cancer cell line. Cancer Science, 98(1), 127-133.
  • Reaction Biology. (n.d.). ALK5/TGFBR1 Kinase Assay Service. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. Retrieved from [Link]

  • Wang, Y., et al. (2022). Structure-Guide Design and Optimization of Potential Druglikeness Inhibitors for TGFβRI with the Pyrrolopyrimidine Scaffold. International Journal of Molecular Sciences, 23(19), 11885.
  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit.
  • Li, H. Y., et al. (2008). Optimization of a dihydropyrrolopyrazole series of transforming growth factor-beta type I receptor kinase domain inhibitors: discovery of an orally bioavailable transforming growth factor-beta receptor type I inhibitor as antitumor agent. Journal of Medicinal Chemistry, 51(7), 2302-2306.

Sources

Cross-Validation of 4-(Quinolin-4-yl)-1H-pyrazol-5-amine Activity in Orthogonal Assays: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is merely the first step in a long and rigorous journey. The initial promise of a compound, such as 4-(quinolin-4-yl)-1H-pyrazol-5-amine, a heterocyclic molecule combining the structural motifs of quinoline and pyrazole known for a wide spectrum of biological activities, must be substantiated through meticulous validation.[1][2] This guide provides an in-depth technical framework for the cross-validation of the biological activity of this compound using orthogonal assays, ensuring the generation of robust and reliable data for informed decision-making in preclinical development.

The core principle of orthogonal validation is to employ multiple, independent assays that measure the same biological endpoint through different analytical methods. This approach is critical to de-risk a drug discovery program by minimizing the chances of pursuing a compound that exhibits activity due to assay-specific artifacts. For a compound like this compound, which, based on its structural class, is hypothesized to be a kinase inhibitor with anticancer properties, a multi-pronged validation strategy is indispensable.[3][4][5]

This guide will delineate a practical workflow for the cross-validation of this compound, commencing with a primary biochemical screen, followed by a secondary orthogonal biochemical assay, and culminating in a panel of cell-based assays to assess its cellular potency and cytotoxic effects.

The Strategic Imperative of Orthogonal Validation

Relying on a single assay for hit validation is a precarious strategy in drug discovery. A compound might show activity in a primary screen due to various confounding factors, including but not limited to:

  • Assay Interference: The compound may directly interact with the detection reagents, leading to a false-positive or false-negative signal.

  • Non-specific Inhibition: At higher concentrations, compounds can aggregate or react non-specifically with the target protein.

  • Promiscuity: The compound may inhibit multiple targets, and the observed effect might not be due to the intended target of the primary assay.

By employing orthogonal assays, we can triangulate the compound's activity, building a more comprehensive and trustworthy profile. The workflow proposed herein is designed to systematically address these potential pitfalls.

Experimental Workflow for Orthogonal Validation

The cross-validation of this compound will be conducted in a three-tiered approach:

  • Primary Biochemical Assay: A luminescence-based kinase assay to determine the compound's inhibitory activity against a panel of cancer-related kinases.

  • Orthogonal Biochemical Assay: A fluorescence-based kinase assay to confirm the inhibitory activity and rule out artifacts from the primary assay's detection method.

  • Cell-Based Assays: A suite of assays to evaluate the compound's effect on cancer cell viability and proliferation, providing a more physiologically relevant context.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays primary Primary Screen: Luminescence Kinase Assay (e.g., Kinase-Glo®) orthogonal Orthogonal Screen: Fluorescence Kinase Assay (e.g., Z'-LYTE™) primary->orthogonal Confirm Hits viability Cell Viability Assay (e.g., MTT Assay) orthogonal->viability Assess Cellular Potency cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo®)

Caption: A streamlined workflow for the orthogonal validation of a candidate kinase inhibitor.

Tier 1: Primary Biochemical Screen - Luminescence-Based Kinase Assay

The initial screen aims to identify which kinase(s) are inhibited by this compound from a panel of kinases frequently implicated in oncogenesis. A luminescence-based assay, such as the Kinase-Glo® platform, is a suitable choice for this high-throughput screen due to its sensitivity and broad applicability.[6] This assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Serially dilute the compound in kinase assay buffer to the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare the kinase, substrate, and ATP solutions in kinase assay buffer according to the manufacturer's instructions. The ATP concentration should be at or near the Km for each kinase to sensitively detect ATP-competitive inhibitors.

  • Assay Procedure (384-well plate format):

    • Add the kinase and substrate mixture to each well.

    • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

    • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate the luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Tier 2: Orthogonal Biochemical Screen - Fluorescence-Based Kinase Assay

To validate the hits from the primary screen, a fluorescence-based assay with a different detection principle is employed. The Z'-LYTE™ kinase assay is an excellent orthogonal choice as it measures the extent of substrate phosphorylation through a FRET-based mechanism.[7] This assay utilizes a peptide substrate with two fluorophores that are cleaved by a development reagent only if the substrate is not phosphorylated. Phosphorylation by the kinase protects the substrate from cleavage, maintaining a high FRET signal.

Protocol: Fluorescence-Based Kinase Assay (e.g., Z'-LYTE™)
  • Reagent Preparation:

    • Prepare a serial dilution of this compound in the appropriate kinase buffer as described for the primary assay.

  • Assay Procedure (384-well plate format):

    • Add the kinase and FRET peptide substrate mixture to the wells.

    • Add the diluted compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended duration (e.g., 60 minutes).

    • Add the development reagent to digest the non-phosphorylated peptides.

    • Incubate for the recommended time (e.g., 60 minutes).

    • Add the stop reagent.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of measuring the emission from both the donor and acceptor fluorophores.[7]

    • Calculate the emission ratio and determine the percent phosphorylation.

    • Calculate the percent inhibition and determine the IC50 value.

Comparative Data Analysis: Biochemical Assays

The IC50 values obtained from both the luminescence and fluorescence-based assays should be compared. Consistent IC50 values across both platforms provide strong evidence that this compound is a genuine inhibitor of the identified kinase(s) and that its activity is not an artifact of a specific assay technology.

Kinase TargetLuminescence Assay IC50 (nM)Fluorescence Assay IC50 (nM)Fold Difference
Kinase A55621.13
Kinase B>10,000>10,000-
Kinase C1201351.13

Tier 3: Cell-Based Assays for Cellular Potency and Cytotoxicity

While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for factors such as cell permeability, metabolism, and engagement of the target in a cellular context. Therefore, the final tier of validation involves assessing the activity of this compound in relevant cancer cell lines.

signaling_pathway cluster_cell Compound 4-(quinolin-4-yl)-1H- pyrazol-5-amine Kinase Target Kinase Compound->Kinase Inhibition Downstream Downstream Signaling Kinase->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation

Caption: Putative mechanism of action of a kinase inhibitor in a cellular context.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Protocol: MTT Assay
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include vehicle-treated and untreated controls.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8][9]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

Orthogonal Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

To corroborate the MTT assay results, the CellTiter-Glo® assay provides an orthogonal method for assessing cell viability by measuring the intracellular ATP levels.[10][11] A decrease in ATP is indicative of cytotoxicity.

Protocol: CellTiter-Glo® Assay
  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent directly to the wells.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control.

    • Determine the IC50 value.

Comparative Data Analysis: Cell-Based Assays
Cell LineMTT Assay GI50 (µM)CellTiter-Glo® Assay IC50 (µM)
MCF-7 (Breast Cancer)1.21.5
HCT116 (Colon Cancer)0.80.9
A549 (Lung Cancer)2.52.8

Conclusion

The rigorous cross-validation of this compound using orthogonal biochemical and cell-based assays is a critical exercise in due diligence for any drug discovery program. By systematically confirming its inhibitory activity against specific kinases and demonstrating its cellular potency through multiple, independent methods, researchers can build a robust data package that instills confidence in the compound's therapeutic potential. This multi-tiered approach not only validates the initial screening hits but also provides a deeper understanding of the compound's mechanism of action, paving the way for further preclinical development.

References

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • Dovmark, T. H., et al. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. J. Vis. Exp. (81), e50830, doi:10.3791/50830 (2013).
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Nature Springer. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Ossiform. Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • DiscoveRx. Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. [Link]

  • Dunker, C., et al. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules25, 3463 (2020).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals (Basel) 15, 139 (2022).
  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorg. Med. Chem. Lett.27, 2663-2667 (2017).
  • Pyrazoles as anticancer agents: Recent advances. Int. J. Schol. Res. Chem. Pharm.3, 13-22 (2023).
  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-D
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • DrugMAP. Details of the Drug HTS-466284. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules26, 1356 (2021).
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Eur. J. Med. Chem.84, 167-176 (2014).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Med. Chem.13, 949-968 (2022).
  • Design and Development of Novel 4-(4-(1H-Tetrazol-5-yl)-1H-pyrazol-1-yl)-6-morpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine as Cardiotonic Agent via Inhibition of PDE3. Arch. Pharm. (Weinheim)349, 368-377 (2016).

Sources

Benchmarking a Novel Anticancer Candidate: A Comparative Guide to the Evaluation of 4-(quinolin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New Kinase Inhibitor Candidate

In the landscape of oncology drug discovery, the quest for novel small molecules with improved efficacy and selectivity remains a paramount objective. The heterocyclic scaffolds of quinoline and pyrazole are well-established pharmacophores, each contributing to the biological activity of numerous approved drugs.[1][2] The hybridization of these two moieties into a single chemical entity, such as 4-(quinolin-4-yl)-1H-pyrazol-5-amine , presents a compelling strategy for the development of a new class of anticancer agents.[2] Published literature suggests that quinoline-pyrazole hybrids exhibit potent anticancer activity, often through the inhibition of key protein kinases that drive tumor growth and proliferation.[3][4][5][6]

This guide provides a comprehensive framework for the preclinical benchmarking of this compound against current standard-of-care drugs. As a Senior Application Scientist, the experimental design detailed herein is grounded in established methodologies and a deep understanding of the drug development process, ensuring scientific integrity and the generation of robust, translatable data. We will focus on a logical, stepwise approach to characterize the compound's activity, from initial in vitro kinase profiling to in vivo efficacy studies.

Pillar 1: Target Identification and Initial In Vitro Characterization

The first critical step is to identify the molecular target(s) of this compound. Based on the known activities of quinoline-pyrazole scaffolds, we will prioritize the investigation of its inhibitory potential against three key kinase families implicated in a wide range of malignancies: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][3][7][8][9]

Experimental Workflow: Kinase Inhibition Profiling

Caption: Figure 1: Workflow for identifying and validating kinase targets.

Detailed Protocol: In Vitro Kinase Assays

The inhibitory activity of this compound will be determined using established in vitro kinase assay protocols. A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method for measuring kinase activity.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against EGFR, VEGFR-2, and CDK2/cyclin A2.

Materials:

  • Recombinant human kinases (EGFR, VEGFR-2, CDK2/cyclin A2)

  • Kinase-specific peptide substrates

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Standard-of-care inhibitors (e.g., Gefitinib for EGFR, Sunitinib for VEGFR-2, Palbociclib for CDK4/6)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and standard-of-care drugs in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound or standard drug at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Pillar 2: Cellular Activity and Mechanism of Action

Following the identification of the primary kinase target(s), the next logical step is to assess the compound's activity in a cellular context. This will validate the in vitro findings and provide insights into the compound's mechanism of action at the cellular level.

Experimental Workflow: Cellular Assays

Caption: Figure 2: Workflow for assessing cellular activity.

Detailed Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the growth inhibitory (GI50) concentration of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 for EGFR, HCT-116 for VEGFR, MCF-7 for CDK)

  • Complete cell culture medium

  • 96-well plates

  • This compound and standard-of-care drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and standard drugs for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.

Pillar 3: In Vivo Efficacy Evaluation

The final preclinical step is to evaluate the in vivo antitumor efficacy of this compound in a relevant animal model. Human tumor xenograft models in immunodeficient mice are the gold standard for this purpose.[12][13][14][15]

Experimental Workflow: Xenograft Model Study

Caption: Figure 3: Workflow for in vivo efficacy testing.

Detailed Protocol: Human Tumor Xenograft Study

Objective: To evaluate the in vivo antitumor activity of this compound.

Animals:

  • Immunodeficient mice (e.g., nude or SCID mice)

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of a relevant cancer cell line (e.g., A549) into the flank of the mice.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size, randomize the mice into treatment groups.

  • Treatment Administration: Administer the test compound, a standard-of-care drug, and a vehicle control to the respective groups according to a defined schedule and route of administration.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth inhibition in the treated groups to the vehicle control group.

Data Presentation and Comparison

To facilitate a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: In Vitro Kinase Inhibition Profile

CompoundEGFR IC50 (nM)VEGFR-2 IC50 (nM)CDK2/cyclin A2 IC50 (nM)
This compoundExperimental ValueExperimental ValueExperimental Value
Gefitinib (EGFR Standard)Experimental ValueN/AN/A
Sunitinib (VEGFR Standard)N/AExperimental ValueN/A
Palbociclib (CDK Standard)N/AN/AExperimental Value

Table 2: In Vitro Cellular Activity

CompoundA549 GI50 (µM)HCT-116 GI50 (µM)MCF-7 GI50 (µM)
This compoundExperimental ValueExperimental ValueExperimental Value
GefitinibExperimental ValueN/AN/A
5-Fluorouracil (Colon Cancer Standard)N/AExperimental ValueN/A
Doxorubicin (Breast Cancer Standard)N/AN/AExperimental Value

Table 3: In Vivo Antitumor Efficacy in A549 Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Experimental Value0
This compounde.g., 50 mg/kg, oral, dailyExperimental ValueCalculated Value
Erlotinib (NSCLC Standard)e.g., 50 mg/kg, oral, dailyExperimental ValueCalculated Value

Conclusion: A Data-Driven Path Forward

This comprehensive benchmarking guide provides a rigorous and scientifically sound framework for the preclinical evaluation of this compound. By systematically assessing its activity from the molecular to the whole-animal level and comparing it directly with established standard-of-care drugs, researchers can generate the critical data necessary to make informed decisions about the future development of this promising anticancer candidate. The successful execution of these studies will provide a solid foundation for potential IND-enabling studies and, ultimately, clinical investigation.

References

  • George, R. F., et al. (2020). Quinoline- pyrazolylthiazole hybrids as EGFR inhibitors. Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents.
  • National Cancer Institute. (2023). Drugs Approved for Leukemia.
  • National Cancer Institute. (2023). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
  • Patel, R. V., et al. (2014). Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents. European Journal of Medicinal Chemistry.
  • Canadian Cancer Society. (2023). Chemotherapy for colorectal cancer.
  • Cre
  • Dykes, D. J., et al. (1983). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs.
  • Frontiers in Oncology. (2022).
  • Crown Bioscience. (2023). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • Medscape. (2023).
  • National Cancer Institute. (2023). Drugs Approved for Colon and Rectal Cancer.
  • OncoDaily. (2023). Oncology Drugs Fast-Tracked by the FDA in December 2022.
  • Abbas, S. E.-S., et al. (2019).
  • Al-Ostoot, F. H., et al. (2021). Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents. ChemistrySelect.
  • Bano, S., et al. (2021).
  • Server, B. T., et al. (2022).
  • Thakre, A. D., et al. (2021). Representative biologically active pyrazole-triazole,...
  • George, R. F., et al. (2021). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents.
  • Cui, H., et al. (2022). Cdk 1 Specific Phosphorylation Sites Identification by Kinase Assay | Protocol Preview. JoVE.
  • Thermo Fisher Scientific. (n.d.). CDK Assay Kit, RbING*.
  • El-Naggar, M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry.
  • ASCO Publications. (2023).
  • OncLive. (2020).
  • The ASCO Post. (2019). Adding CDK4/6 Inhibitor to Endocrine Therapy Improves Survival in Advanced Breast Cancer: New Standard of Care.
  • MDPI. (2022). CDK4/6 Inhibitors in Breast Cancer—Who Should Receive Them?.
  • Promega Corporation. (n.d.). CDK2/CyclinA2 Kinase Assay.
  • ATCC. (n.d.).
  • Cancer Care Ontario. (2015). Use of the Epidermal Growth Factor Receptor Inhibitors Gefitinib (Iressa®), Erlotinib (Tarceva®)
  • El-Sayed, M. A. A., et al. (2025). An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors. Medicinal Chemistry Research.
  • OncoDaily. (2026). Antonio Passaro: Precision Oncology in Resected EGFR-mutant NSCLC.
  • Promega Corporation. (n.d.). EGFR (L858R) Kinase Assay.
  • Promega Corpor
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry.
  • Wanode, D. M., et al. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
  • BenchChem. (2025). Application Notes and Protocols for Cdk12-IN-4 In Vitro Kinase Assay.
  • BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
  • BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
  • Cell Signaling Technology. (n.d.). HTScan® VEGF Receptor 2 Kinase Assay Kit #7788.
  • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1).
  • Kyinno Bio. (n.d.). CT26-EGFR-Cell-Line.
  • Methods in Molecular Biology. (2012). Assay Development for Protein Kinase Enzymes.
  • National Center for Biotechnology Information. (2020).
  • National Center for Biotechnology Information. (2017).
  • Panda, P., & Chakroborty, S. (2021). Pyrazole‐quinoline hybrids as an anticancer agent.
  • ResearchGate. (2015). EGFR expression by cell lines and sensitivity of the cells to various...
  • ResearchGate. (2018). Guidelines for HTRF technology in EGFR kinase assay.
  • Zaki, M. A., et al. (2021).

Sources

A Guide to the Independent Synthesis and Verification of 4-(Quinolin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the quinoline and pyrazole scaffolds are privileged structures, each contributing to a multitude of biologically active compounds. The fusion of these two heterocycles into a single molecule, such as 4-(quinolin-4-yl)-1H-pyrazol-5-amine, presents a compelling target for researchers exploring novel chemical matter. However, the progression of research is fundamentally reliant on the ability to reliably reproduce and verify the identity and purity of synthesized compounds. The lack of a centralized, detailed public record for the synthesis and characterization of this compound necessitates a robust and transparent guide for its de novo synthesis and rigorous analytical verification.

This guide provides a comprehensive framework for researchers to independently synthesize, purify, and characterize this compound. It is structured not as a rigid protocol, but as a self-validating workflow, explaining the rationale behind each step. By following this guide, researchers can generate a reliable sample of the target compound and produce a full, verifiable dataset, contributing to the foundational knowledge of this chemical entity.

Part 1: Proposed Synthetic Pathway and Rationale

The synthesis of this compound can be approached by constructing the pyrazole ring onto a pre-formed quinoline scaffold. A chemically sound and efficient method for constructing 5-aminopyrazoles involves the cyclization of a β-ketonitrile with hydrazine. This retrosynthetic analysis leads to the identification of 2-cyano-1-(quinolin-4-yl)ethanone as a key intermediate, which can be synthesized from the commercially available starting material, 4-acetylquinoline.

The proposed three-step synthesis is outlined below. This pathway was designed for its reliance on well-established and high-yielding chemical transformations, enhancing the probability of success and reproducibility.

Synthetic_Pathway cluster_0 Step 1: α-Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Pyrazole Formation A 4-Acetylquinoline B 2-Bromo-1-(quinolin-4-yl)ethanone A->B Br2, HBr/AcOH C 2-Bromo-1-(quinolin-4-yl)ethanone D 2-Cyano-1-(quinolin-4-yl)ethanone C->D NaCN, DMSO E 2-Cyano-1-(quinolin-4-yl)ethanone F This compound E->F N2H4·H2O, Ethanol

Figure 1: Proposed synthetic route to this compound.

Part 2: Detailed Experimental Protocols

The following protocols are provided as a detailed guide. Researchers should adhere to all local safety regulations and employ appropriate personal protective equipment.

Step 1: Synthesis of 2-Bromo-1-(quinolin-4-yl)ethanone
  • Rationale: The α-bromination of a ketone is a standard transformation that activates the α-carbon for subsequent nucleophilic substitution. The use of bromine in an acidic medium like acetic acid containing HBr is a common method to achieve this selectively.

  • Protocol:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-acetylquinoline (1.0 eq.) in glacial acetic acid (approx. 10 mL per gram of starting material).

    • Add a catalytic amount of 48% hydrobromic acid (0.1 eq.).

    • From the dropping funnel, add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise to the stirred solution at room temperature. The disappearance of the bromine color indicates its consumption.

    • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove acid, and then with a small amount of cold ethanol.

    • Dry the crude product under vacuum. This intermediate is often used in the next step without further purification, but can be recrystallized from ethanol if necessary.

Step 2: Synthesis of 2-Cyano-1-(quinolin-4-yl)ethanone
  • Rationale: The bromide at the α-position is an excellent leaving group, readily displaced by the cyanide nucleophile. Dimethyl sulfoxide (DMSO) is a suitable polar aprotic solvent for this SN2 reaction.

  • Protocol:

    • In a round-bottom flask, dissolve 2-bromo-1-(quinolin-4-yl)ethanone (1.0 eq.) in DMSO.

    • Add sodium cyanide (1.2 eq.) portion-wise, ensuring the temperature does not rise significantly. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.

    • After the reaction is complete, pour the mixture into a large volume of cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified β-ketonitrile.

Step 3: Synthesis of this compound
  • Rationale: The Thorpe-Ziegler type reaction between a β-ketonitrile and hydrazine is a classic and highly effective method for synthesizing 5-aminopyrazoles. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and tautomerization.

  • Protocol:

    • Suspend 2-cyano-1-(quinolin-4-yl)ethanone (1.0 eq.) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5 eq.) to the suspension.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • The product may precipitate upon cooling or after the addition of cold water. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a minimal amount of cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure this compound.

Part 3: Analytical Verification Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound. This workflow ensures that the synthesized material matches the expected structure and is free of significant impurities.

Analytical_Workflow cluster_workflow Verification Process Start Synthesized & Purified This compound TLC 1. Thin Layer Chromatography (TLC) Start->TLC Purity Check MP 2. Melting Point Analysis TLC->MP Physical Constant MS 3. Mass Spectrometry (MS) MP->MS Molecular Weight NMR 4. NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Structural Elucidation FTIR 5. FT-IR Spectroscopy NMR->FTIR Functional Groups Final Verified Compound Structure & Purity Data FTIR->Final

Figure 2: Comprehensive workflow for the analytical verification of the final product.
Data Presentation and Expected Results

The data obtained from the analytical workflow should be systematically tabulated to allow for clear interpretation and comparison with expected values.

Table 1: Physicochemical and Mass Spectrometry Data

ParameterExpected ValueObserved Value
Molecular Formula C₁₂H₁₀N₄
Molecular Weight 210.24 g/mol
Appearance Crystalline Solid
Melting Point To be determined
TLC Rf To be determined
HRMS (ESI+) [M+H]+ 211.0978

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (Predicted)

Note: These are predicted values and may differ from experimental results. The purpose of this table is to provide a reference for spectral assignment. Solvents like DMSO-d₆ are recommended due to the potential for hydrogen bonding.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Quinoline Protons: Quinoline Carbons:
~8.8-9.0 ppm (H2)~150 ppm (C2)
~7.5-8.5 ppm (Aromatic region)~120-148 ppm (Aromatic region)
Pyrazole Proton: Pyrazole Carbons:
~7.8-8.2 ppm (CH)~100-145 ppm (Heteroaromatic region)
Amine & NH Protons:
~5.0-6.0 ppm (NH₂)
~11.0-12.0 ppm (NH)

Table 3: FT-IR Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3300-3500 (two bands)
N-H Stretch (Pyrazole) 3100-3300 (broad)
C=N, C=C Stretch 1500-1650
C-N Stretch 1250-1350

Part 4: Conclusion and Scientific Integrity

This guide outlines a logical and reproducible pathway for the synthesis and comprehensive verification of this compound. By adhering to this workflow, researchers can generate a high-purity sample of the target compound and the associated analytical data required to substantiate its structure. This process of independent synthesis and verification is a cornerstone of scientific integrity, ensuring that future research built upon this molecule rests on a solid and verifiable foundation. The data generated should be meticulously documented and, ideally, made publicly available to aid other researchers in the field.

References

While a direct publication for the synthesis of the target compound could not be located, the proposed synthetic steps are based on well-established, analogous reactions reported in the chemical literature. The following references provide authoritative examples of the types of transformations described in this guide.

  • Friedländer Synthesis of Quinolines: Friedländer, P. (1882). "Ueber o-Amidobenzaldehyd". Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Synthesis of 5-Aminopyrazoles from β-Ketonitriles: El-Faham, A., et al. (2014). "Synthesis of new 5-aminopyrazole derivatives with potential anti-cancer activity". Journal of the Chinese Chemical Society, 61(6), 669-676. [Link]

  • α-Bromination of Ketones: King, L. C., & Ostrum, G. K. (1964). "Selective Bromination of Ketones". The Journal of Organic Chemistry, 29(12), 3459–3461. [Link]

  • General Methodologies for Quinoline-Pyrazole Hybrids: Bakr, R. B., et al. (2018). "Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents". European Journal of Medicinal Chemistry, 143, 1749-1761. [Link]

Evaluating the Kinase Selectivity Profile of 4-(quinolin-4-yl)-1H-pyrazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the precise characterization of a small molecule's interaction with the human kinome is paramount. Kinase inhibitors, designed to modulate aberrant signaling pathways, can exhibit a wide range of selectivity, from highly specific to broadly multi-targeted. This guide provides a comprehensive framework for evaluating the kinase selectivity profile of a novel compound, 4-(quinolin-4-yl)-1H-pyrazol-5-amine. By contextualizing its structural features against established kinase inhibitors and outlining rigorous experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to predict and validate its therapeutic potential and potential off-target effects.

Introduction: The Criticality of Kinase Selectivity

The human genome encodes over 500 kinases, which act as crucial nodes in signaling networks that govern cellular processes like growth, proliferation, differentiation, and survival.[1] In oncology, the dysregulation of kinase activity is a frequent driver of tumorigenesis and metastasis.[2][3] Consequently, kinase inhibitors have become a cornerstone of modern cancer treatment.

However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge for inhibitor design, often leading to off-target activities.[4] While polypharmacology can sometimes be beneficial, a well-defined selectivity profile is essential for understanding a drug's mechanism of action, predicting potential toxicities, and identifying patient populations most likely to respond. This guide will use this compound as a case study to illustrate the process of evaluating kinase selectivity, comparing it to inhibitors of key oncogenic kinases such as c-Met, Abl, Src, and VEGFR2.

Structural Rationale and Potential Kinase Targets

The structure of this compound, featuring a quinoline ring linked to an aminopyrazole core, suggests potential interactions with several kinase families. The pyrazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved kinase inhibitors.[5][6] Similarly, the quinoline core is present in various kinase inhibitors, including those targeting PKN3.[7]

Based on these structural motifs, we can hypothesize potential kinase targets for this compound:

  • c-Met: The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase implicated in various cancers.[8][9] Several c-Met inhibitors feature heterocyclic cores that could share binding interactions with the quinoline-pyrazole scaffold.

  • Abl Kinase: Aberrant Abl kinase activity, often due to the BCR-Abl fusion protein, is a hallmark of chronic myeloid leukemia (CML).[10][11] Inhibitors like imatinib have demonstrated the therapeutic potential of targeting Abl.[4][12]

  • Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are involved in a multitude of signaling pathways related to cell growth and motility.[1][2] The compact nature of the quinoline-pyrazole structure may allow it to fit within the ATP-binding pocket of SFKs.

  • VEGFR2: Vascular endothelial growth factor receptor 2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[13][14][15] Many VEGFR2 inhibitors are small molecules that compete with ATP.[13]

A thorough evaluation of the kinase selectivity profile is necessary to confirm these hypotheses and uncover any unforeseen interactions.

Comparative Analysis with Established Kinase Inhibitors

To provide a benchmark for the potential performance of this compound, we will compare it with a selection of well-characterized inhibitors targeting the hypothesized kinase families.

InhibitorPrimary Target(s)IC50/Ki (nM)Selectivity ProfileReference(s)
Crizotinib c-Met, ALK, ROS1c-Met: 11, ALK: 24, ROS1: <0.025Multi-targeted[16]
Cabozantinib c-Met, VEGFR2c-Met: 1.3, VEGFR2: 0.035Multi-targeted, also inhibits RET, KIT, AXL, Tie2, FLT3[16]
Imatinib Abl, c-Kit, PDGFRAbl: 600, c-Kit: 100, PDGFR: 100Multi-targeted[12]
Dasatinib Abl, Src, c-KitAbl: <1, Src: 0.8, c-Kit: 79Multi-targeted[12][17]
Saracatinib Src familyc-Src: 2.7Selective for Src family kinases[17]
Sunitinib VEGFR2, PDGFRβ, KITVEGFR2: (not specified), PDGFRβ: (not specified), KIT: (not specified)Multi-targeted[13]
Axitinib VEGFR-1, 2, 3(not specified)Highly selective for VEGFRs[13]

This table highlights the diverse selectivity profiles of existing kinase inhibitors, from the highly selective to the broadly multi-targeted. The experimental determination of the IC50 or Ki values for this compound against a comprehensive panel of kinases will be crucial to position it within this landscape.

Experimental Workflow for Kinase Selectivity Profiling

A robust and validated experimental workflow is essential for accurately determining the kinase selectivity profile of a novel compound. The following outlines a standard, comprehensive approach.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Cellular Validation A Compound Synthesis and Purification B Single-Dose Kinome Scan (e.g., 1 µM) A->B C Data Analysis: Percent Inhibition B->C D Select 'Hit' Kinases (>80% Inhibition) C->D Identify Primary Targets and Off-Targets E IC50 Determination Assays (10-point dose response) D->E F Data Analysis: Curve Fitting and IC50 Calculation E->F G Target Engagement Assays (e.g., CETSA, NanoBRET) F->G Confirm Cellular Activity H Phospho-protein Western Blotting G->H I Cellular Proliferation/Viability Assays H->I

Caption: Experimental workflow for kinase selectivity profiling.

Detailed Experimental Protocol: KinomeScan™ Profiling

This protocol describes a competitive binding assay to quantitatively measure the interactions between a test compound and a panel of DNA-tagged kinases.

Materials:

  • Test compound (this compound) dissolved in DMSO

  • Kinase-tagged T7 phage

  • Ligand-derivatized beads

  • 96-well plates

  • Wash buffers

  • qPCR reagents

Procedure:

  • Assay Plate Preparation: Prepare a dilution series of the test compound in DMSO. Add the compound dilutions to the assay plate.

  • Kinase Addition: Add the DNA-tagged kinases to the wells of the assay plate.

  • Binding Competition: Incubate the plate to allow the test compound and the immobilized ligand to compete for binding to the kinase.

  • Washing: Wash the plate to remove unbound phage.

  • Elution: Elute the bound phage from the beads.

  • Quantification: Quantify the amount of bound phage using qPCR. The amount of phage recovered is inversely proportional to the affinity of the test compound for the kinase.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested compound concentration. For dose-response experiments, fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Illustrative Signaling Pathways

To visualize the potential impact of this compound, the following diagrams illustrate the signaling pathways of its hypothesized targets.

G cluster_cMet c-Met Signaling HGF HGF cMet c-Met Receptor HGF->cMet GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation G cluster_Abl_Src Abl and Src Signaling GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Src Src Receptor->Src STAT STAT Src->STAT PI3K_AKT PI3K/AKT Src->PI3K_AKT RAS_MAPK RAS/MAPK Src->RAS_MAPK BCR_Abl BCR-Abl BCR_Abl->STAT BCR_Abl->PI3K_AKT BCR_Abl->RAS_MAPK CellCycle Cell Cycle Progression, Inhibition of Apoptosis STAT->CellCycle PI3K_AKT->CellCycle RAS_MAPK->CellCycle

Caption: Overlapping Abl and Src signaling pathways.

G cluster_VEGFR2 VEGFR2 Signaling VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Endothelial Endothelial Cell Proliferation, Migration, and Survival PKC->Endothelial AKT AKT PI3K->AKT AKT->Endothelial

Caption: Key pathways in VEGFR2-mediated angiogenesis.

Conclusion and Future Directions

The evaluation of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. For a novel compound like this compound, a systematic approach combining structural analysis, broad kinome screening, and cellular validation is essential. By comparing its potential profile to that of established inhibitors, researchers can gain valuable insights into its mechanism of action, therapeutic potential, and possible liabilities. The methodologies and comparative data presented in this guide provide a robust framework for such an evaluation, ultimately contributing to the development of safer and more effective targeted therapies for cancer.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Prudent Disposal of 4-(quinolin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers dedicated to advancing drug discovery, our focus is often on synthesis and application. However, the lifecycle of a chemical does not end with data collection. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(quinolin-4-yl)-1H-pyrazol-5-amine (CAS No. 1062368-21-1)[1]. While a comprehensive Safety Data Sheet (SDS) for this specific novel compound is not widely available, this document synthesizes data from structurally related pyrazole-amines and quinolines, alongside foundational principles of chemical waste management, to establish a robust and safe disposal framework.

The procedures outlined herein are grounded in the mandates of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[2][3]. Crucially, this guide serves as an expert resource but must be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department.

Pillar 1: Hazard Characterization and Risk Assessment

Understanding the potential hazards of this compound is the first step in managing its waste. Based on data from analogous heterocyclic amine compounds, we can infer a likely hazard profile.

Inferred Hazard Profile:

Hazard CategoryInferred Risk & RationaleSupporting Sources
Acute Oral Toxicity Harmful if swallowed. Pyrazole derivatives have shown oral toxicity.[4]
Skin Corrosion/Irritation Causes skin irritation. This is a common characteristic of amine-containing heterocyclic compounds.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact with the dust or solution can cause significant damage.[4][5]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[4][5]
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects. Heterocyclic compounds can be persistent in the environment.

Causality of Precaution: The amine and pyrazole functional groups can interact with biological systems, leading to irritation and potential toxicity. The quinoline moiety, a bicyclic aromatic heterocycle, suggests a degree of environmental persistence. Therefore, preventing its release into the environment via drains or standard refuse is paramount.

Pillar 2: The Regulatory Imperative (OSHA & EPA)

Proper chemical disposal is not merely a best practice; it is a legal requirement. In the United States, two primary federal bodies govern this process:

  • OSHA (Occupational Safety and Health Administration): Through the "Lab Standard" (29 CFR 1910.1450), OSHA mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[6][7] This plan must include standard operating procedures for safe handling and disposal of hazardous chemicals, ensuring worker safety.[2][8]

  • EPA (Environmental Protection Agency): The EPA's Resource Conservation and Recovery Act (RCRA) establishes the "cradle-to-grave" framework for hazardous waste management.[9] This means the generator of the waste (your laboratory) is responsible for it from creation to its final, environmentally sound disposal.[10]

Compliance with these regulations protects not only your personnel but also your institution from significant legal and financial penalties.

Pillar 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of waste containing this compound.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound or its waste, ensure you are wearing the appropriate PPE. The choice of PPE is a direct response to the inferred hazards.

  • Eye Protection: Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[4][11]

  • Hand Protection: Wear chemically resistant gloves (nitrile is a suitable choice for incidental contact). Gloves must be inspected before use and disposed of as contaminated solid waste after handling the chemical.[4][12]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If handling the solid compound outside of a fume hood where dust may be generated, use a NIOSH-approved respirator.[13]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Never mix different waste streams unless explicitly instructed to do so by your EHS department.[3][12] For this compound, waste must be segregated into two primary categories.

A. Solid Waste:

  • What it includes: Unused or expired solid compound, contaminated weighing papers, paper towels, and disposable PPE (gloves, etc.).[14]

  • Procedure: Collect all solid waste in a designated, chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) pail or a glass jar is often suitable.[12]

B. Liquid Waste:

  • What it includes: Solutions containing the compound (e.g., from experiments, stock solutions), and solvent rinses from contaminated glassware.

  • Procedure:

    • Collect all liquid waste in a designated, chemically compatible container (e.g., a glass or HDPE carboy).[12]

    • Crucially, do not mix incompatible solvents. For instance, halogenated and non-halogenated solvent wastes should typically be kept separate.

    • Maintain a "waste log" on the container, listing all constituents and their approximate percentages.

Step 3: Container Management - Clear, Secure, and Compliant

Proper container management is a cornerstone of EPA compliance.[15]

  • Labeling: From the moment the first drop of waste enters the container, it must be labeled. The label must clearly state:

    • The words "HAZARDOUS WASTE "[15][16]

    • The full chemical name: "This compound " and all other constituents (including solvents). Do not use abbreviations.[16]

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

  • Condition: Containers must be in good condition, free from leaks or cracks.[16]

  • Closure: Containers must remain closed at all times except when actively adding waste.[12][16] A funnel left in the opening is a common and serious violation.

Step 4: On-Site Accumulation - The Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[16][17]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[17]

  • Segregation: Store the waste container in secondary containment (e.g., a chemical-resistant tray) and away from incompatible materials like strong acids or oxidizing agents.[5][12]

  • Volume Limits: The EPA limits the amount of waste that can be stored in an SAA (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[17]

Diagram: Waste Management Workflow

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation & Disposal Generate Waste Generated (Solid or Liquid) Assess Assess Hazards (SDS / Inferred Data) Generate->Assess Consult Solid Solid Waste (e.g., Gloves, Powder) Assess->Solid Is Solid? Liquid Liquid Waste (e.g., Solutions) Assess->Liquid Is Liquid? SolidContainer Labelled Solid Waste Container Solid->SolidContainer LiquidContainer Labelled Liquid Waste Container Liquid->LiquidContainer SAA Store in SAA (Secondary Containment) SolidContainer->SAA LiquidContainer->SAA Request Container Full? Request EHS Pickup SAA->Request Disposal Professional Disposal (e.g., Incineration) Request->Disposal

Caption: Decision workflow for handling this compound waste.

Step 5: Arranging Final Disposal - The Professional Hand-Off

The final disposal of this compound must be handled by a licensed professional waste disposal service.[14]

  • When your waste container is approximately 90% full, submit a hazardous waste pickup request to your institution's EHS department.[16]

  • Your EHS office will then coordinate with a certified hazardous waste management company.

  • The most probable method of disposal for this type of organic compound is high-temperature incineration, which ensures complete destruction of the molecule, preventing its release into the environment.[13][14]

Pillar 4: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed. For large spills, contact your EHS emergency line immediately.

  • Don PPE: At a minimum, wear the PPE outlined in Step 1.

  • Containment:

    • For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Sweep up the material and place it in your designated solid hazardous waste container.[4]

    • For liquid spills: Cover the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand). Work from the outside in.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soapy water, followed by a solvent rinse), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.

By adhering to this comprehensive guide, you ensure that your innovative research is conducted not only effectively but also with the highest commitment to safety and environmental responsibility.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. University of Tennessee Health Science Center. Retrieved from [Link]

  • Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Environmental Health & Safety. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Environmental Health & Safety. Retrieved from [Link]

  • MIT Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(quinolin-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Safety Protocol: Handling 4-(quinolin-4-yl)-1H-pyrazol-5-amine

As a novel heterocyclic amine, this compound presents a toxicological profile that has not been fully investigated.[1] Therefore, all handling procedures must be governed by the principle of prudent caution, treating the compound as potentially hazardous upon contact, inhalation, and ingestion. This guide provides a comprehensive operational framework based on a structural hazard assessment of its constituent moieties: the quinoline ring, the pyrazole ring, and the primary amine group.

Hazard Assessment by Structural Analogy

The recommended safety protocols are derived from the known hazards associated with the compound's chemical substructures.

  • Aromatic Amines & Pyrazole Derivatives: Compounds in this class are frequently associated with a range of health hazards. These can include being harmful if swallowed (Acute Toxicity, Oral), causing skin irritation, and leading to serious eye damage or irritation.[2] Some derivatives have also been shown to cause damage to specific organs through prolonged or repeated exposure.

  • Quinoline Moiety: While specific data on this compound is scarce, the quinoline structure itself is a known component in many biologically active molecules.

  • General Principle: For any new or not thoroughly investigated substance, it is a standard and essential laboratory practice to handle it with a high degree of caution, assuming potential toxicity.[3] All operations should be designed to minimize the possibility of exposure.

Personal Protective Equipment (PPE): A Multi-Tiered Approach

The selection of PPE is dictated by a risk assessment of the specific procedure being performed.[4] A tiered approach ensures that protection is commensurate with the potential for exposure.

Protection LevelEye and Face ProtectionHand ProtectionBody ProtectionRespiratory ProtectionWhen to Use
Standard Laboratory Use ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5][6]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][7]Standard lab coat.[8]Not generally required if handled exclusively within a certified chemical fume hood.[5]For handling small quantities (mg scale) in a well-ventilated and certified chemical fume hood.
Increased Risk of Splash or Aerosol Chemical splash goggles and a face shield.[2][5]Double-gloving with chemical-resistant gloves.[9]Chemical-resistant apron or coveralls over a lab coat.[5]A NIOSH-approved air-purifying respirator with organic vapor cartridges.[5]When handling larger quantities, during reactions that may generate aerosols (e.g., sonication, vigorous stirring), or if working outside of a fume hood is unavoidable.
Emergency (Spill) Full-face respirator with appropriate cartridges.[10]Heavy-duty, chemical-resistant gloves.[5]Fully encapsulated chemical- and vapor-protective suit.[10]Positive pressure, full face-piece self-contained breathing apparatus (SCBA) may be required for large spills.[10]In the event of a significant spill or uncontrolled release.

// Node Definitions start [label="Start: Assess Handling Task", fillcolor="#F1F3F4", fontcolor="#202124"]; risk_assessment [label="Evaluate Risk:\n- Quantity?\n- Aerosol/Splash Potential?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_spill [label="Emergency or\nLarge Spill?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

level1 [label="Standard PPE\n(Safety Glasses, Single Gloves, Lab Coat)\nWork in Fume Hood", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; level2 [label="Increased Risk PPE\n(Goggles + Face Shield, Double Gloves, Apron)\nConsider Respirator", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; level3 [label="Emergency PPE\n(Full-face Respirator/SCBA, Heavy-Duty Gloves, Chemical Suit)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> risk_assessment; risk_assessment -> level1 [label=" Low Risk\n(e.g., mg scale transfer in hood)"]; risk_assessment -> level2 [label=" Increased Risk\n(e.g., large quantity, sonication)"]; risk_assessment -> is_spill [label=" Uncontrolled Release?"]; is_spill -> level3 [label=" Yes"]; is_spill -> level1 [label=" No, Proceed with Caution"]; } Caption: PPE selection workflow based on risk assessment.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical to prevent exposure and contamination.[3]

  • Designate Work Area: All handling of this compound solid and its solutions must be performed within a certified chemical fume hood.[7]

  • Verify Safety Equipment: Before starting, ensure an eyewash station and safety shower are readily accessible and unobstructed.[6]

  • Prepare Work Surface: Cover the work surface inside the fume hood with disposable, absorbent bench paper.

  • Don PPE: Put on the appropriate PPE as determined by your risk assessment (see Table 1). Gloves must be inspected for any signs of damage before use.[2]

  • Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.[5]

  • Use anti-static weigh boats or paper and appropriate tools (e.g., spatulas) to minimize dust generation.

  • If dissolving in a solvent, add the solid to the solvent slowly to prevent splashing. Always add solids to liquids, not the reverse, unless the protocol specifies otherwise.

  • Equipment: Thoroughly clean all non-disposable equipment (glassware, spatulas) that came into contact with the chemical.

  • Work Surface: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the contaminated bench paper as chemical waste.[8]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated chemical waste container.[2][9] Wash hands thoroughly with soap and water after removing all PPE.[8]

Emergency and Disposal Plans

A clear plan for emergencies and waste disposal is mandatory.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[11][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

  • Spill: Evacuate the immediate area and alert colleagues.[13] For a small spill within a fume hood, use an absorbent material to contain it, then clean the area and dispose of all materials as hazardous waste. For a large spill, evacuate the laboratory, close the doors, and contact your institution's emergency response team.[2][13]

// Node Definitions spill [label="Spill Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alert [label="Alert Personnel\nSecure Area", fillcolor="#FBBC05", fontcolor="#202124"]; assess [label="Assess Spill\n(Size & Location)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; small_spill [label="Small & Contained\n(Inside Fume Hood)", fillcolor="#34A853", fontcolor="#FFFFFF"]; large_spill [label="Large or Uncontained", fillcolor="#EA4335", fontcolor="#FFFFFF"]; don_ppe [label="Don Emergency PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contain [label="Contain with Absorbent Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Waste into Sealed Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Spill Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evacuate [label="Evacuate Laboratory\nContact Emergency Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; report [label="Report Incident", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges spill -> alert; alert -> assess; assess -> small_spill [label=" Small"]; assess -> large_spill [label=" Large"]; small_spill -> don_ppe; don_ppe -> contain -> collect -> decontaminate -> report; large_spill -> evacuate -> report; } Caption: General procedure for chemical spill response.

  • Waste Segregation: All solid waste (contaminated gloves, bench paper, weigh boats) and liquid waste (reaction residues, cleaning solvents) must be collected in separate, clearly labeled, and sealed hazardous waste containers.[7]

  • Labeling: Waste containers must be labeled with the full chemical name "this compound" and any solvents used.

  • Disposal: Do not dispose of this chemical or its waste down the drain. All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][13]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2024). Aldrich P56607 - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2022). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). 4 - SAFETY DATA SHEET.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • CymitQuimica. (2025). SAFETY DATA SHEET.
  • Capot Chemical Co.,Ltd. (n.d.). MSDS of 4-nitro-1H-pyrazol-5-amine.
  • Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.